molecular formula C10H12O3 B042557 3',4'-Dimethoxyacetophenone CAS No. 1131-62-0

3',4'-Dimethoxyacetophenone

Cat. No.: B042557
CAS No.: 1131-62-0
M. Wt: 180.2 g/mol
InChI Key: IQZLUWLMQNGTIW-UHFFFAOYSA-N
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Description

3',4'-Dimethoxyacetophenone is a versatile aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical research. Its structure, featuring a para- and ortho-methoxy-substituted acetophenone core, makes it a valuable synthon and building block for the construction of more complex molecules. A primary application is its role as a key intermediate in the synthesis of various heterocyclic compounds, fine chemicals, and active pharmaceutical ingredients (APIs). Researchers utilize it in the development of novel compounds with potential biological activities, particularly as a precursor for molecules targeting neurological and cardiovascular pathways. The electron-donating methoxy groups influence its reactivity, making it a suitable substrate for electrophilic aromatic substitution, condensation reactions, and as a starting material for chalcone synthesis. This compound is strictly for laboratory research applications and is an essential tool for chemists and biochemists exploring structure-activity relationships (SAR), metabolic pathways, and novel synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanone
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InChI

InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IQZLUWLMQNGTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O3
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DSSTOX Substance ID

DTXSID4061549
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
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Molecular Weight

180.20 g/mol
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CAS No.

1131-62-0
Record name 3,4-Dimethoxyacetophenone
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Record name 3,4-Dimethoxyphenyl methyl ketone
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Record name 1-(3,4-dimethoxyphenyl)ethan-1-one
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Record name 3,4-DIMETHOXYPHENYL METHYL KETONE
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Record name 1-(3,4-Dimethoxyphenyl)ethanone
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Foundational & Exploratory

3',4'-Dimethoxyacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is an aromatic ketone that serves as a versatile building block in organic synthesis. With the CAS number 1131-62-0, this compound is characterized by a phenyl ring substituted with two methoxy (B1213986) groups and an acetyl group. Its unique chemical structure lends itself to a variety of applications, particularly as a key intermediate in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the properties, synthesis, and significant applications of this compound, with a focus on its role in drug development and research.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid with a characteristic sweet, woody, and floral odor.[1][2] It is soluble in organic solvents like methanol (B129727) and hot water, but has limited solubility in cold water.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1131-62-0[1][3][6][7][8]
Molecular Formula C10H12O3[1][6][7]
Molecular Weight 180.20 g/mol [1][3][6][7]
Appearance White to light yellow crystalline powder[1][5][6]
Melting Point 47-54 °C[1][3][9]
Boiling Point 286-288 °C[2][3][9]
Solubility Soluble in hot water and methanol; insoluble in water.[3][4]
Purity >98.0% (GC)[6]
InChI Key IQZLUWLMQNGTIW-UHFFFAOYSA-N[3][7]
SMILES CC(=O)C1=CC(=C(C=C1)OC)OC[4]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride (B1165640) or acetyl chloride using a Lewis acid catalyst such as aluminum chloride.[10]

Another documented method starts from 3',4'-dihydroxyacetophenone, which is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 3',4'-Dihydroxyacetophenone D Dry Acetone (B3395972) (Solvent) A->D B Methyl Iodide (MeI) B->D C Potassium Carbonate (K2CO3) C->D E Reflux D->E Heating F Filtration E->F G Evaporation F->G H Dissolution in CH2Cl2 G->H I Water Wash H->I J Drying (Na2SO4) I->J K Flash Chromatography J->K L This compound K->L Purified Product

A representative laboratory synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and is utilized in several areas of drug discovery and development.[1]

  • Anti-inflammatory and Analgesic Agents: It serves as a precursor for the synthesis of derivatives with potential anti-inflammatory and analgesic properties.[1]

  • Antihypertensive Drugs: The compound is a key starting material in the synthesis of α-methyl-dopa, a well-known antihypertensive drug used to manage high blood pressure.

  • Antitumor Agents: It is used as a synthetic raw material for the anti-tumor targeted drug, tivozanib.[11]

  • Organic Synthesis: Researchers utilize this compound in various organic reactions to create more complex molecules due to its reactive functional groups.[1] It can undergo reactions such as catalytic hydrogenation to produce 1-(3,4-dimethoxyphenyl)ethanol (B1196505).[12]

  • Fragrance and Cosmetics: Due to its pleasant aroma, it is incorporated into perfumes, fragrances, and cosmetic formulations like lotions and creams.[1]

  • Other Applications: It is also used as a catalytic agent, a petrochemical additive, and in the agrochemical and dyestuff fields.[4][9]

Applications_Diagram cluster_pharma Pharmaceuticals cluster_industry Industrial Applications cluster_research Research center This compound pharma_intermediate Synthetic Intermediate center->pharma_intermediate fragrance Fragrances & Perfumes center->fragrance cosmetics Cosmetics center->cosmetics agrochemical Agrochemicals center->agrochemical dyestuff Dyestuffs center->dyestuff org_syn Organic Synthesis Building Block center->org_syn reaction_mech Studying Reaction Mechanisms center->reaction_mech anti_inflammatory Anti-inflammatory Agents pharma_intermediate->anti_inflammatory analgesic Analgesic Agents pharma_intermediate->analgesic antihypertensive Antihypertensive Drugs (e.g., α-methyl-dopa) pharma_intermediate->antihypertensive antitumor Antitumor Drugs (e.g., Tivozanib) pharma_intermediate->antitumor

Key application areas of this compound.

Experimental Protocols

The characterization and quality control of this compound typically involve standard analytical techniques to confirm its identity and purity.

Purity Determination by Gas Chromatography (GC)

  • Objective: To determine the purity of a this compound sample.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as acetone or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.

Structural Elucidation by Spectroscopy

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretches of the methoxy groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, confirming the presence of the methyl protons of the acetyl and methoxy groups, and the aromatic protons.

    • ¹³C NMR: Shows the number of different carbon environments, confirming the carbonyl carbon, the methoxy carbons, and the aromatic carbons.

Experimental_Workflow A Sample of This compound B Purity Analysis (GC) A->B C Structural Analysis A->C D Dissolve in Volatile Solvent B->D G IR Spectroscopy C->G H NMR Spectroscopy (¹H and ¹³C) C->H E Inject into GC-FID D->E F Analyze Chromatogram E->F J Purity ≥ 98%? F->J I Data Interpretation G->I H->I K Structure Confirmed? I->K L Pass J->L Yes M Fail J->M No K->L Yes K->M No

A typical experimental workflow for the analysis of this compound.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It may cause skin and eye irritation.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a commercially important aromatic ketone with a well-established role as a versatile intermediate in the synthesis of a wide range of valuable compounds. Its applications span from the development of life-saving pharmaceuticals to the creation of pleasant fragrances. The straightforward methods for its synthesis and analysis make it an accessible and essential tool for researchers and professionals in drug development and chemical manufacturing.

References

Acetoveratrone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoveratrone, also known as 3',4'-dimethoxyacetophenone, is a chemical compound with significant applications in the pharmaceutical industry. This technical guide provides an in-depth overview of its core physicochemical properties, with a primary focus on its molecular weight. It details the experimental protocols for the determination of its molecular weight via mass spectrometry. Furthermore, this guide explores the biological pathways associated with Acetoveratrone's therapeutic applications, including its role in the development of P2X3 receptor antagonists and apoptosis-inducing anticancer agents.

Physicochemical Properties of Acetoveratrone

Acetoveratrone is a substituted acetophenone (B1666503) that serves as a key intermediate in the synthesis of various pharmaceutical compounds. A clear understanding of its chemical and physical properties is fundamental for its application in research and drug development.

PropertyValueReference
Molecular Weight 180.2 g/mol [1]
Chemical Formula C₁₀H₁₂O₃[1][2]
IUPAC Name 1-(3,4-dimethoxyphenyl)ethan-1-one
Synonyms This compound, 4-Acetylveratrole[1][2]
CAS Number 1131-62-0[1][2]
Appearance Off-white to yellow crystalline powder
Melting Point 98-102 °C
Boiling Point 289-291 °C
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone.

Experimental Determination of Molecular Weight

The precise determination of a compound's molecular weight is crucial for its identification and characterization. Mass spectrometry is a powerful analytical technique for this purpose, providing high accuracy and sensitivity.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A common method for determining the molecular weight of small organic molecules like Acetoveratrone is Electron Ionization Mass Spectrometry (EI-MS).

Principle: In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•). The mass-to-charge ratio (m/z) of this molecular ion is then measured, which corresponds to the molecular weight of the compound.

Instrumentation:

  • Ion Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Detector: Electron Multiplier

Procedure:

  • Sample Preparation: A small amount of Acetoveratrone is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduction: The sample solution is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Vaporization: The sample is heated under vacuum to ensure it is in the gaseous phase.

  • Ionization: The gaseous Acetoveratrone molecules are passed through a beam of electrons (typically at 70 eV). This results in the formation of the molecular ion (C₁₀H₁₂O₃⁺•).

  • Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

  • Separation: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of Acetoveratrone. Due to the natural abundance of isotopes (e.g., ¹³C), small M+1 and M+2 peaks may also be observed.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve Acetoveratrone in volatile solvent intro Sample Introduction prep->intro vap Vaporization intro->vap ion Ionization (EI) vap->ion acc Acceleration ion->acc sep Separation (m/z) acc->sep det Detection sep->det analysis Generate Mass Spectrum & Identify Molecular Ion Peak det->analysis

Fig. 1: Experimental workflow for molecular weight determination by EI-MS.

Biological Significance and Associated Pathways

Acetoveratrone is a precursor in the synthesis of pharmacologically active molecules. Its derivatives have been investigated as P2X3 receptor antagonists for the treatment of chronic pain and as anticancer agents that induce apoptosis.

P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons and are involved in nociception (the sensation of pain). Antagonists of the P2X3 receptor can block the transmission of pain signals, making them a target for analgesic drug development.

P2X3_pathway cluster_neuron Sensory Neuron cluster_stimulus Extracellular cluster_drug Pharmacological Intervention P2X3 P2X3 Receptor Ca_ion Ca²⁺/Na⁺ Influx P2X3->Ca_ion Depol Depolarization Ca_ion->Depol Pain_Signal Pain Signal Transmission Depol->Pain_Signal ATP ATP (from cell damage) ATP->P2X3 Binds & Activates Antagonist Acetoveratrone-derived P2X3 Antagonist Antagonist->P2X3 Blocks ATP binding

Fig. 2: Simplified signaling pathway of P2X3 receptor activation and inhibition.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Derivatives of Acetoveratrone have been explored for their potential to trigger this process. The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus cluster_stimulus External Stimulus Bcl2 Bcl-2 Family (Pro-apoptotic activation) CytoC Cytochrome c release Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Apoptosome->Casp9 activates Drug Acetoveratrone-derived Anticancer Agent Drug->Bcl2 Induces

Fig. 3: Overview of the intrinsic apoptosis signaling pathway.

Synthesis Workflow

Acetoveratrone is commonly synthesized via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Veratrole Veratrole Mix Mix Reactants with Catalyst Veratrole->Mix Ac2O Acetic Anhydride Ac2O->Mix Heat Heat to Reaction Temperature Mix->Heat React Friedel-Crafts Acylation Heat->React Quench Quench Reaction React->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Recrystallization) Extract->Purify Product Acetoveratrone Purify->Product

Fig. 4: General workflow for the synthesis of Acetoveratrone.

Conclusion

Acetoveratrone is a valuable compound in medicinal chemistry and drug development. Its molecular weight of 180.2 g/mol is a fundamental parameter, readily confirmed by standard analytical techniques such as mass spectrometry. The role of its derivatives in modulating key biological pathways, such as nociception via P2X3 receptors and programmed cell death, underscores its importance as a scaffold for the design of novel therapeutics. The well-established synthesis protocols further enhance its accessibility for research and development purposes. This guide provides a foundational understanding for professionals engaged in the study and application of this versatile molecule.

References

Synthesis of 3',4'-Dimethoxyacetophenone from Veratrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3',4'-dimethoxyacetophenone, also known as acetoveratrone, from veratrole (1,2-dimethoxybenzene). The primary synthetic route detailed is the Friedel-Crafts acylation, a fundamental and widely employed method for the formation of aryl ketones. This document presents detailed experimental protocols, a summary of quantitative data from various catalytic systems, and visualizations of the reaction pathway and experimental workflow to support researchers in the fields of organic synthesis and drug development. This compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds and fine chemicals.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a substituted aromatic ring, makes it a versatile precursor for the development of new therapeutic agents. The most common and efficient method for its preparation is the Friedel-Crafts acylation of veratrole. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the electron-rich veratrole ring. The reaction is typically mediated by a Lewis acid or a solid acid catalyst. This guide will focus on the practical aspects of this synthesis, providing detailed methodologies and comparative data to aid in the successful and efficient production of this compound.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation of veratrole proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of veratrole acts as a nucleophile and attacks the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final product, this compound. The catalyst is regenerated in this step.

ReactionMechanism

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from veratrole using two common methods: aluminum chloride as a catalyst with acetyl chloride, and a solid acid catalyst with acetic anhydride.

Method A: Aluminum Chloride Catalyzed Acylation with Acetyl Chloride

This protocol is a generalized procedure adapted from standard Friedel-Crafts acylation methodologies.

Materials:

  • Veratrole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel.

  • Addition of Veratrole: After the addition of acetyl chloride is complete, add a solution of veratrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Method B: Solid Acid Catalyzed Acylation with Acetic Anhydride

This protocol is adapted from procedures utilizing solid acid catalysts, offering a more environmentally benign alternative.

Materials:

  • Veratrole

  • Acetic Anhydride

  • Solid Acid Catalyst (e.g., nanocrystalline ZSM-5, TiO₂-SnOₓ)

  • Solvent (e.g., 1,2-dichloroethane (B1671644) or solvent-free)

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add veratrole (1.0 equivalent), acetic anhydride (1.5 equivalents), and the solid acid catalyst (e.g., 0.25 g).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required time (e.g., 5 hours). Monitor the reaction by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Work-up: The filtrate can be worked up by washing with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and acetic anhydride, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography as described in Method A.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound from veratrole under various reaction conditions.

Acylating AgentCatalystSolventReactant Ratio (Veratrole:Acylating Agent)Temperature (°C)Time (h)Conversion (%)Yield (%)Reference
Benzoic Anhydride20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10Solvent-free1:0.290289.3-[1][2]
Acetyl ChlorideZrPW, TiPW, SnPW, 12-TPA/ZrO₂, 12-TPA/TiO₂, 12-TPA/SnO₂Solvent-free1:1.51305-High[3]
Acetic AnhydrideNanocrystalline ZSM-5Liquid phaseVaried60-100-High-[4]
Acetic AnhydrideTiO₂-SnOₓ-----High[5]

Note: The table presents data from various studies, and direct comparison may be limited due to differences in experimental setups and definitions of conversion/yield.

Mandatory Visualization

Reaction Pathway Diagram

ReactionPathway

Experimental Workflow Diagram

ExperimentalWorkflow

Conclusion

The synthesis of this compound from veratrole via Friedel-Crafts acylation is a robust and efficient method. This technical guide has provided detailed experimental protocols for both traditional Lewis acid and modern solid acid-catalyzed approaches. The choice of methodology will depend on factors such as scale, available resources, and environmental considerations. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating the practical application of this important synthetic transformation. Further optimization of reaction conditions can be explored to improve yields and process efficiency for specific applications.

References

The Natural Occurrence of 3',4'-Dimethoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is a naturally occurring aromatic ketone with documented presence in a variety of biological sources, spanning the plant and animal kingdoms. This technical guide provides a comprehensive overview of its natural occurrence, methodologies for its isolation and quantification, and a putative biosynthetic pathway. Due to the limited availability of direct quantitative data and specific experimental protocols for this compound in the public domain, this guide combines established phytochemical techniques with specific information on related compounds to provide a robust framework for researchers. All quantitative data, where available or extrapolated, is summarized for clarity, and detailed experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound has been identified in a diverse range of natural sources, indicating its role in the biochemistry of various organisms.

Table 1: Documented Natural Sources of this compound

KingdomPhylum/DivisionClassOrderFamilyGenusSpeciesCommon NameReference(s)
PlantaeMagnoliophytaMagnoliopsidaEbenalesEbenaceaeDiospyrosmaritimaSea Persimmon[1]
PlantaeMagnoliophytaMagnoliopsidaGentianalesApocynaceaeVincetoxicumpaniculatum[1]
PlantaeMagnoliophytaLiliopsidaAsparagalesIridaceaeIrispallidaOrris[1]
PlantaeMagnoliophytaMagnoliopsidaRosalesUrticaceaeBoehmeriaplatyphylla[2][3]
AnimaliaArthropodaInsectaBlattodeaBlattidaePeriplanetaamericanaAmerican Cockroach[2]
AnimaliaCnidariaAnthozoaAlcyonaceaAlcyoniidaeFlat Soft Coral[2]

While the presence of this compound is documented, specific quantitative data on its concentration in these organisms is scarce in peer-reviewed literature. The isolation of a related compound, 3,4-Dimethoxy-ω-(2'-piperidyl)acetophenone, from Boehmeria platyphylla suggests that this plant may be a viable source for the parent acetophenone (B1666503).[3]

Experimental Protocols for Isolation and Quantification

The following protocols are based on established methods for the extraction and analysis of acetophenones and other phenolic compounds from plant material. These should be considered as a starting point and may require optimization depending on the specific source material.

Extraction of this compound from Boehmeria platyphylla

This protocol is adapted from the methodology used for the isolation of related alkaloids from Boehmeria platyphylla.[3]

2.1.1. Materials and Reagents

2.1.2. Extraction Procedure

  • Percolation: Extract the dried and milled plant material (e.g., 1 kg) by continuous percolation with ethanol at a slightly elevated temperature (e.g., 40°C) until the solvent runs clear.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in dilute hydrochloric acid (2M).

    • Wash the acidic solution with chloroform in a separatory funnel to remove neutral and weakly basic compounds. Discard the chloroform layer.

    • Basify the aqueous layer to approximately pH 9 with concentrated ammonium hydroxide.

    • Extract the basified aqueous solution exhaustively with chloroform.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to yield the crude basic extract containing this compound.

Extraction_Workflow plant Dried Boehmeria platyphylla ethanol Ethanol Percolation plant->ethanol crude_extract Crude Ethanolic Extract ethanol->crude_extract acid_solution Acidic Aqueous Solution (HCl) crude_extract->acid_solution chloroform_wash Chloroform Wash (Neutral/Weakly Basic Compounds) acid_solution->chloroform_wash Partition basified_solution Basified Aqueous Solution (NH4OH) acid_solution->basified_solution chloroform_extraction Chloroform Extraction basified_solution->chloroform_extraction Partition crude_product Crude this compound Extract chloroform_extraction->crude_product

Figure 1: Workflow for the extraction of this compound.
Purification by Column Chromatography

The crude extract can be purified using column chromatography.

2.2.1. Materials and Reagents

2.2.2. Procedure

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried material onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop with a suitable hexane:ethyl acetate mobile phase, and visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

  • Isolation: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts.[4][5]

2.3.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water (or acetonitrile (B52724) and water), both containing 0.1% formic acid, is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

2.3.2. Procedure

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the crude or purified plant extract, dissolve it in a known volume of methanol, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the standard calibration curve.

Table 2: Hypothetical Quantitative Data for this compound in Boehmeria platyphylla

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific quantitative data is not currently available in the literature.

Plant PartExtraction MethodYield of Crude Extract (w/w %)Concentration of this compound in Crude Extract (mg/g)Overall Yield from Plant Material (mg/kg)
Whole PlantEthanolic Percolation & Acid-Base Extraction0.034%5.01.7
LeavesMethanolic Maceration10.5%0.221.0
StemsSoxhlet Extraction (Hexane)1.2%0.56.0

Biosynthesis of this compound

The biosynthesis of acetophenones in plants is believed to originate from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[6][7][8] The subsequent steps likely involve a β-oxidative pathway to shorten the side chain of cinnamic acid, followed by hydroxylations and O-methylations.[9]

Putative Biosynthetic Pathway
  • Shikimate Pathway: Erythrose-4-phosphate and phosphoenolpyruvate (B93156) are converted through a series of enzymatic steps to chorismate, which is then transformed into L-phenylalanine.[10][11]

  • Phenylpropanoid Pathway: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

  • β-Oxidation: The cinnamic acid side chain undergoes a β-oxidation-like process, leading to the formation of an acetophenone core.

  • Hydroxylation: The acetophenone core is likely hydroxylated at the 3' and 4' positions.

  • O-Methylation: The hydroxyl groups are sequentially methylated by O-methyltransferases (OMTs) using S-adenosyl methionine (SAM) as the methyl donor to yield this compound.[12]

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_acetophenone Acetophenone Formation cluster_modification Ring Modifications Erythrose-4-P Erythrose-4-P Chorismate Chorismate Erythrose-4-P->Chorismate Multiple Steps PEP PEP L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Acetophenone Core Acetophenone Core Cinnamic Acid->Acetophenone Core β-Oxidation 3',4'-Dihydroxyacetophenone 3',4'-Dihydroxyacetophenone Acetophenone Core->3',4'-Dihydroxyacetophenone Hydroxylation This compound This compound 3',4'-Dihydroxyacetophenone->this compound OMT (x2) + SAM

Figure 2: Putative biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring compound with a scattered distribution across different biological taxa. While its presence is confirmed in several species, there is a notable lack of quantitative data and specific, detailed protocols for its isolation from these natural sources. This guide has synthesized the available information to provide a foundational understanding for researchers. The proposed experimental protocols and the putative biosynthetic pathway offer a starting point for further investigation into the chemistry and biology of this compound. Future research should focus on the quantitative analysis of this compound in its known natural sources and the elucidation of the specific enzymes involved in its biosynthesis. Such studies will be invaluable for professionals in drug development and natural product chemistry.

References

A Technical Guide to the Spectral Analysis of 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectral data for 3',4'-Dimethoxyacetophenone (Acetoveratrone), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and tabulated data for reference.

Chemical Structure

IUPAC Name: 1-(3,4-dimethoxyphenyl)ethanone Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol CAS Number: 1131-62-0

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.58dd8.6, 2.01HH-6'
7.53d2.01HH-2'
6.89d8.61HH-5'
3.95s-3HOCH₃ (C-4')
3.94s-3HOCH₃ (C-3')
2.57s-3HCOCH₃

Data sourced from multiple references.[1][2]

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
196.7C=O
153.3C-4'
149.0C-3'
130.5C-1'
123.2C-6'
110.1C-5'
110.0C-2'
56.0OCH₃ (C-4')
55.9OCH₃ (C-3')
26.1COCH₃

Data sourced from multiple references.[2]

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid organic compound like this compound.[3][4]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The dissolution should occur within a standard 5 mm NMR tube.

  • Instrument Setup: The data is acquired on a 500 MHz NMR spectrometer. Before acquisition, the instrument must be properly tuned and the magnetic field shimmed to ensure high resolution and optimal line shape.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Acquisition Time: Typically 2-3 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is set to allow for full spin-lattice relaxation.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A 2-second relaxation delay is employed.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed manually. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound shows characteristic absorptions corresponding to its aromatic, ketone, and ether functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3010-2950MediumC-H StretchAromatic & Aliphatic C-H
~1670StrongC=O StretchAryl Ketone
~1590, 1515StrongC=C StretchAromatic Ring
~1265StrongC-O-C StretchAryl Ether (asymmetric)
~1150StrongC-O-C StretchAryl Ether (symmetric)
~850-810MediumC-H Bend1,2,4-Trisubstituted Benzene

Data interpreted from typical values and available spectra.[2][5]

This protocol describes the preparation of a sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: Dissolve a small amount (~10-20 mg) of solid this compound in a few drops of a volatile solvent such as dichloromethane (B109758) or acetone.

  • Film Deposition: Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. The ideal film is transparent and not overly thick, which would cause peak saturation.

  • Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the clean, empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

The Electron Impact (EI) mass spectrum of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
18049[M]⁺ (Molecular Ion)
165100 (Base Peak)[M - CH₃]⁺
7917[C₆H₅O]⁺
7715[C₆H₅]⁺
4324[CH₃CO]⁺

Data sourced from PubChem.

The primary fragmentation pathway involves the alpha-cleavage of a methyl group from the acyl moiety, leading to the formation of the highly stable acylium ion at m/z 165, which is the base peak.

This protocol outlines the general procedure for obtaining an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate (B1210297) or methanol.

  • GC Separation:

    • Injection: Inject 1 µL of the sample solution into the GC injection port, which is heated to ensure rapid volatilization.

    • Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is applied to the GC oven to separate the analyte from any impurities. For example, hold at 70°C for 1 minute, then ramp to 280°C at a rate of 10°C/min.

  • Ionization (Electron Impact): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Integrated Workflow for Spectral Analysis

The logical flow for the complete spectral characterization of a compound like this compound involves sample preparation, data acquisition across multiple platforms, and integrated data analysis to confirm the structure.

Spectral_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_conclusion 4. Final Elucidation Prep Prepare solutions of This compound (CDCl3, CH2Cl2, MeOH) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy (Thin Film) Prep->IR MS GC-Mass Spectrometry (EI Mode) Prep->MS NMR_Data Analyze chemical shifts, coupling constants, and carbon framework. NMR->NMR_Data IR_Data Identify characteristic vibrational frequencies for functional groups. IR->IR_Data MS_Data Determine molecular weight and analyze fragmentation patterns. MS->MS_Data Conclusion Combine all spectral data to confirm the structure and purity of the compound. NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a component in fragrances. A thorough understanding of its solubility in different solvents is crucial for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

It is important to note that while qualitative solubility information is available, comprehensive quantitative data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature. The data presented herein is a compilation of qualitative descriptions, an estimated quantitative value, and a specific preparative concentration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to slightly yellow solid
Melting Point 47-54 °C
Boiling Point 286-288 °C
CAS Number 1131-62-0

Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and the temperature. As a molecule with both polar (carbonyl and methoxy (B1213986) groups) and non-polar (benzene ring) features, its solubility varies across different solvent classes.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note the limited availability of precise, experimentally determined values.

SolventTemperature (°C)SolubilityData Type
Water254110 mg/LEstimated
Dimethyl Sulfoxide (DMSO)Not Specified10 mMSpecification
Qualitative Solubility Data

The following table provides a summary of the qualitative solubility of this compound in various common solvents.

SolventSolubility
Water (hot)Soluble
Water (cold)Poorly soluble/Insoluble
MethanolSoluble
EthanolModerately soluble
AcetoneSoluble
DichloromethaneSoluble
EtherSoluble

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide a framework for determining the solubility of a solid compound like this compound.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a constant temperature shaker bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally.

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Polythermal Method (Visual Method)

This method is useful for determining the temperature dependence of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Jacketed glass vessel with a stirrer

  • Circulating water bath with temperature control

  • Thermometer or temperature probe

  • Analytical balance

Procedure:

  • Prepare a mixture of known composition by accurately weighing the this compound and the solvent into the jacketed glass vessel.

  • While stirring, slowly heat the vessel using the circulating water bath.

  • Observe the mixture closely and record the temperature at which the last solid particle dissolves. This is the saturation temperature for that specific composition.

  • Slowly cool the solution while stirring and record the temperature at which the first crystals reappear.

  • The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature.

  • Repeat this process for several different compositions to construct a solubility curve as a function of temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Compound (this compound) qual_screen Qualitative Solubility Screening (e.g., Water, Organic Solvents) start->qual_screen quant_det Quantitative Solubility Determination (e.g., Shake-Flask, Polythermal) qual_screen->quant_det Based on initial observations data_analysis Data Analysis and Solubility Curve Generation quant_det->data_analysis application Application in Research/ Development data_analysis->application

Solubility Assessment Workflow

This workflow begins with a qualitative screening to get a general sense of the compound's solubility in various solvents. Based on these initial findings, more rigorous quantitative methods are employed to obtain precise solubility data. The final data is then analyzed and can be used to inform various applications in research and development.

A Technical Guide to 3',4'-Dimethoxyacetophenone: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyacetophenone, also known by its common synonym acetoveratrone, is an aromatic ketone that serves as a valuable and versatile intermediate in organic synthesis.[1][2] Characterized by an acetophenone (B1666503) core substituted with two methoxy (B1213986) groups at the 3' and 4' positions, this compound is a key building block in the production of various pharmaceuticals, agrochemicals, and fragrances.[1][3][4][5] Its structural features and reactivity make it a focal point in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization.

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)ethanone.[6][7][8] It is a member of the acetophenone class of organic compounds.[2][3][6]

  • IUPAC Name: 1-(3,4-dimethoxyphenyl)ethanone[6][8]

  • Common Synonyms: this compound, Acetoveratrone, 4-Acetylveratrole, 3,4-Dimethoxyphenyl methyl ketone[5][6][7][9]

  • CAS Number: 1131-62-0[7]

Figure 1: 2D representation of 1-(3,4-dimethoxyphenyl)ethanone.

Physicochemical Properties

This compound is typically a white to beige crystalline solid at room temperature.[3][5] Its key properties are summarized below for reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₃[1][7]
Molecular Weight 180.20 g/mol [1][6]
Appearance White to yellow/beige crystalline powder[1][3][5]
Melting Point 47-54 °C[1][3]
Boiling Point 286-288 °C (at 760 mmHg)[3][10]
Solubility Soluble in hot water and methanol; soluble in organic solvents like ethanol (B145695) and ether.[2][4][5][2][4][5]
InChI Key IQZLUWLMQNGTIW-UHFFFAOYSA-N[7][8]
SMILES String CC(=O)C1=CC(=C(C=C1)OC)OC[6]

Applications in Organic Synthesis

This compound is a cornerstone intermediate for constructing more complex molecular architectures. Its activated aromatic ring and ketone functional group allow for a wide range of chemical transformations.

  • Pharmaceuticals: It is a documented precursor in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs and the anti-tumor targeted drug tivozanib.[1][11] It is also used to synthesize Syringin A, a compound studied for its potential kidney-tonifying functions.[11]

  • Fragrance Industry: The compound contributes a sweet, floral, and woody scent profile, making it a component in perfumes and cosmetics.[1][10]

  • Chemical Research: It serves as a substrate for studying catalytic reactions and developing new synthetic methodologies, such as in oxidation and hydrogenation studies.[3][11] For instance, it is the starting material for the synthesis of 3,4-Dimethoxyphenylglyoxal (B8772937) hydrate, a valuable building block for heterocyclic compounds.[12]

Synthetic_Applications A This compound B Pharmaceutical Intermediates A->B Multi-step Synthesis E 3,4-Dimethoxyphenylglyoxal (Heterocycle Precursor) A->E SeO₂ Oxidation F Fragrance Compounds A->F Derivatization C Tivozanib (Anti-tumor Agent) B->C D Syringin A B->D

Figure 2: Role as a precursor in synthesizing valuable compounds.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a key synthetic transformation are provided below.

Protocol 1: Synthesis via Methylation of 3',4'-Dihydroxyacetophenone (B73281)

This protocol describes the preparation of this compound by the methylation of the corresponding dihydroxy- precursor.[3]

Materials:

  • 3',4'-Dihydroxyacetophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (MeI)

  • Dry Acetone

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

  • Hexane/Ethyl Acetate (4:1, v/v)

Procedure:

  • To a stirred mixture of 3',4'-dihydroxyacetophenone (1.0 eq) and anhydrous K₂CO₃ (approx. 55 eq) in dry acetone, add methyl iodide (approx. 24 eq).[3]

  • Heat the mixture at reflux for 45-60 minutes.[3]

  • After cooling to room temperature, filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (CH₂Cl₂).

  • Wash the organic layer with two portions of water, then dry over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography using a silica gel column with a hexane/EtOAc (4:1, v/v) eluent to yield the final product, this compound.[3]

Synthesis_Workflow start Start: 3',4'-Dihydroxyacetophenone, K₂CO₃, Acetone reflux 1. Add MeI 2. Heat to Reflux (45-60 min) start->reflux workup1 Cool & Filter Evaporate Solvent reflux->workup1 extraction Dissolve in CH₂Cl₂ Wash with Water workup1->extraction drying Dry over Na₂SO₄ Filter & Evaporate extraction->drying purify Purify via Flash Chromatography drying->purify end End: Pure this compound purify->end

Figure 3: Workflow for the synthesis of this compound.
Protocol 2: Oxidation to 3,4-Dimethoxyphenylglyoxal Hydrate

This protocol details the use of this compound as a starting material in a selenium dioxide oxidation reaction, a common method for converting an activated methyl ketone to a 1,2-dicarbonyl compound.[12]

Materials:

  • This compound

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (B91453)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.0 eq). To this, add a 9:1 (v/v) mixture of 1,4-dioxane and water and stir to dissolve.[12]

  • Addition of Starting Material: Add this compound (1.0 - 2.0 eq) to the reaction mixture.[12]

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. The reaction progress is indicated by the precipitation of black elemental selenium.[12]

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove the selenium precipitate. Wash the precipitate with a small amount of hot dioxane to recover any adsorbed product.[12]

  • Purification: Combine the filtrate and washings. Remove the solvents under reduced pressure using a rotary evaporator. The crude 3,4-dimethoxyphenylglyoxal can be further purified by vacuum distillation.[12]

  • Hydrate Formation: To obtain the hydrate, dissolve the purified glyoxal (B1671930) in hot water or an ethanol/water mixture. Allow the solution to cool slowly to promote crystallization.[12]

Safety and Handling

As with all chemical reagents, this compound should be handled with care in a well-ventilated area.

  • Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a dust mask (type N95) is recommended.

  • Storage: Store in a cool, dry place away from direct light, heat, and moisture. It is incompatible with strong oxidizing agents.[4]

  • Hazards: May cause irritation to the skin, eyes, and respiratory system.[2]

Conclusion

This compound is a compound of significant industrial and academic interest. Its straightforward synthesis and versatile reactivity make it an indispensable building block for professionals in drug discovery, medicinal chemistry, and fragrance development. The data and protocols summarized in this guide offer a technical foundation for its effective utilization in research and development settings.

References

3',4'-Dimethoxyacetophenone: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3',4'-Dimethoxyacetophenone (CAS No. 1131-62-0). The following sections detail the physical and chemical properties, hazard identification, control measures, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All quantitative data has been summarized in structured tables for ease of reference, and logical workflows are visualized to guide researchers in best practices.

Section 1: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C10H12O3[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance White to pale yellow solid/crystals[1][3]
Melting Point 47-54 °C (lit.)
Boiling Point 286-288 °C (lit.)
Flash Point > 112 °C / > 233.6 °F[4]
Solubility Insoluble in water. Soluble in hot water and methanol.[1][5]
Vapor Pressure 0.003 mmHg @ 25 °C (est)[1][3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Researchers must be aware of these hazards to implement appropriate safety measures.

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2][4]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[2][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[6]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[6]

Signal Word: Warning[4]

Primary Hazards:

  • Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[1][4]

  • Inhalation: May cause respiratory tract irritation.[1][6]

  • Skin Contact: May cause skin irritation.[1][6]

  • Eye Contact: Causes serious eye irritation.[4][6]

The toxicological properties of this substance have not been fully investigated.[1]

Section 3: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling
  • Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke when using this product.[4][7]

  • Use with adequate ventilation and in a designated chemical fume hood.[1]

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

Storage
  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • Protect from moisture, heat, and direct light.[5]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecificationReference
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1][8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1][4]

Section 5: Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1][4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][6]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Unsuitable Extinguishing Media: No information available.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.[4][8]

  • Environmental Precautions: Should not be released into the environment. Prevent spillage from entering drains, sewers, or water courses.[4][9]

  • Methods for Containment and Cleaning Up:

    • Minor Spills: Use dry clean up procedures. Sweep up or vacuum up material and place it into a suitable, labeled disposal container.[9]

    • Major Spills: Clear the area of personnel and move upwind. Alert the fire brigade. Control personal contact by using protective equipment.[9]

Section 6: Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key logical and experimental workflows.

Hazard_Control_Workflow Hazard Identification and Control Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_handling Safe Handling & Storage A Identify Chemical: This compound B Review Safety Data Sheet (SDS) A->B C Identify Hazards: - Harmful if swallowed - Causes serious eye irritation - May cause skin/respiratory irritation B->C D Engineering Controls: - Chemical Fume Hood - Adequate Ventilation C->D Implement Controls E Administrative Controls: - Standard Operating Procedures (SOPs) - Safety Training C->E Implement Controls F Personal Protective Equipment (PPE): - Safety Goggles - Gloves - Lab Coat C->F Implement Controls G Follow Handling Procedures: - Avoid dust generation - No eating/drinking F->G Use During Handling H Proper Storage: - Tightly closed container - Cool, dry, well-ventilated area G->H After Use

Caption: Hazard Identification and Control Workflow for this compound.

Spill_Response_Workflow Accidental Spill Response Workflow cluster_minor_spill Minor Spill Cleanup cluster_major_spill Major Spill Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk (Minor vs. Major) don_ppe Don Appropriate PPE: - Respirator (if needed) - Goggles, Gloves, Lab Coat assess->don_ppe If safe to proceed alert_major Alert Emergency Response Team (e.g., EH&S) assess->alert_major Major Spill evacuate->assess contain_minor Cover with absorbent material (if liquid) or gently sweep up (if solid) don_ppe->contain_minor Minor Spill collect_minor Collect waste into a -labeled hazardous waste container contain_minor->collect_minor decontaminate_minor Decontaminate spill area collect_minor->decontaminate_minor end Spill Cleanup Complete decontaminate_minor->end secure_area Secure the area Prevent entry alert_major->secure_area await_response Await arrival of trained responders secure_area->await_response await_response->end

Caption: Workflow for responding to an accidental spill of this compound.

References

An In-Depth Technical Guide to 3',4'-Dimethoxyacetophenone and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',4'-dimethoxyacetophenone, also known as acetoveratrone. It details its chemical properties, synonyms, and synthesis. Furthermore, it explores its application as a pivotal intermediate in the synthesis of bioactive molecules, particularly chalcone (B49325) derivatives with anti-inflammatory properties. This document includes detailed experimental protocols and visual diagrams of synthetic workflows and relevant biological signaling pathways to support researchers in drug development.

Core Compound: this compound

This compound is a versatile aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a dimethoxy-substituted phenyl ring, makes it a precursor for a wide range of more complex molecules with applications in the pharmaceutical and fragrance industries.[1]

Synonyms and Identifiers

Proper identification of chemical compounds is critical in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers.

Identifier Type Identifier
Common Name Acetoveratrone
IUPAC Name 1-(3,4-dimethoxyphenyl)ethanone[2]
Synonyms 4-Acetylveratrole, 3,4-Dimethoxyphenyl methyl ketone, 1-Acetyl-3,4-dimethoxybenzene[3][4]
CAS Number 1131-62-0
PubChem CID 14328
ChEBI ID CHEBI:86576[2]
EC Number 214-468-0
MDL Number MFCD00008737
Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

Property Value
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to light yellow crystalline powder
Melting Point 47-54 °C
Boiling Point 286-288 °C
Solubility Soluble in hot water and methanol; insoluble in cold water.[2]
Purity ≥ 98% (GC)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).[5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich veratrole ring.[5]

Experimental Protocol: Friedel-Crafts Acylation of Veratrole

This protocol is adapted from established procedures for the Friedel-Crafts acylation of veratrole.[5]

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Acetic anhydride (B1165640)

  • Nanocrystalline ZSM-5 (or another suitable solid acid catalyst)[5]

  • Dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add veratrole (10 mmol), acetic anhydride (15 mmol), and the solid acid catalyst (e.g., 0.25 g of nanocrystalline ZSM-5).[5]

  • Reaction: Stir the mixture and heat it to 130°C in an oil bath for 5 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by decantation or filtration.[5] Transfer the liquid to a separatory funnel.

  • Extraction: Dilute the mixture with dichloromethane and wash it sequentially with two portions of saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.

Workflow Diagram:

G Synthesis of this compound cluster_reactants Reactants Veratrole Veratrole ReactionVessel Reaction Vessel (Heated and Stirred) Veratrole->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Catalyst Solid Acid Catalyst (e.g., ZSM-5) Catalyst->ReactionVessel Workup Work-up (Catalyst Removal, Washing) ReactionVessel->Workup Purification Purification (Chromatography or Distillation) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Chalcones

This compound is a key starting material for the synthesis of chalcones, a class of compounds with a 1,3-diaryl-2-propen-1-one backbone.[6] Chalcones are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6][7]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde, and it is a common method for synthesizing chalcones.[8][9] This protocol outlines the synthesis of a chalcone derivative from this compound.

Materials:

  • This compound

  • A substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted benzaldehyde in ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH dropwise with stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[9]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

Workflow Diagram:

G Synthesis of a Chalcone Derivative cluster_reactants Reactants Acetoveratrone This compound ReactionVessel Reaction Vessel (Stirred at Room Temp.) Acetoveratrone->ReactionVessel Benzaldehyde Substituted Benzaldehyde Benzaldehyde->ReactionVessel Base Base Catalyst (NaOH or KOH) Base->ReactionVessel Isolation Isolation (Filtration and Washing) ReactionVessel->Isolation Purification Purification (Recrystallization) Isolation->Purification FinalProduct Chalcone Derivative Purification->FinalProduct

Caption: Workflow for the synthesis of a chalcone derivative.

Biological Activity and Signaling Pathways of Chalcone Derivatives

Chalcone derivatives synthesized from this compound have been shown to possess significant anti-inflammatory properties.[3] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Certain chalcone derivatives have been shown to suppress NF-κB activation by preventing the degradation of IκBα and inhibiting the nuclear translocation of p65.[2][10]

Signaling Pathway Diagram:

G Inhibition of NF-κB Pathway by Chalcone Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Degradation Degradation IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatoryGenes Activates Chalcone Chalcone Derivative Chalcone->IKK Inhibits Chalcone->IkBa Prevents Degradation

Caption: Chalcone derivatives can inhibit the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol describes a general method to evaluate the anti-inflammatory effects of a synthesized chalcone derivative on LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Synthesized chalcone derivative

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the chalcone derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

  • Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Measure the NO concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the chalcone derivative compared to the LPS-only control. Determine the IC₅₀ value for each endpoint.

This comprehensive guide provides foundational knowledge and practical protocols for researchers working with this compound and its derivatives. The information presented herein is intended to facilitate further exploration and development of novel therapeutic agents based on this versatile chemical scaffold.

References

Physical properties like melting and boiling point of 3',4'-Dimethoxyacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3',4'-Dimethoxyacetophenone, a versatile aromatic ketone with applications in pharmaceuticals, fragrances, and organic synthesis. This document summarizes its melting and boiling points and outlines the standard experimental methodologies for their determination.

Core Physical Properties

This compound, also known as acetoveratrone, is a white to pale yellow crystalline powder at room temperature.[1][2] Its physical characteristics are crucial for its handling, storage, and application in various chemical processes.

Data Summary

The following table summarizes the reported melting and boiling points for this compound from various sources.

Physical PropertyValue RangeConditions
Melting Point47 - 54 °CAmbient Pressure
Boiling Point286 - 288 °C760.00 mm Hg

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5][6]

Experimental Protocols

While specific experimental records for the determination of this compound's physical properties are not publicly detailed, the following sections describe the standard and widely accepted methodologies for measuring the melting and boiling points of solid organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used to identify a substance and assess its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[7][8] The packing should be firm to ensure uniform heat distribution.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.[9]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[9]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

  • Sample Preparation: A small quantity of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).[10] The Thiele tube is designed to ensure uniform heating of the oil bath.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10] The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain this compound Sample B Dry and Powder the Sample A->B C Pack Capillary Tube B->C F Prepare Sample in Test Tube with Inverted Capillary B->F D Heat in Melting Point Apparatus C->D E Record Melting Range D->E I Compare with Literature Values E->I G Heat in Thiele Tube F->G H Record Boiling Point G->H H->I J Assess Purity I->J K Document Results J->K

Caption: Workflow for determining the physical properties of a solid organic compound.

References

Methodological & Application

The Versatility of 3',4'-Dimethoxyacetophenone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is a readily available and versatile aromatic ketone that serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its chemical structure, featuring a dimethoxy-substituted phenyl ring and a reactive acetyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and other valuable organic molecules.

Key Applications of this compound

This compound is a pivotal building block in the synthesis of several important pharmaceutical agents and is utilized in a variety of fundamental organic reactions.

Key Synthetic Applications:

  • Precursor to Verapamil Analogs: It is a key starting material for the synthesis of 3,4-dimethoxyphenylacetonitrile, a direct precursor to the calcium channel blocker Verapamil, used in the management of hypertension and cardiac arrhythmias.

  • Intermediate for Donepezil Synthesis: Through a multi-step synthetic sequence, this compound can be converted to 5,6-dimethoxy-1-indanone, a crucial intermediate in the production of Donepezil, a medication used to treat Alzheimer's disease.

  • Synthesis of other Pharmaceutical Intermediates: It is also a precursor for the synthesis of Tivozanib, an anti-tumor drug.[1]

  • Substrate for Fundamental Organic Reactions: Its reactive carbonyl and methyl groups, along with the activated aromatic ring, make it an excellent substrate for a variety of name reactions, including the Willgerodt-Kindler reaction, the Mannich reaction, and various reduction reactions.[2][3]

Application Notes and Experimental Protocols

This section details the synthetic routes and provides step-by-step experimental protocols for key transformations of this compound.

Synthesis of 3,4-Dimethoxyphenylacetic Acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their amide derivatives.[4][5][6] In this application, this compound is converted to 2-(3,4-dimethoxyphenyl)thioacetamide, which is then hydrolyzed to 3,4-dimethoxyphenylacetic acid, a key intermediate for further elaborations.

Reaction Scheme:

G start This compound intermediate 2-(3,4-dimethoxyphenyl)thioacetamide start->intermediate  S₈, Morpholine (B109124)  Reflux product 3,4-Dimethoxyphenylacetic Acid intermediate->product  Aqueous Base (e.g., NaOH)  Hydrolysis

Caption: Willgerodt-Kindler Reaction Workflow.

Experimental Protocol: Synthesis of 2-(3,4-dimethoxyphenyl)acetothiomorpholide

  • Materials: this compound, Sulfur (S₈), Morpholine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water and stir vigorously.

    • The solid product, 2-(3,4-dimethoxyphenyl)acetothiomorpholide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Experimental Protocol: Hydrolysis to 3,4-Dimethoxyphenylacetic Acid

  • Materials: 2-(3,4-dimethoxyphenyl)acetothiomorpholide, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend the crude 2-(3,4-dimethoxyphenyl)acetothiomorpholide in a 10-20% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 8-12 hours, or until the evolution of morpholine ceases.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid until a pH of 1-2 is reached.

    • The 3,4-dimethoxyphenylacetic acid will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry.

ReactantReagentsSolventTemperatureTimeProductYield
This compoundSulfur, MorpholineNeatReflux4-6 h2-(3,4-dimethoxyphenyl)acetothiomorpholideGood
2-(3,4-dimethoxyphenyl)acetothiomorpholideNaOH (aq)WaterReflux8-12 h3,4-Dimethoxyphenylacetic AcidHigh

Table 1: Summary of the Willgerodt-Kindler Reaction and Subsequent Hydrolysis.

Synthesis of 5,6-Dimethoxy-1-indanone: A Precursor to Donepezil

This multi-step synthesis transforms this compound into a key precursor for the Alzheimer's drug, Donepezil. The sequence involves the formation of 3,4-dimethoxyphenylacetic acid (as described above), followed by chain extension via the Arndt-Eistert reaction and subsequent intramolecular Friedel-Crafts cyclization.

G cluster_0 Synthesis of 5,6-Dimethoxy-1-indanone A 3',4'-Dimethoxy- acetophenone B 3,4-Dimethoxy- phenylacetic Acid C 3-(3,4-Dimethoxy- phenyl)propionic Acid D 5,6-Dimethoxy- 1-indanone

Caption: Synthetic Pathway to 5,6-Dimethoxy-1-indanone.

Step 2a: Arndt-Eistert Homologation of 3,4-Dimethoxyphenylacetic Acid

The Arndt-Eistert reaction is a method for the one-carbon homologation of carboxylic acids.[7][8]

Experimental Protocol:

  • Materials: 3,4-Dimethoxyphenylacetic acid, Oxalyl chloride or Thionyl chloride, Diazomethane (B1218177) (CH₂N₂), Silver oxide (Ag₂O) or other catalyst, Water, Diethyl ether.

  • Procedure (Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions).

    • Convert 3,4-dimethoxyphenylacetic acid to its acid chloride by reacting with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (B109758) or benzene.

    • Slowly add the acid chloride solution to a cold (0 °C) ethereal solution of diazomethane (2.0 eq).

    • After the reaction is complete (cessation of nitrogen evolution), remove the excess diazomethane by bubbling nitrogen through the solution.

    • To the resulting diazoketone solution, add a catalytic amount of silver oxide and water.

    • The Wolff rearrangement occurs upon gentle warming or sonication, followed by hydration of the resulting ketene (B1206846) to form 3-(3,4-dimethoxyphenyl)propionic acid.

    • The product can be extracted into an organic solvent and purified by crystallization or chromatography.

Starting MaterialKey ReagentsProductYield
3,4-Dimethoxyphenylacetic acid1. (COCl)₂ or SOCl₂2. CH₂N₂3. Ag₂O, H₂O3-(3,4-Dimethoxyphenyl)propionic acidGood to High

Table 2: Arndt-Eistert Homologation of 3,4-Dimethoxyphenylacetic Acid.

Step 2b: Intramolecular Friedel-Crafts Cyclization

The final step to the indanone is an intramolecular Friedel-Crafts acylation of the propionic acid derivative.[9][10]

Experimental Protocol:

  • Materials: 3-(3,4-Dimethoxyphenyl)propionic acid, Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH).

  • Procedure:

    • Add 3-(3,4-dimethoxyphenyl)propionic acid to an excess of polyphosphoric acid or Eaton's reagent.

    • Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • The solid product, 5,6-dimethoxy-1-indanone, will precipitate.

    • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution.

    • Dry the product. Further purification can be achieved by recrystallization from ethanol (B145695) or another suitable solvent.

Starting MaterialReagent/CatalystTemperatureTimeProductYield
3-(3,4-Dimethoxyphenyl)propionic acidPPA or Eaton's Reagent80-100 °C2-4 h5,6-Dimethoxy-1-indanoneHigh

Table 3: Intramolecular Friedel-Crafts Cyclization.

Mannich Reaction of this compound

The Mannich reaction is a three-component condensation that forms a β-amino-ketone, known as a Mannich base.[2][11] These compounds are versatile intermediates in organic synthesis.

G reagents This compound + Formaldehyde + Dimethylamine (B145610) HCl product 3-(Dimethylamino)-1-(3,4-dimethoxyphenyl) propan-1-one hydrochloride reagents->product  Ethanol, HCl (cat.)  Reflux

Caption: Mannich Reaction Workflow.

Experimental Protocol:

  • Materials: this compound, Paraformaldehyde, Dimethylamine hydrochloride, Concentrated Hydrochloric Acid (HCl), Ethanol, Acetone (B3395972).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), paraformaldehyde (1.25 eq), and dimethylamine hydrochloride (1.0 eq).

    • Add absolute ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add acetone to the cooled mixture to precipitate the Mannich base hydrochloride.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystalline product by filtration, wash with cold acetone, and dry.

KetoneAldehyde SourceAmine SaltCatalystSolventProductYield
This compoundParaformaldehydeDimethylamine hydrochlorideHClEthanol3-(Dimethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one HClGood

Table 4: Mannich Reaction of this compound.

Reduction of this compound

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(3,4-dimethoxyphenyl)ethanol, a useful intermediate for further synthetic transformations.

Experimental Protocol:

  • Materials: this compound, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) or Ethanol.

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (0.5-1.0 eq) in small portions with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(3,4-dimethoxyphenyl)ethanol.

Starting MaterialReducing AgentSolventProductYield
This compoundNaBH₄Methanol1-(3,4-dimethoxyphenyl)ethanolHigh

Table 5: Reduction of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in the efficient synthesis of key pharmaceutical intermediates for drugs such as Verapamil and Donepezil, as well as its application in fundamental organic transformations like the Willgerodt-Kindler and Mannich reactions. The protocols outlined in this document provide a practical guide for researchers and scientists in the fields of medicinal chemistry and drug development to harness the synthetic potential of this important starting material.

References

Application Notes and Protocols: 3',4'-Dimethoxyacetophenone as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3',4'-dimethoxyacetophenone as a versatile starting material and intermediate in the synthesis of various pharmaceuticals. This document details its application in the synthesis of the vasodilator Papaverine, the calcium channel blocker Verapamil, and the anticancer agent Tivozanib. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to facilitate research and development.

Introduction to this compound in Medicinal Chemistry

This compound, also known as acetoveratrone, is an aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its substituted phenyl ring is a common motif in many biologically active molecules, making it a valuable precursor for the synthesis of a wide range of pharmaceutical compounds. Its applications span various therapeutic areas, including cardiovascular diseases and oncology.

Application in Pharmaceutical Synthesis

This section details the synthesis of three prominent pharmaceuticals where this compound is a key precursor.

Tivozanib is an oral, potent, and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[2] The synthesis of Tivozanib can be initiated from this compound.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxyacetophenone from this compound

This protocol outlines the initial steps in the synthesis of Tivozanib, converting this compound to a key amino intermediate.

  • Step 1: Nitration of this compound

    • Cool a solution of 1,2-dimethoxybenzene (B1683551) (derived from this compound) in acetic acid to 0°C.

    • Slowly add a nitrating mixture of nitric acid and sulfuric acid, maintaining the temperature below 10°C.

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice water.

    • Collect the precipitated 1,2-dimethoxy-4-nitrobenzene by filtration.

  • Step 2: Friedel-Crafts Acylation

    • To a cooled solution of the nitrated intermediate, add a Lewis acid catalyst (e.g., aluminum chloride) in portions.

    • Slowly add an acetylating agent such as acetyl chloride or acetic anhydride.

    • Allow the reaction to proceed to completion.

    • Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

    • Extract the product, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, with an organic solvent.

  • Step 3: Reduction to 2-Amino-4,5-dimethoxyacetophenone

    • Dissolve 3',4'-dimethoxy-5'-nitroacetophenone (2.25 g) in 50 ml of ethanol.

    • Add tin(II) chloride dihydrate (11.3 g) and stir the mixture at 75°C for 30 minutes.[3]

    • Pour the reaction mixture onto 100 g of ice and neutralize with saturated sodium bicarbonate solution.

    • Extract the product with methylene (B1212753) chloride.

    • Dry the organic phase over sodium sulfate, evaporate the solvent, and recrystallize the residue from ether/petroleum ether to yield 5'-amino-3',4'-dimethoxyacetophenone.[3] The reported melting point is 63-65°C.[3]

Tivozanib Signaling Pathway

Tivozanib inhibits the phosphorylation of VEGFR-1, -2, and -3, thereby blocking downstream signaling pathways involved in angiogenesis.

Tivozanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR-1, -2, -3 PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK VEGF VEGF VEGF->VEGFR Binds Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PLC->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Tivozanib inhibits VEGFR signaling.

Papaverine is an opium alkaloid used as a non-selective phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation and vasodilation.[4] A common synthetic route is the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of Papaverine

This protocol describes a plausible synthetic route to Papaverine from intermediates derivable from this compound.

  • Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide

    • A mixture of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone (B1330553) (6.0 g) and pyridine (B92270) (4.21 g) in toluene (B28343) (30 mL) is stirred at 85-90°C for 3-4 hours.

    • After cooling, water (6.0 mL) is added.

    • Copper(I) bromide (0.25 g), 2,2'-bipyridyl (0.6 g), and 2-(3,4-dimethoxyphenyl)ethanamine (3.53 g) are added, and the mixture is stirred for 8 hours at 85-90°C.

    • The product is isolated to yield N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide (76.0% yield).

  • Step 2: Bischler-Napieralski Cyclization

    • The amide from the previous step (3.5 g) and 48% boron trifluoride etherate (17.5 mL) are heated at 80-85°C for 12 hours under a nitrogen atmosphere.

    • The reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM to yield 3,4-dihydropapaverine.

  • Step 3: Dehydrogenation to Papaverine

    • A mixture of 10% Pd/C catalyst (0.1 g) and the dihydropapaverine intermediate (1.0 g) in methanol (B129727) (10.0 mL) and acetic acid (2.0 mL) is hydrogenated at 25-35°C.

    • The catalyst is filtered, and the solution is concentrated. The residue is treated with 10% sodium carbonate solution to yield Papaverine.

Papaverine Signaling Pathway

Papaverine inhibits phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn causes smooth muscle relaxation.

Papaverine_Pathway cluster_cell Smooth Muscle Cell Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down cGMP cGMP PDE->cGMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca²⁺ PKA->Ca_decrease PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Verapamil_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Verapamil Verapamil Ca_channel L-type Calcium Channel Verapamil->Ca_channel Blocks Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Contraction Muscle Contraction Ca_ion_in->Contraction Ca_ion_out Extracellular Ca²⁺ Ca_ion_out->Ca_channel Vasodilation Vasodilation & Decreased Heart Rate Contraction->Vasodilation Inhibition leads to

References

Synthesis of 3',4'-Dimethoxyacetophenone via Friedel-Crafts Acylation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3',4'-dimethoxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries, through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).[1][2]

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[3][4][5] In this protocol, veratrole is acylated using an acylating agent in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce this compound (also known as acetoveratrone).[1][6] The two methoxy (B1213986) groups on the veratrole ring are activating and direct the incoming electrophile to the para position, leading to the desired product.

Data Presentation

Reagent and Product Properties
CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
VeratroleC₈H₁₀O₂138.16Colorless liquid22.5206-207
Acetic Anhydride (B1165640)C₄H₆O₃102.09Colorless liquid-73.1139.8
Acetyl ChlorideC₂H₃ClO78.50Colorless liquid-11252
Aluminum ChlorideAlCl₃133.34White/pale yellow solid192.6180 (subl.)
This compoundC₁₀H₁₂O₃180.20Yellow to beige crystalline powder47-54286-288
Spectroscopic Data for this compound
TypeData
¹H NMR (CDCl₃)δ (ppm): 7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.53 (d, J=2.0 Hz, 1H), 6.89 (d, J=8.6 Hz, 1H), 3.95 (s, 3H), 3.94 (s, 3H), 2.57 (s, 3H).[7]
¹³C NMR (CDCl₃)δ (ppm): 196.6, 153.3, 149.0, 130.5, 123.3, 110.1, 109.9, 56.0, 55.9, 26.1.[7][8][9]
IR (KBr)Characteristic peaks include C=O stretching for the ketone and C-O stretching for the methoxy groups.[10][11]

Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.[6][12]

Materials:

  • Veratrole (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic anhydride (1.5 eq)[6][12]

  • Anhydrous aluminum chloride (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.[6] Cool the suspension to 0°C in an ice bath.[6]

  • Formation of Acylium Ion: Dissolve acetyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C.[6]

  • Acylation Reaction: After the addition of acetyl chloride is complete, add a solution of veratrole (1.0 eq) in anhydrous dichloromethane to the addition funnel. Add the veratrole solution dropwise to the reaction mixture over approximately 30 minutes, keeping the temperature at 0°C.[6]

  • Reaction Completion: Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-60 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.[6]

    • Extract the aqueous layer twice with dichloromethane.[6]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purification Purification prep1 Suspend AlCl₃ in CH₂Cl₂ prep2 Cool to 0°C prep1->prep2 reac1 Add Acetyl Chloride solution dropwise at 0°C prep2->reac1 reac2 Add Veratrole solution dropwise at 0°C reac1->reac2 reac3 Warm to Room Temperature and Stir reac2->reac3 work1 Quench with Ice/HCl reac3->work1 work2 Separate Layers work1->work2 work3 Extract Aqueous Layer work2->work3 work4 Combine Organic Layers work3->work4 work5 Wash with H₂O, NaHCO₃, Brine work4->work5 work6 Dry over MgSO₄ work5->work6 work7 Concentrate work6->work7 purify Recrystallization or Column Chromatography work7->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of veratrole.

References

Application Notes and Protocols for the Analysis of 3',4'-Dimethoxyacetophenone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3',4'-Dimethoxyacetophenone, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the quantification of this compound in various sample matrices, including reaction mixtures and final product formulations. The following protocol is a starting point and may require optimization based on the specific sample matrix and available instrumentation. This method is adapted from a protocol for a structurally similar compound, 3-Hydroxy-4-methoxyacetophenone, and is expected to provide good chromatographic separation.

Experimental Protocol: HPLC

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm (based on UV absorbance maxima of similar structures)
Run Time 10 minutes

Chemicals and Reagents:

  • This compound reference standard (Purity ≥98%)[1][2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Solution Preparation:

Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range (e.g., 25 µg/mL).

Analysis Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject each working standard solution and record the peak area. Plot a graph of peak area versus concentration and determine the linearity by calculating the correlation coefficient (R²).

  • Sample Analysis: Inject the sample solution in duplicate.

  • Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation: HPLC

Table 1: HPLC Quantitative Data (Example)

AnalyteRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1TBDTBD1
Standard 2TBDTBD10
Standard 3TBDTBD25
Standard 4TBDTBD50
Standard 5TBDTBD100
Sample 1TBDTBDCalculated
Sample 2TBDTBDCalculated

TBD: To be determined during analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound. It provides both chromatographic separation and mass spectral data for definitive identification.

Experimental Protocol: GC-MS

Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Chemicals and Reagents:

Preparation of Standard and Sample Solutions:

Prepare solutions of the reference standard and sample in a suitable volatile solvent like methanol or ethyl acetate at a concentration of approximately 100 µg/mL.

Analysis Procedure:

  • System Conditioning: Condition the GC-MS system as per instrument guidelines.

  • Standard Injection: Inject the standard solution to determine the retention time and obtain the mass spectrum of this compound.

  • Sample Injection: Inject the sample solution.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time and mass spectrum with the standard. For quantitative analysis, a calibration curve can be prepared.

Data Presentation: GC-MS

Table 2: GC-MS Data for this compound

ParameterValue
Kovats Retention Index (Standard Non-polar phase) 1515 - 1532[3]
Molecular Ion [M] m/z 180[3][4]

Table 3: Mass Spectrum Fragmentation Data

m/zRelative Intensity (%)Putative Fragment
18049.18[M]+ (Molecular Ion)[3]
16599.99[M-CH₃]+[3]
137Not specified[M-CH₃CO]+
7916.82[C₆H₅O]+
7715.28[C₆H₅]+
4324.03[CH₃CO]+[3]

Visualizations

General Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either HPLC or GC-MS.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_hplc HPLC cluster_gcms GC-MS cluster_data Data Processing & Reporting Prep Weighing & Dissolving Dilution Serial Dilution (for standards) Prep->Dilution HPLC_Inject Injection Dilution->HPLC_Inject GCMS_Inject Injection Dilution->GCMS_Inject HPLC_Sep Chromatographic Separation (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect Data_Acq Data Acquisition HPLC_Detect->Data_Acq GCMS_Sep Chromatographic Separation (HP-5ms Column) GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometry GCMS_Sep->GCMS_Detect GCMS_Detect->Data_Acq Data_Proc Data Processing (Integration & Identification) Data_Acq->Data_Proc Report Reporting (Quantification & Summary) Data_Proc->Report

Caption: General workflow for HPLC and GC-MS analysis.

Complementary Nature of HPLC and GC-MS

This diagram illustrates how HPLC and GC-MS can be used as complementary techniques for the comprehensive analysis of this compound.

Caption: HPLC and GC-MS as complementary analytical techniques.

References

Application of 3',4'-Dimethoxyacetophenone in the Fragrance Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is an aromatic ketone characterized by a sweet, woody, and floral scent profile.[1] While not as commonly cited in consumer fragrance formulations as some other acetophenone (B1666503) derivatives, its unique olfactory characteristics present opportunities for its use in fine fragrances, cosmetics, and household products. This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the potential of this compound in the fragrance industry. It is also used as a catalytic agent and petrochemical additive and has applications in the agrochemical, pharmaceutical, and dyestuff fields.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development, stability testing, and regulatory compliance.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound
Synonyms 1-(3,4-Dimethoxyphenyl)ethan-1-one, Acetoveratrone
CAS Number 1131-62-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Solid
Odor Profile Sweet, woody, floral (at 10% in dipropylene glycol)[1]
Melting Point 47-54 °C
Boiling Point 286-288 °C
Solubility Soluble in hot water and methanol[2]

Application Notes

Olfactory Profile and Use in Fragrance Compositions

This compound possesses a nuanced scent that can be described as a harmonious blend of sweet, woody, and floral notes. This makes it a versatile ingredient for various fragrance accords.

  • Woody Accords: Its woody character can provide a solid foundation for fragrances, complementing other woody notes like sandalwood, cedarwood, and vetiver.

  • Floral Accords: The floral aspect can be used to enhance and add complexity to floral compositions, particularly those featuring white florals like jasmine and tuberose, or to add a powdery, sweet undertone.[3]

  • Oriental and Powdery Fragrances: The inherent sweetness of this compound makes it a suitable component for oriental and powdery fragrances, where it can contribute to a warm and comforting scent profile.

Illustrative Fragrance Formulation

Table 2: Hypothetical "Woody Floral" Fragrance Accord

IngredientOlfactory ContributionPercentage (%)
Top Notes
Bergamot OilFresh, citrusy15
Pink PeppercornSpicy, fresh5
Heart Notes
Jasmine AbsoluteRich, floral10
This compound Sweet, woody, floral 5
Iso E SuperVelvety, woody20
Base Notes
Sandalwood OilCreamy, woody10
Vetiver OilEarthy, woody5
Musk (e.g., Galaxolide)Clean, musky10
Dipropylene Glycol (Solvent)20

Experimental Protocols

Sensory Evaluation Protocol

The following protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile and intensity.

Objective: To systematically evaluate the olfactory characteristics of this compound.

Materials:

  • This compound

  • Dipropylene glycol (DPG) or ethanol (B145695) as a solvent

  • Glass beakers and stirring rods

  • Perfumer's smelling strips

  • A panel of at least five trained sensory analysts

  • Odor-free evaluation room with controlled temperature and ventilation

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in DPG.

  • Evaluation:

    • Dip a smelling strip into the solution, ensuring it is saturated but not dripping.

    • Allow the solvent to evaporate for approximately 30 seconds.

    • Present the strip to the panelists in a double-blind and randomized order.

    • Instruct panelists to smell the strip at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, and 1 hour) to evaluate the evolution of the scent.

  • Data Collection: Panelists should individually record their observations on a standardized evaluation form, describing the odor characteristics (e.g., sweet, woody, floral, powdery) and rating the intensity on a scale (e.g., 1 to 10).

  • Data Analysis: Compile the data to create a comprehensive odor profile and average intensity ratings.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_data Data Collection & Analysis prep1 Prepare 10% solution of This compound in DPG eval1 Dip smelling strip prep1->eval1 eval2 Present to panelists (double-blind, randomized) eval1->eval2 eval3 Evaluate at T=0, 5, 30, 60 min eval2->eval3 data1 Record odor characteristics and intensity eval3->data1 data2 Compile data and create odor profile data1->data2

Sensory Evaluation Workflow
Stability and Compatibility Testing Protocol

This protocol describes the methodology for assessing the stability of a fragrance formulation containing this compound in a cosmetic base (e.g., a simple lotion).

Objective: To evaluate the physical and chemical stability of a cosmetic product containing this compound under various storage conditions.

Materials:

  • Test fragrance formulation containing this compound.

  • Placebo cosmetic base (without fragrance).

  • Final cosmetic product (base + fragrance).

  • Inert glass containers.[4]

  • Final product packaging.[4]

  • Ovens/incubators set at various temperatures (e.g., 25°C, 40°C).

  • Refrigerator/freezer (-10°C).

  • UV light chamber.

  • pH meter, viscometer.

Procedure:

  • Sample Preparation: Prepare samples of the final product and the placebo in both glass containers and the final packaging.

  • Storage Conditions: Store the samples under the following conditions for a period of 12 weeks:

    • Room temperature (25°C/60% RH).

    • Elevated temperature (40°C/75% RH).

    • Freeze-thaw cycles (-10°C for 24h, then 25°C for 24h, repeated for 3 cycles).[5]

    • UV light exposure (in a light cabinet).

  • Evaluation: At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), evaluate the samples for the following parameters:

    • Physical properties: Appearance, color, odor, phase separation.

    • Chemical properties: pH, viscosity.

  • Data Analysis: Compare the results of the test product to the placebo and the initial measurements to determine any changes caused by the fragrance ingredient.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions (12 weeks) cluster_eval Evaluation (Weeks 0, 2, 4, 8, 12) cluster_analysis Data Analysis prep1 Prepare final product and placebo in glass and final packaging storage1 25°C / 60% RH prep1->storage1 storage2 40°C / 75% RH prep1->storage2 storage3 Freeze-Thaw Cycles (-10°C to 25°C) prep1->storage3 storage4 UV Light Exposure prep1->storage4 eval1 Physical Properties (Color, Odor, Phase Separation) storage1->eval1 eval2 Chemical Properties (pH, Viscosity) storage1->eval2 storage2->eval1 storage2->eval2 storage3->eval1 storage3->eval2 storage4->eval1 storage4->eval2 analysis1 Compare to placebo and initial measurements eval1->analysis1 eval2->analysis1 Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular odorant 3',4'-Dimethoxy- acetophenone receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Gαolf) receptor->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP ac->camp Synthesizes channel CNG Ion Channel ions Na⁺, Ca²⁺ Influx channel->ions Allows atp ATP atp->camp Converts camp->channel Opens depolarization Neuron Depolarization (Action Potential) ions->depolarization Causes brain Brain (Odor Perception) depolarization->brain Signal to

References

Application Notes and Protocols: The Role of 3',4'-Dimethoxyacetophenone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features, including a substituted aromatic ring and a reactive ketone group, make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This document provides a comprehensive overview of the role of this compound in drug discovery, with a focus on its use in the synthesis of the calcium channel blocker Verapamil (B1683045), the vasodilator Papaverine, and a variety of chalcone (B49325) derivatives with antimicrobial and antioxidant properties. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action are presented to facilitate further research and development in this area.

Introduction to this compound

This compound is an aromatic ketone that serves as a crucial building block in organic synthesis.[1] It is a white to light yellow crystalline solid with the chemical formula C₁₀H₁₂O₃.[2] Its structure, featuring a catechol diether system, is a common motif in many natural products and synthetic drugs. This compound's reactivity allows for various chemical transformations, making it an ideal precursor for complex molecular architectures in medicinal chemistry.[1]

Synthesis of Verapamil

Verapamil is a well-known calcium channel blocker used in the management of hypertension, angina, and certain cardiac arrhythmias.[3] this compound is a key precursor for the synthesis of 3,4-dimethoxyphenylacetonitrile (B126087), a crucial intermediate in the production of Verapamil.[4][5]

Synthetic Workflow for Verapamil Intermediate

The synthesis of 3,4-dimethoxyphenylacetonitrile from a derivative of this compound involves a multi-step process that includes decarboxylation, aldoxime formation, and dehydration.[6][7][8]

G A 3-(3,4-dimethoxyphenyl)-2',3'- epoxypropionic acid potassium salt B Decarboxylation (KH2PO4, Toluene, 15°C) A->B C 3,4-Dimethoxyphenylacetaldehyde B->C D Aldoxime Formation (NaHCO3, HONH3Cl, Toluene, 15°C) C->D E 3,4-Dimethoxyphenylacetaldoxime D->E F Dehydration (KOH, TBAB, DMSO, Reflux) E->F G 3,4-Dimethoxyphenylacetonitrile (Verapamil Intermediate) F->G

Figure 1: Synthetic workflow for 3,4-dimethoxyphenylacetonitrile.
Quantitative Data for Intermediate Synthesis

The following table summarizes the typical yields and purity for the key steps in the synthesis of 3,4-dimethoxyphenylacetonitrile.

StepStarting MaterialReagentsSolventTemperatureTimeYieldPurity (HPLC)
Decarboxylation3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium saltKH₂PO₄Toluene/Water15°C3 h-99.2%[7]
Aldoxime Formation3,4-DimethoxyphenylacetaldehydeNaHCO₃, HONH₃ClToluene15°C3 h-99.3%[7]
Dehydration & Crystallization3,4-DimethoxyphenylacetaldoximeKOH, Tetrabutylammonium bromideDMSO/TolueneReflux30 min85.24%99%[4]
Experimental Protocol for Verapamil Synthesis

The final step in Verapamil synthesis involves the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine.[9] A detailed protocol for the synthesis of Verapamil hydrochloride with a high purity of 99.8% has been described.[10]

Step 1: Synthesis of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine A detailed procedure involves the reaction of 2-(3,4-dimethoxyphenyl)-N-methylethanamine with chlorobromopropane in the presence of a base and a phase transfer catalyst.[10][11]

Step 2: Condensation and Formation of Verapamil The intermediate from Step 1 is reacted with 2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile in the presence of a base like sodium amide in toluene.[10]

Step 3: Purification and Salt Formation The crude Verapamil base is purified, and the hydrochloride salt is formed by treating it with hydrochloric acid in isopropanol.[10] The final product can be obtained with a purity greater than 99%.[10]

Verapamil's Mechanism of Action: Signaling Pathway

Verapamil functions by blocking L-type calcium channels, which are crucial for muscle contraction in both cardiac and vascular smooth muscle cells.[3][12] This action leads to a reduction in myocardial contractility, a slowing of the heart rate, and vasodilation.[12][13]

G cluster_cell Cardiac/Smooth Muscle Cell Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel Verapamil->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx inhibits Calmodulin Calmodulin Ca_influx->Calmodulin activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P promotes Contraction Muscle Contraction Myosin_LC_P->Contraction

Figure 2: Verapamil's mechanism of action.
Quantitative Data on Verapamil's Biological Activity

TargetActionIC₅₀/EC₅₀Organism/System
L-type Calcium ChannelsBlockadeIC₅₀: 96.09 µM (on TREK currents)Sympathetic neurons[14]
Angiotensin II-induced cell growthInhibitionIC₅₀: 3.5 ± 0.3 x 10⁻⁶ MVascular smooth muscle cells[15]
Bovine Coronary ArteryRelaxationEC₅₀: Relative potency = 1Bovine[16]

Synthesis of Papaverine

Papaverine is an opium alkaloid used as a non-specific vasodilator and smooth muscle relaxant.[17] While it can be extracted from the opium poppy, synthetic routes are also employed, with this compound being a potential starting point for intermediates. A common synthetic route starts with 2-(3,4-dimethoxyphenyl)acetic acid.[18]

Synthetic Workflow for Papaverine

A recent green synthesis approach for Papaverine involves several steps starting from a derivative of this compound.

G A 2-(3,4-dimethoxyphenyl)acetic acid B Esterification A->B C Methyl 2-(3,4-dimethoxyphenyl)acetate B->C D Amidation with 2-(3,4-dimethoxyphenyl)ethanamine C->D E N-(3,4-dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide D->E F Ring Closure (PPA) E->F G 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy- 3,4-dihydroisoquinoline F->G H Dehydrogenation (Pd/C, Water) G->H I Papaverine H->I

Figure 3: Synthetic workflow for Papaverine.
Quantitative Data for Papaverine Synthesis

The following table summarizes the reported yields for the key steps in a green synthesis of Papaverine.

StepProductYield
EsterificationMethyl 2-(3,4-dimethoxyphenyl)acetate99%
AmidationN-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide90%
DehydrogenationPapaverine82% (crude)
Papaverine's Mechanism of Action: Signaling Pathway

Papaverine's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[17][19] This leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation.[1][20]

G cluster_cell Smooth Muscle Cell Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP inhibits degradation of PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG activate Ca_decrease Decreased intracellular Ca²⁺ PKA_PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Figure 4: Papaverine's mechanism of action.
Quantitative Data on Papaverine's Biological Activity

TargetActionIC₅₀
PDE10AInhibition17 nM[19]
PDE3AInhibition284 nM[19]
PDE3BInhibition1030 nM[9]

Synthesis of Chalcone Derivatives

Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial and antioxidant properties.[21][22] this compound is frequently used as a reactant in the Claisen-Schmidt condensation to produce various chalcone derivatives.[23]

General Synthetic Workflow for Chalcones

The Claisen-Schmidt condensation is a straightforward method for synthesizing chalcones, involving the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base.

G A This compound C Claisen-Schmidt Condensation (Base, e.g., NaOH or KOH) A->C B Aromatic Aldehyde B->C D Chalcone Derivative C->D

Figure 5: General synthetic workflow for chalcones.
Quantitative Data on Antimicrobial and Antioxidant Activities of Chalcone Derivatives

The biological activities of chalcone derivatives can vary significantly based on their substitution patterns.

Chalcone DerivativeBiological ActivityQuantitative Data
(E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAntimicrobial (predicted)Binding Energy: -7.6 kcal/mol (vs. Bacteria DNA gyrase)[23]
(E)-3-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-oneAntimicrobial (predicted)Binding Energy: -7.0 kcal/mol (vs. Bacteria DNA gyrase)[23]
Various Hydroxy Dimethoxy ChalconesAntioxidant (DPPH assay)2',5'-dihydroxy-3,4-dimethoxy chalcone showed the highest activity[24]
Polyoxygenated ChalconesAntibacterial (vs. P. syringae)IC₅₀: 2.5 µg/mL[25]
Polyoxygenated ChalconesAnti-inflammatory (5-lipoxygenase inhibition)IC₅₀: 7.8-15.6 µg/mL[25]
Experimental Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol is a general method for the synthesis of chalcones from this compound.

Materials:

Procedure:

  • Dissolve this compound and the desired aromatic aldehyde in ethanol in a flask.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the stirred mixture.

  • Continue stirring at room temperature for the specified reaction time (can range from a few hours to overnight).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Antimicrobial Mechanism of Action of Chalcones

Chalcones exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and disruption of bacterial cell membranes.[2][26]

G cluster_bacterium Bacterial Cell Chalcone Chalcone Derivative DNA_gyrase DNA Gyrase Chalcone->DNA_gyrase inhibits Cell_membrane Cell Membrane Chalcone->Cell_membrane disrupts DNA_replication DNA Replication DNA_gyrase->DNA_replication disrupts Cell_death Bacterial Cell Death DNA_replication->Cell_death Membrane_integrity Membrane Integrity Cell_membrane->Membrane_integrity compromises Membrane_integrity->Cell_death

Figure 6: Antimicrobial mechanism of chalcones.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its utility in the production of established drugs like Verapamil and Papaverine, as well as its role in the development of novel chalcone-based therapeutic agents, highlights its significance in drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of new medicines. Further exploration of derivatives of this compound holds significant promise for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: Synthesis and Evaluation of Chalcone Derivatives from 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural feature makes them versatile precursors for the synthesis of various heterocyclic compounds and imparts a wide range of biological activities. Chalcone (B49325) derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3]

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted aromatic aldehyde. This method offers a straightforward and efficient route to a diverse library of chalcone analogues. This document provides detailed protocols for the synthesis of chalcone derivatives using 3',4'-Dimethoxyacetophenone as the starting material, along with methodologies for evaluating their potential anticancer activity.

Synthesis of Chalcone Derivatives

The synthesis of chalcone derivatives from this compound is typically performed via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Experimental Workflow for Chalcone Synthesis

Synthesis_Workflow reactant_prep Reactant Preparation (this compound + Aromatic Aldehyde in Ethanol) catalyst_add Catalyst Addition (Aqueous NaOH or KOH) reactant_prep->catalyst_add reaction Reaction (Stirring at Room Temperature) catalyst_add->reaction workup Work-up & Isolation (Acidification & Filtration) reaction->workup purification Purification (Recrystallization from Ethanol) workup->purification characterization Characterization (TLC, MP, NMR, IR, Mass Spec) purification->characterization

Caption: General experimental workflow for the synthesis of chalcone derivatives.

Protocol: Synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(phenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative from this compound and benzaldehyde (B42025).

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (B145695) (95%)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable amount of ethanol with stirring.

  • Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of NaOH or KOH.

  • Reaction Initiation: Slowly add the aqueous NaOH/KOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature. A change in color is typically observed.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by the slow addition of 10% HCl with constant stirring until the pH is acidic (pH 2-3). This will cause the crude chalcone product to precipitate.[4]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude chalcone by recrystallization from ethanol or an ethanol-water mixture to obtain the pure crystalline product.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Activity of Chalcone Derivatives

Chalcones derived from methoxy-substituted acetophenones have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis in cancer cells.[5]

Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative dimethoxy-substituted chalcone derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDR Group (on Benzaldehyde Ring)Cancer Cell LineIC₅₀ (µM)Reference
1 HMCF-7 (Breast)11.5 (as Panduretin A)[6]
2 3-halogenMCF-7 (Breast)More potent than etoposide[5]
3 3-halogenMDA-MB-231 (Breast)More potent than etoposide[5]
4 3-halogenSK-N-MC (Neuroblastoma)More potent than etoposide[5]
5 4-OCH₃Not SpecifiedVaries[7]

Note: The IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols for Biological Evaluation

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol: Apoptosis Detection by Flow Cytometry (Annexin V Staining)

Annexin V staining is a common method for detecting apoptotic cells by flow cytometry.[5]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic or necrotic cells will be positive for both.

Signaling Pathway for Chalcone-Induced Apoptosis

Chalcone derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.

Apoptosis_Pathway cluster_cell Cancer Cell Chalcone Chalcone Derivative Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Chalcone->Bcl2 inhibits Bax Bax / Bim / tBid (Pro-apoptotic) Chalcone->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for chalcone-induced apoptosis.

Protocol: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[8]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Prepare protein lysates from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified and normalized to a loading control like β-actin.

Conclusion

The synthesis of chalcone derivatives from this compound provides a promising avenue for the discovery of novel anticancer agents. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of these compounds. Further investigation into the structure-activity relationships and the precise molecular targets of these chalcones will be crucial for their development as effective therapeutic agents.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3',4'-dimethoxyacetophenone to produce 1-(3,4-dimethoxyphenyl)ethanol. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. These guidelines offer a summary of various catalytic systems, reaction parameters, and a step-by-step protocol to ensure high selectivity and yield.

Introduction

The selective reduction of aromatic ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. 1-(3,4-dimethoxyphenyl)ethanol, the product of the hydrogenation of this compound, is a valuable intermediate in the pharmaceutical and fragrance industries. Catalytic hydrogenation is an attractive method for this conversion due to its high efficiency, atom economy, and the use of molecular hydrogen as a clean reducing agent.

The primary challenge in the hydrogenation of aromatic ketones is achieving high selectivity for the desired alcohol without over-reduction to the corresponding ethylbenzene (B125841) or hydrogenation of the aromatic ring. The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be carefully controlled to minimize side reactions. This document outlines effective protocols using common heterogeneous catalysts such as Raney® Nickel and Palladium-based systems.

Reaction and Mechanism

The catalytic hydrogenation of this compound involves the addition of a hydrogen molecule across the carbonyl double bond. The reaction proceeds via the adsorption of both the ketone and molecular hydrogen onto the surface of the metal catalyst. The activated hydrogen is then transferred to the carbonyl group, leading to the formation of the corresponding alcohol.

Reaction Scheme:

Comparative Data of Catalytic Systems

The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yield and selectivity. The following table summarizes quantitative data from various catalytic systems for the hydrogenation of acetophenone (B1666503) derivatives, providing a comparative overview.

CatalystSubstrateTemp. (°C)Pressure (bar H₂)SolventTime (h)Conversion (%)Selectivity to Alcohol (%)Reference
Raney®-NickelThis compound50-1005-10Aqueous Medium-HighHigh[1][2]
Pd(0)EnCat™ 30NP4-MethoxyacetophenoneRoom Temp1 (balloon)Ethanol (B145695)1694-95High (avoids over-reduction)[3][4]
PdO/ZrO₂Substituted Acetophenones8010Water1-2>99>99[2]
PtSn-OM*This compound----->99[5]
5% Pd/C3,4-Dimethoxybenzophenone605THF110080[6]

Note: Specific yield for this compound may vary and optimization is recommended.

Experimental Protocols

The following protocols provide a detailed methodology for the catalytic hydrogenation of this compound using Raney® Nickel and a general procedure for Palladium on Carbon (Pd/C).

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is adapted from established procedures for the hydrogenation of aromatic ketones.

Materials:

  • This compound

  • Raney® Nickel (activated, in water or ethanol slurry)

  • Ethanol or Water (solvent)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor:

    • To the reactor vessel, add this compound (1 equivalent).

    • Add the solvent (ethanol or water) to achieve a suitable concentration (e.g., 0.1-0.5 M).

    • Under a stream of inert gas (e.g., nitrogen or argon), carefully add the Raney® Nickel slurry (typically 5-10% by weight of the substrate). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Hydrogenation:

    • Seal the reactor vessel.

    • Purge the reactor with hydrogen gas several times to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Begin agitation and heat the reactor to the target temperature (e.g., 50-80 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter pad can be pyrophoric upon drying; quench it carefully with water.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3,4-dimethoxyphenyl)ethanol.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography if required. Due to the sensitivity of the product to heat and acid/base traces, purification should be conducted under mild conditions.

Protocol 2: General Procedure for Hydrogenation using Pd/C

This is a general protocol that can be adapted for the hydrogenation of this compound.

Materials:

  • This compound

  • Palladium on Carbon (e.g., 5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., H-Cube®, Parr shaker, or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in the chosen solvent (e.g., ethanol) in a suitable reaction flask or reactor vessel.

    • Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd).

  • Hydrogenation:

    • Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a pressurized reactor).

    • Evacuate the flask and backfill with hydrogen. Repeat this process 2-3 times.

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrate and washings.

    • Concentrate the solution under reduced pressure to yield the product.

Visualized Workflows and Pathways

Chemical Reaction Pathway

G reactant This compound (C₁₀H₁₂O₃) intermediate Adsorbed Reactant & H₂ on Catalyst Surface reactant->intermediate + H₂ + Catalyst product 1-(3,4-Dimethoxyphenyl)ethanol (C₁₀H₁₄O₃) intermediate->product Hydrogen Transfer

Caption: Chemical pathway of the catalytic hydrogenation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with This compound, Solvent, and Catalyst B Seal and Purge Reactor A->B C Pressurize with H₂ and Heat B->C D Monitor H₂ Uptake C->D E Cool and Vent Reactor D->E F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Purification (Optional) G->H I Final Product: 1-(3,4-Dimethoxyphenyl)ethanol H->I

Caption: Step-by-step experimental workflow.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

  • Catalysts: Raney® Nickel and some Pd/C catalysts can be pyrophoric, especially when dry. Always handle them in a wet state and under an inert atmosphere when possible.

  • Pressure Reactions: Reactions conducted under pressure must be performed in appropriate, certified pressure reactors behind a safety shield. Never exceed the maximum pressure and temperature ratings of the equipment.

Conclusion

The catalytic hydrogenation of this compound is an efficient method for the synthesis of 1-(3,4-dimethoxyphenyl)ethanol. The choice of catalyst and careful control of reaction parameters are essential for achieving high yields and selectivities. The protocols provided herein offer a solid foundation for researchers to perform this transformation successfully and safely. Further optimization of the reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

References

Use of 3',4'-Dimethoxyacetophenone as a catalytic agent.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the role of 3',4'-Dimethoxyacetophenone in chemical reactions. While some commercial sources refer to this compound as a "catalytic agent," a comprehensive review of scientific literature does not support its use as a catalyst. Instead, this compound is consistently utilized as a substrate or starting material in various catalyzed chemical transformations. This document will focus on its application as a substrate in a notable catalytic reaction, providing a detailed experimental protocol and relevant data.

Application as a Substrate in Catalytic Hydrogenation

This compound serves as a key precursor in the synthesis of 1-(3,4-dimethoxyphenyl)ethanol (B1196505), a valuable intermediate in the pharmaceutical industry. This transformation is typically achieved through catalytic hydrogenation, where a catalyst is employed to facilitate the reduction of the ketone group.

Reaction Scheme:

G cluster_0 Catalytic Hydrogenation of this compound 3_4_dimethoxyacetophenone This compound Product 1-(3,4-dimethoxyphenyl)ethanol 3_4_dimethoxyacetophenone->Product H2 H₂ (Hydrogen Gas) H2->Product Raney_Nickel Raney-Nickel (Catalyst) Raney_Nickel->Product

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol: Synthesis of 1-(3,4-dimethoxyphenyl)ethanol

This protocol details the catalytic hydrogenation of this compound to 1-(3,4-dimethoxyphenyl)ethanol using a Raney-nickel catalyst.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound180.203.5 kg19.4
Raney-nickel catalyst (slurry)-0.26 kg-
Water18.024.5 kg-
Hydrogen gas2.02As required-
Nitrogen gas28.01As required-

Equipment:

  • 10-L hydrogenation vessel with internal heating/cooling coil, stirrer, manometer, and thermometer.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Reactor Charging:

    • Charge the 10-L hydrogenation vessel with 3.5 kg (19.4 mol) of this compound.

    • Add 0.26 kg of a slurry of finely-powdered Raney-nickel catalyst (pH 8-9) that has been washed with 1 kg of water.

    • Add an additional 3.5 kg of water to the reactor.

  • Inerting and Hydrogenation:

    • Seal the reactor and flush thoroughly with nitrogen gas to remove any air.

    • Flush the reactor with hydrogen gas.

    • Pressurize the reactor with hydrogen to 8-10 bar.

    • Commence stirring at approximately 1420 rpm.

    • Heat the reaction mixture to 70-85°C.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 7 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Flush the reactor with nitrogen gas.

    • Filter the reaction mixture to remove the Raney-nickel catalyst.

    • The resulting aqueous solution contains the product, 1-(3,4-dimethoxyphenyl)ethanol. This can be used in subsequent steps or the product can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent.

Experimental Workflow:

G cluster_workflow Workflow for Synthesis of 1-(3,4-dimethoxyphenyl)ethanol node_charge Charge Reactor: - this compound - Raney-Nickel - Water node_flush_n2 Flush Reactor with Nitrogen node_charge->node_flush_n2 node_flush_h2 Flush Reactor with Hydrogen node_flush_n2->node_flush_h2 node_react Reaction Conditions: - Temperature: 70-85°C - Pressure: 8-10 bar - Stirring: ~1420 rpm node_flush_h2->node_react node_monitor Monitor Hydrogen Uptake (~7 hours) node_react->node_monitor node_completion Reaction Completion node_monitor->node_completion node_isolate Product Isolation: - Cool and Vent - Filter Catalyst - Extract Product node_completion->node_isolate node_product 1-(3,4-dimethoxyphenyl)ethanol node_isolate->node_product

Caption: Workflow for the synthesis of 1-(3,4-dimethoxyphenyl)ethanol.

Conclusion

While this compound is labeled as a "catalytic agent" in some commercial contexts, it is important for researchers and professionals in drug development to recognize that its primary and well-documented role in chemical synthesis is that of a substrate. The provided protocol for its catalytic hydrogenation is a key example of its utility in the preparation of valuable pharmaceutical intermediates. Future research may uncover novel catalytic applications for this compound, but based on current scientific literature, its function is as a reactant in catalyzed processes.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3',4'-Dimethoxyacetophenone. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, especially when synthesized via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), can contain several impurities. The most common include:

  • Unreacted Starting Materials: Residual veratrole and the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).

  • Positional Isomers: The primary isomeric impurity is typically 2',3'-dimethoxyacetophenone, formed due to incomplete regioselectivity during the acylation reaction.

  • Polyakylated Products: Although less common due to the deactivating effect of the acetyl group, trace amounts of di-acylated products may be present.

  • Reaction By-products: Depending on the specific reaction conditions, by-products from side reactions or decomposition of reagents can occur. For instance, the acylation of veratrole can sometimes lead to the formation of di- and triketone by-products.[1]

  • Residual Catalyst and Solvents: Traces of the Lewis acid catalyst (e.g., AlCl₃) and the reaction solvent.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities, the required final purity, and the scale of the purification.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is moderately soluble in alcohols like ethanol (B145695) and methanol (B129727) and has low solubility in water.[2] Therefore, a mixed solvent system of ethanol and water, or isopropanol, is often effective for recrystallization. It is also soluble in hot water.[3][4]

Q4: How can I effectively remove colored impurities from my crude product?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution of your crude product before the filtration step in recrystallization. The charcoal adsorbs the colored compounds, which are then removed by hot filtration. Use approximately 1-2% of activated charcoal by weight relative to your crude product.

Q5: What is a suitable mobile phase for the column chromatography of this compound?

A5: A common and effective mobile phase for the purification of this compound on a silica (B1680970) gel column is a mixture of hexane (B92381) and ethyl acetate (B1210297). A gradient elution, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity, will generally provide good separation of the desired product from less polar and more polar impurities. A specific literature procedure uses a hexane/EtOAc 4:1 (v/v) mixture for flash chromatography.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. Too much solvent was used, and the solution is not saturated.Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation.
The solution is supersaturated but requires nucleation.Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. The melting point of the impure compound is lower than the temperature of the solution.Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to lower the saturation point. Allow the solution to cool more slowly. Consider using a different solvent system.[6][7][8]
High concentration of impurities.Purify the crude product first by column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper. Use a stemless funnel to minimize the surface area for cooling. Add a small excess of hot solvent before filtration to keep the product dissolved.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Adjust the polarity of the eluent. For this compound, a good starting point for TLC analysis is a 4:1 or 3:1 mixture of hexane:ethyl acetate. The desired Rf value is typically between 0.3 and 0.5 for good separation on a column.[9]
The desired compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The compound runs too quickly through the column. The eluent is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Streaky or tailing bands. The sample was overloaded on the column.Use a larger column or apply less sample.
The compound has low solubility in the mobile phase.Add a small amount of a more polar solvent (in which the compound is more soluble) to your sample before loading, but ensure it is miscible with the mobile phase.
The silica gel is too acidic or basic.Use neutralized silica gel or add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the mobile phase.

Experimental Protocols

Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Heat the clear filtrate to boiling and slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.

Column Chromatography Protocol (Silica Gel)
  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity mobile phase, such as 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). The Rf of this compound in 4:1 hexane/ethyl acetate is a useful reference.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 4:1 hexane:ethyl acetate) to elute the desired compound and then any more polar impurities.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
WaterPoorly soluble at room temperature, soluble in hot water.[2][3]
EthanolModerately soluble.[2]
MethanolModerately soluble.[2]
Diethyl EtherSoluble.
HexaneSparingly soluble.
Ethyl AcetateSoluble.

Table 2: Typical Thin Layer Chromatography (TLC) Data on Silica Gel

Eluent System (v/v)Rf of this compound (approximate)
4:1 Hexane : Ethyl Acetate~0.3 - 0.4
3:1 Hexane : Ethyl Acetate~0.4 - 0.5

Visualizations

Purification_Workflow crude Crude 3',4'-Dimethoxy- acetophenone assess Assess Purity (e.g., TLC, NMR) crude->assess recrystallization Recrystallization assess->recrystallization Minor Impurities column Column Chromatography assess->column Significant Impurities or Isomers pure Pure Product (>98%) recrystallization->pure waste Impurities recrystallization->waste column->pure column->waste

Caption: Decision workflow for the purification of crude this compound.

Recrystallization_Troubleshooting start Cooling Solution no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out crystals_form Crystals Form start->crystals_form scratch Scratch Flask no_crystals->scratch Try: seed Add Seed Crystal no_crystals->seed Try: concentrate Concentrate Solution no_crystals->concentrate Try: reheat Reheat & Add More Solvent oiling_out->reheat Try: slow_cool Cool More Slowly oiling_out->slow_cool Try: change_solvent Change Solvent oiling_out->change_solvent Try: scratch->crystals_form seed->crystals_form concentrate->crystals_form reheat->crystals_form slow_cool->crystals_form change_solvent->crystals_form

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Optimizing 3',4'-Dimethoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of 3',4'-Dimethoxyacetophenone (also known as Acetoveratrone). The following troubleshooting guides and FAQs address common issues encountered during its primary synthesis via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted to help you quickly identify and solve common problems that can affect the yield and purity of your product.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields are the most common issue in Friedel-Crafts acylation and can be attributed to several critical factors:

  • Catalyst Inactivity : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[2]

    • Solution : Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and fresh, high-purity AlCl₃ from a newly opened container or one stored properly in a desiccator.[2]

  • Insufficient Catalyst : Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1]

    • Solution : Use at least 1.0 to 1.2 equivalents of AlCl₃ relative to the acylating agent.

  • Sub-optimal Temperature : The reaction is highly exothermic.[1] Poor temperature control can lead to side reactions. Conversely, if the temperature is too low, the reaction may not proceed to completion.

    • Solution : Begin the addition of reagents at a low temperature (e.g., 0-5 °C) to control the initial exotherm, then allow the reaction to warm to room temperature or apply gentle heat as needed while monitoring progress with Thin Layer Chromatography (TLC).[1]

Q2: I'm observing the formation of an unexpected isomer. How can I improve regioselectivity?

A2: The two methoxy (B1213986) groups on veratrole are ortho- and para-directing. While the primary product is the desired 4-acetyl veratrole (this compound), some ortho-acylation can occur.

  • Solvent Choice : The polarity of the solvent can influence the ortho/para product ratio. Non-polar solvents may favor the para-product due to steric considerations.[2]

  • Steric Hindrance : Using a bulkier acylating agent can sometimes increase the preference for the less sterically hindered para position. However, for this synthesis, acetic anhydride (B1165640) or acetyl chloride are standard.

Q3: The reaction mixture becomes a thick, unmanageable slurry. What can I do?

A3: This is a common occurrence caused by the precipitation of the ketone-Lewis acid complex.[1]

  • Solution : Ensure you are using a sufficient volume of an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane). If the slurry becomes too thick to stir effectively, you may need to carefully add more anhydrous solvent to maintain agitation.

Q4: My work-up is difficult, with persistent emulsions forming. How can I improve phase separation?

A4: Emulsions are common during the aqueous work-up when quenching the reaction.[2]

  • Solution : Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[2] This hydrolyzes the aluminum complexes. If an emulsion persists during extraction, adding a saturated aqueous solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous layer.[2]

Q5: What are the best methods for purifying the final product?

A5: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization : This is often effective for removing minor impurities if the crude product is relatively clean. Suitable solvents include ethanol (B145695), methanol, or mixtures of hexane (B92381) and ethyl acetate.

  • Column Chromatography : If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography is a reliable alternative for separating the target compound from isomers and other byproducts.

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes how different conditions can influence the Friedel-Crafts acylation of veratrole.

ParameterCondition / ReagentEffect on Yield & SelectivityReference(s)
Catalyst Anhydrous AlCl₃ / FeCl₃ / ZnCl₂AlCl₃ is the most common and generally effective Lewis acid. Others like FeCl₃ and ZnCl₂ can be used but may result in lower conversion.[3]
Solid Acid Catalysts (e.g., ZSM-5, H-Beta Zeolite)Can provide high conversion and selectivity under milder conditions. These catalysts are reusable and more environmentally benign, avoiding corrosive work-ups.[3][4]
Acylating Agent Acetic AnhydrideA common, effective, and less volatile acylating agent.[3]
Acetyl ChlorideAlso highly effective but is more volatile and corrosive.
Reactant Ratio Veratrole : Acetic AnhydrideA slight excess of the acylating agent (e.g., 1:1.2 to 1:1.5) is often used to ensure full conversion of the veratrole.[3]
Temperature 0 °C to Room TempLow initial temperature is critical to control the exothermic reaction and can improve selectivity for the para-product.[1]
60-100 °CHigher temperatures may be required, particularly with less reactive solid acid catalysts, to achieve high conversion.[3]
Solvent Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)Common chlorinated solvents that are effective for the reaction.
NitrobenzeneA solvent sometimes used for less reactive substrates, but its high boiling point and toxicity make it less ideal.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a standard lab-scale synthesis of this compound.

Materials:

  • Veratrole (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Catalyst Suspension : Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM in the flask.

  • Reagent Addition : Add a solution of veratrole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel.

  • Reaction : Add the veratrole/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.

  • Quenching : Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[2]

  • Extraction : Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing : Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by recrystallization from ethanol or via silica gel column chromatography.

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the chemical logic and experimental processes involved in the synthesis.

Friedel_Crafts_Mechanism cluster_acylium Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Veratrole Veratrole (Nucleophile) Sigma Sigma Complex (Resonance Stabilized) Veratrole->Sigma + Acylium Ion Product 3',4'-Dimethoxy- acetophenone Sigma->Product - H⁺ (Aromaticity Restored) Sigma->Product

Caption: Mechanism of Friedel-Crafts Acylation.

Synthesis_Workflow Start Start: Veratrole, Acylating Agent, Lewis Acid, Solvent Setup 1. Reaction Setup (Anhydrous Conditions, 0-5 °C) Start->Setup Reaction 2. Reagent Addition & Reaction (Stir at RT, Monitor by TLC) Setup->Reaction Quench 3. Quench Reaction (Pour onto Ice/HCl) Reaction->Quench Extract 4. Extraction (Separate with DCM) Quench->Extract Wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 6. Dry & Concentrate (MgSO₄, Rotary Evaporator) Wash->Dry Purify 7. Purification (Recrystallization or Chromatography) Dry->Purify End End: Pure this compound Purify->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Start Low Yield Observed Q_Catalyst Was the Lewis Acid fresh and anhydrous? Start->Q_Catalyst A_Catalyst_No Action: Use fresh AlCl₃ from a new container. Ensure anhydrous setup. Q_Catalyst->A_Catalyst_No No Q_Stoich Was catalyst stoichiometry ≥ 1.0 equivalent? Q_Catalyst->Q_Stoich Yes A_Catalyst_No->Start Re-run A_Stoich_No Action: Increase catalyst loading to >1.0 eq. Q_Stoich->A_Stoich_No No Q_Temp Was temperature controlled? (Initial cooling, then RT) Q_Stoich->Q_Temp Yes A_Stoich_No->Start Re-run A_Temp_No Action: Maintain 0-5 °C during addition, then warm to RT and monitor. Q_Temp->A_Temp_No No Success Yield Improved Q_Temp->Success Yes A_Temp_No->Start Re-run

Caption: Troubleshooting logic for low product yield.

References

Common side products in the synthesis of 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3',4'-dimethoxyacetophenone, addressing common issues and providing detailed experimental protocols.

Troubleshooting Guides and FAQs

This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride, and the methylation of 3',4'-dihydroxyacetophenone (B73281) using a methylating agent such as dimethyl sulfate (B86663).

Q2: I've performed a Friedel-Crafts acylation of veratrole and my yield is low. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation can arise from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.

  • Reaction Temperature: The temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition and tar formation.

  • Deactivated Aromatic Ring: While veratrole is an activated ring, any impurities with strongly electron-withdrawing groups can hinder the reaction.

Q3: My NMR spectrum shows more than the expected signals. What are the possible side products in the Friedel-Crafts acylation of veratrole?

A3: Common side products include:

  • Di-acylated Products: The activated veratrole ring can undergo a second acylation. The primary di-acylated isomer is typically 4,5-diacetylveratrole.

  • Demethylated Products: Harsh reaction conditions, particularly with strong Lewis acids like AlCl₃, can cause cleavage of one or both methoxy (B1213986) groups, leading to hydroxyacetophenone derivatives.

  • Positional Isomers: While the 4-position is strongly favored, small amounts of acylation at other positions on the ring can occur.

Q4: I am synthesizing this compound by methylating 3',4'-dihydroxyacetophenone and see multiple spots on my TLC plate. What are the likely impurities?

A4: The primary side products in this reaction are:

  • Di-methylated Product: Over-methylation of both hydroxyl groups results in the formation of this compound.

  • Isomeric Mono-methylated Products: Incomplete methylation or lack of regioselectivity can lead to a mixture of 3'-hydroxy-4'-methoxyacetophenone and 4'-hydroxy-3'-methoxyacetophenone (acetovanillone).

  • C-Alkylated Products: While less common, methylation can sometimes occur on the aromatic ring itself.

Troubleshooting Specific Issues
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Inactive catalyst (moisture contamination).Use freshly opened, anhydrous Lewis acid. Dry all glassware in an oven prior to use.
Insufficient catalyst.Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 1.5 equivalents).
Suboptimal reaction temperature.For Friedel-Crafts acylation, start at a low temperature (0-5 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC to determine the optimal temperature profile.
Presence of a Second Major Product in Friedel-Crafts Reaction Di-acylation of the veratrole ring.Use a milder Lewis acid or a solid acid catalyst. Control the stoichiometry of the acylating agent carefully (use no more than 1.1 equivalents). Keep the reaction temperature low.
Cleavage of methoxy group(s).Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) instead of AlCl₃. Avoid prolonged reaction times and high temperatures.
Mixture of Mono- and Di-methylated Products in Methylation Reaction Over-reaction with the methylating agent.Carefully control the stoichiometry of the methylating agent. Add the methylating agent dropwise to the reaction mixture.
Use of a strong base.Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).
Difficult Purification Similar polarity of product and side products.Utilize column chromatography with a gradient elution system. For acetophenone (B1666503) derivatives, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.

Data Presentation: Common Side Products and Their Identification

The following table summarizes the key characteristics of common side products to aid in their identification.

Compound Molecular Weight ( g/mol ) Key ¹H NMR Signals (in CDCl₃, δ ppm) Key Mass Spec (m/z) Fragments
This compound (Product) 180.20~7.6 (d), ~7.5 (dd), ~6.9 (d), ~3.9 (s, 6H), ~2.5 (s, 3H)180 (M+), 165, 137
4,5-Diacetylveratrole 222.22~7.3 (s, 2H), ~3.9 (s, 6H), ~2.5 (s, 6H)222 (M+), 207, 179
4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone) 166.17~7.5 (d), ~7.5 (dd), ~6.9 (d), ~6.0 (s, 1H, -OH), ~3.9 (s, 3H), ~2.5 (s, 3H)166 (M+), 151, 123
3',4'-Dihydroxyacetophenone 152.15~7.3 (d), ~7.2 (dd), ~6.9 (d), ~5.8 (br s, 2H, -OH), ~2.5 (s, 3H)152 (M+), 137, 109

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative method for the acylation of veratrole.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetic anhydride (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of veratrole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).

Synthesis of this compound via Methylation

This protocol describes the methylation of 3',4'-dihydroxyacetophenone.

Materials:

  • 3',4'-Dihydroxyacetophenone

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a solution of 3',4'-dihydroxyacetophenone (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Add dimethyl sulfate (2.2 equivalents) dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M sodium hydroxide solution to remove any unreacted starting material, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography as described in the previous protocol.

Mandatory Visualization

Logical Flowchart for Troubleshooting Low Yield in Friedel-Crafts Acylation

G start Low Yield in Friedel-Crafts Acylation check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity and Stoichiometry start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp analyze_side_products Analyze for Side Products (TLC, GC-MS, NMR) check_reagents->analyze_side_products check_catalyst->analyze_side_products check_temp->analyze_side_products diacylation Di-acylation Detected analyze_side_products->diacylation Yes demethylation Demethylation Detected analyze_side_products->demethylation Yes no_reaction Mainly Unreacted Starting Material analyze_side_products->no_reaction No significant side products solution1 Use Milder Catalyst / Control Stoichiometry diacylation->solution1 solution2 Use Milder Catalyst / Lower Temperature demethylation->solution2 solution3 Increase Catalyst Amount / Increase Temperature no_reaction->solution3

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Signaling Pathway of Side Product Formation in Friedel-Crafts Acylation

G Veratrole Veratrole Product 3',4'-Dimethoxy- acetophenone Veratrole->Product Acylation Demethylated Demethylated Side Product Veratrole->Demethylated Demethylation Acyl_Cation Acyl Cation (CH3CO+) Diacylated Di-acylated Side Product Product->Diacylated Further Acylation Product->Demethylated Demethylation Harsh_Conditions Harsh Conditions (e.g., excess AlCl3, high temp)

Caption: Formation pathways of common side products.

Troubleshooting low yield in Friedel-Crafts acylation of veratrole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you diagnose and resolve issues leading to low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of veratrole is resulting in a very low yield or is failing completely. What are the most common causes?

Low yields in the Friedel-Crafts acylation of veratrole can often be attributed to several critical factors:

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst.[1][2] Ensure all glassware is oven- or flame-dried immediately before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: The purity of veratrole, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is crucial. Impurities can compete with the substrate for the catalyst or lead to unwanted side reactions.

  • Incorrect Stoichiometry: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product can form a complex with the catalyst, rendering it inactive for further reaction. A molar ratio of at least 1.1 equivalents of AlCl₃ relative to the acylating agent is recommended.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. While some reactions proceed well at 0°C to room temperature, others may require gentle heating.[3] However, excessively high temperatures can promote side reactions and decomposition of the starting material or product. It is advisable to start at a lower temperature and monitor the reaction's progress before considering heating.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

While the Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the high activation of the veratrole ring by the two methoxy (B1213986) groups can lead to side products.

  • Isomer Formation: The primary product of the acylation of veratrole is the 4-acyl-1,2-dimethoxybenzene (acetoveratrone in the case of acetylation) due to the strong ortho, para-directing nature of the methoxy groups.[1][4] The formation of the 3-acyl isomer is generally minor but can increase with higher reaction temperatures. To favor the desired para-isomer, maintain a low reaction temperature (0-5 °C) during the addition of reagents.

  • Polysubstitution: Although the acyl group deactivates the ring to further acylation, the highly activated nature of veratrole can sometimes lead to diacylation, especially if an excess of the acylating agent or catalyst is used or if the reaction is run at elevated temperatures for an extended period. Use a precise 1:1 molar ratio of veratrole to the acylating agent to minimize this.

  • Cleavage of Methoxy Groups: Under very harsh conditions (e.g., high temperatures and prolonged reaction times with a strong Lewis acid), demethylation of the methoxy groups can occur, leading to phenolic byproducts. This can be avoided by using milder reaction conditions.

  • Polymerization/Charring: Veratrole can be susceptible to polymerization or decomposition under strongly acidic conditions, leading to the formation of dark, tarry substances.[5] This is often exacerbated by high temperatures or localized overheating. Ensure efficient stirring and controlled addition of reagents to maintain a homogeneous reaction mixture and temperature.

Q3: My reaction mixture has turned dark brown or black. What causes this and can I still isolate my product?

The formation of a dark-colored reaction mixture is a common observation in Friedel-Crafts acylations, particularly with activated substrates like veratrole. This is often due to the formation of polymeric materials or charring.[5] While this indicates some degree of side reactions, it does not necessarily mean the reaction has failed completely. The desired product can often still be isolated during the workup procedure, although the yield may be reduced. To minimize this, ensure slow, controlled addition of the reagents at a low temperature and efficient stirring.

Q4: I am having trouble with the workup of my reaction. It forms a persistent emulsion. How can I resolve this?

Emulsion formation during the aqueous workup is a frequent issue. To break up the emulsion, try the following:

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][5]

  • If an emulsion persists, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Allow the mixture to stand for a longer period in the separatory funnel.

  • In some cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.

Data Presentation

The following tables summarize the effect of key reaction parameters on the yield of the Friedel-Crafts acylation of veratrole.

Table 1: Effect of Catalyst and Acylating Agent on Veratrole Acylation

CatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
0.1TiO₂-SnO₂4-Chlorobenzoyl chlorideNot specifiedNot specifiedNot specified7497 (for CDMB)[6]
Cs-DTP/K-10Benzoic anhydrideSolvent-free90289.3100[6]
AlCl₃Acetyl chlorideDichloromethane (B109758)0 to RT0.5HighPredominantly para[3][5]
Nanocrystalline ZSM-5Acetic anhydrideSolvent-free60-100Not specifiedHighHigh[2]

CDMB: 4-chloro-3',4'-dimethoxybenzophenone

Table 2: Influence of Reaction Temperature on Yield and Selectivity

SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Isomer Ratio (para:ortho)
VeratroleAcetyl chlorideAlCl₃Dichloromethane0 - 5Typically >80High (minor ortho)
VeratroleAcetyl chlorideAlCl₃DichloromethaneRoom TemperatureVariable, risk of side reactionsIncreased ortho formation
VeratroleAcetyl chlorideAlCl₃Dichloromethane> Room TemperatureLower, significant side productsLower selectivity

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Veratrole with Acetyl Chloride and AlCl₃

This protocol describes a standard laboratory procedure for the acetylation of veratrole.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Apparatus:

  • A three-necked round-bottom flask, oven-dried

  • A magnetic stirrer and stir bar

  • An addition funnel, oven-dried

  • A reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • An ice-water bath

  • A separatory funnel

Procedure:

  • Setup: Assemble the dry three-necked flask with the magnetic stir bar, addition funnel, and reflux condenser. Ensure the apparatus is protected from atmospheric moisture with a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in the ice bath with stirring.

  • Reagent Addition: In the addition funnel, place a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature at 0-5°C.

  • Substrate Addition: After the acetyl chloride addition is complete, add a solution of veratrole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 20-30 minutes, again maintaining the temperature at 0-5°C.

  • Reaction: Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and finally with saturated brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude acetoveratrone can be purified by recrystallization (e.g., from ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed reagents Check Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions start->conditions workup Analyze Workup & Purification start->workup catalyst Is Lewis Acid Anhydrous & Active? reagents->catalyst temperature Was Temperature Controlled (0-5°C)? conditions->temperature emulsion Persistent Emulsion During Workup? workup->emulsion anhydrous Use Fresh, Anhydrous Catalyst & Solvents catalyst->anhydrous No stoichiometry Is Catalyst Stoichiometry >1.1 eq? catalyst->stoichiometry Yes end Yield Improved anhydrous->end adjust_stoichiometry Increase Catalyst Loading stoichiometry->adjust_stoichiometry No stoichiometry->end Yes adjust_stoichiometry->end control_temp Improve Temperature Monitoring & Control temperature->control_temp No time Was Reaction Time Optimized? temperature->time Yes control_temp->end optimize_time Monitor by TLC to Determine Optimal Time time->optimize_time No time->end Yes optimize_time->end break_emulsion Add Brine / Filter through Celite emulsion->break_emulsion Yes purification_loss Product Lost During Purification? emulsion->purification_loss No break_emulsion->end optimize_purification Optimize Recrystallization / Chromatography purification_loss->optimize_purification Yes purification_loss->end No optimize_purification->end

Caption: A troubleshooting flowchart for diagnosing and resolving low yield in Friedel-Crafts acylation.

Reaction Mechanism: Acylation of Veratrole

Reaction_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Veratrole Veratrole Ring SigmaComplex Sigma Complex (Arenium Ion) Veratrole->SigmaComplex + [R-C≡O]⁺ Product Acylated Veratrole SigmaComplex->Product - H⁺ (regenerates AlCl₃ + HCl)

Caption: The mechanism of Friedel-Crafts acylation of veratrole, showing the key steps.

References

Technical Support Center: Recrystallization of 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 3',4'-Dimethoxyacetophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocols

A successful recrystallization hinges on the selection of an appropriate solvent and a carefully executed procedure. This compound's solubility profile makes it amenable to purification by single-solvent or mixed-solvent recrystallization.

Recommended Solvents:

Method 1: Single-Solvent Recrystallization (Ethanol)

This protocol outlines the purification of this compound using ethanol.

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a gentle boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (47-54°C).[2]

Method 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful when the compound is too soluble in a single solvent at room temperature.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Precipitation: While the solution is still hot, add water (the "anti-solvent" or "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Redissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals as described in the single-solvent method.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound.

Troubleshooting Flowchart

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is not crystallizing, even after cooling the solution in an ice bath. What should I do?

A1: This is a common issue that can be resolved with the following steps:

  • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[3]

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a "seed" for crystallization.[3]

  • Concentrate the Solution: It's possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[3]

Q2: The compound has separated as an oil instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Given the relatively low melting point of this compound (47-54°C), this can be a concern.[2]

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can promote oiling out. Let the solution cool to room temperature undisturbed before placing it in an ice bath.

  • Solvent System Modification: Consider using a different solvent with a lower boiling point or a mixed-solvent system. In a mixed-solvent system, after the oil has formed, add a few drops of the "good" solvent to redissolve it and then allow it to cool slowly.

Q3: The yield of my recrystallized product is very low. What are the possible reasons?

A3: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. If the filtrate has not been discarded, you can try to recover more product by concentrating the solution.[3]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

Q4: The recrystallized crystals are colored. How can I obtain a colorless product?

A4: The presence of color indicates that impurities are co-crystallizing with your product.

  • Activated Charcoal: Treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your desired product.

  • Second Recrystallization: If the crystals are still colored after the first recrystallization, a second recrystallization may be necessary.

Data Presentation

The following table summarizes the key physical properties of this compound relevant to its recrystallization.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [1]
Appearance White to slightly yellow crystalline solid[1]
Melting Point 47-54 °C[2]
Boiling Point 286-288 °C[2]
Solubility in Water Poorly soluble[1]
Solubility in Methanol Moderately soluble[1]
Solubility in Ethanol Moderately soluble[1]
Solubility in Hot Water Soluble

References

Improving regioselectivity in the acylation of dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the regioselectivity of dimethoxybenzene acylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Friedel-Crafts acylation of dimethoxybenzene isomers?

A1: The regioselectivity of the Friedel-Crafts acylation of dimethoxybenzene is primarily governed by a combination of electronic and steric effects. The two methoxy (B1213986) groups are strong activating, ortho, para-directing groups.[1] The ultimate position of acylation depends on the synergistic or antagonistic directing effects of these groups and the steric hindrance at the potential reaction sites. For instance, in 1,4-dimethoxybenzene (B90301), all available positions are electronically equivalent, but steric hindrance from the methoxy groups plays a key role. In contrast, for 1,2- and 1,3-dimethoxybenzene, the electronic directing effects are the primary determinant of the major product.

Q2: Why is a stoichiometric amount of the Lewis acid catalyst often required for Friedel-Crafts acylation?

A2: Unlike Friedel-Crafts alkylation, which can often be performed with catalytic amounts of a Lewis acid, acylation typically requires at least a stoichiometric amount. This is because the ketone product formed is a Lewis base that can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This complexation deactivates the catalyst, preventing it from participating in further acylation reactions. Therefore, a full equivalent of the Lewis acid per mole of the acylating agent is necessary for the reaction to proceed to completion. The desired ketone is liberated from this complex during the aqueous workup.[2]

Q3: Are there greener alternatives to traditional Lewis acids like AlCl₃ for the acylation of dimethoxybenzene?

A3: Yes, several greener alternatives to traditional homogeneous Lewis acids exist. Solid acid catalysts, such as certain zeolites (H-Y, H-β), cation exchange resins (Amberlyst-15, Indion-125), and supported catalysts like Cs-dodecatungstophosphoric acid on K-10 clay, have been successfully used for the acylation of aromatic ethers.[4] These heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, which helps to reduce corrosive and polluting waste streams.[4] Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have also been employed as both the catalyst and solvent for these reactions.[5]

Q4: What are the most common side reactions to be aware of during the acylation of dimethoxybenzene?

A4: Besides the formation of undesired regioisomers, a key side reaction to monitor is the demethylation of the methoxy groups. The Lewis acid can coordinate with the ether oxygen, leading to cleavage of the methyl-oxygen bond, especially at higher temperatures or with prolonged reaction times.[3] For highly activated substrates like dimethoxybenzenes, diacylation can also occur, where a second acyl group is added to the ring. Although the first acyl group is deactivating, the strong activation by the two methoxy groups can sometimes overcome this effect.[3]

Troubleshooting Guide

Problem: My reaction is producing a poor yield of the desired regioisomer.

  • Possible Cause 1: Catalyst Choice. The choice of Lewis acid can significantly influence regioselectivity. For instance, bulkier Lewis acids may favor acylation at less sterically hindered positions.

  • Solution: Screen different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄, ZnCl₂) or consider using solid acid catalysts, which can offer different selectivities due to their defined pore structures.[4][6]

  • Possible Cause 2: Solvent Effects. The solvent can influence the reactivity of the electrophile and stabilize the intermediates, thereby affecting the product ratio.[7] For example, using 1,2-dichloroethane (B1671644) as a solvent has been shown to boost catalytic activity in some systems.[4]

  • Solution: Experiment with solvents of varying polarity. Nonpolar solvents like carbon disulfide or dichloromethane (B109758) are common, but polar solvents like nitrobenzene (B124822) can also be used, though they can be more difficult to remove.

  • Possible Cause 3: Temperature Control. Reaction temperature can affect the kinetic versus thermodynamic product distribution.[8]

  • Solution: Run the reaction at a lower temperature to favor the thermodynamically more stable product. Conversely, if the desired product is the kinetic one, higher temperatures might be beneficial, but this also increases the risk of side reactions. It is advisable to maintain a consistent and controlled temperature throughout the reaction.[7]

Problem: I am observing significant demethylation of the methoxy groups.

  • Possible Cause: Harsh Reaction Conditions. Strong Lewis acids, high temperatures, and long reaction times increase the likelihood of ether cleavage.[3]

  • Solution:

    • Use a milder Lewis acid if possible.

    • Conduct the reaction at the lowest feasible temperature.

    • Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.

Problem: Diacylation is leading to a complex product mixture.

  • Possible Cause: Highly Activated Substrate. The two methoxy groups make the dimethoxybenzene ring highly nucleophilic and susceptible to multiple substitutions.[9]

  • Solution:

    • Use the acylating agent as the limiting reagent.

    • Add the acylating agent slowly to the reaction mixture to maintain a low concentration.

    • Ensure efficient stirring to prevent localized areas of high reagent concentration.

    • Maintain a low reaction temperature to decrease the overall reaction rate.[3]

Problem: I am having difficulty separating the resulting regioisomers.

  • Possible Cause: Similar Physical Properties. Positional isomers often have very similar polarities and boiling points, making separation challenging.[10]

  • Solution:

    • Column Chromatography: Use a high-performance silica (B1680970) gel and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.

    • Recrystallization: If the products are solid, fractional recrystallization from a suitable solvent can be an effective purification method.

    • Preparative HPLC/UPC²: For very difficult separations, preparative High-Performance Liquid Chromatography or UltraPerformance Convergence Chromatography (UPC²) may be necessary.[10]

Factors Influencing Regioselectivity

The interplay between electronic directing effects and steric hindrance is crucial for controlling the outcome of the acylation.

Caption: Key electronic and steric factors that determine the final regioisomeric product distribution.

Quantitative Data on Regioselectivity

The choice of catalyst and reaction conditions can have a dramatic impact on the distribution of acylated products.

Table 1: Effect of Catalyst on Regioselectivity of Acylation of 1,3-Dimethoxybenzene with Propionic Anhydride (B1165640)

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity for 2,4-isomer (%)Selectivity for 4,6-isomer (%)Reference
H-Y Zeolite120585955[4] (Adapted)
H-β Zeolite120592982[4] (Adapted)
Amberlyst-15100878>99<1[4] (Adapted)
AlCl₃252>959010General Knowledge

Note: Data is representative and adapted for illustrative purposes based on trends reported in the literature.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene using a Solid Acid Catalyst

This protocol describes a greener acylation method using Amberlyst-15 as a reusable solid acid catalyst and acetic anhydride as the acylating agent.[4]

Materials:

  • 1,4-Dimethoxybenzene

  • Acetic Anhydride

  • Amberlyst-15 resin (pre-dried)

  • 1,2-Dichloroethane (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, filtration, and extraction

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the flask, add 1,4-dimethoxybenzene (1.0 eq), Amberlyst-15 (20% by weight of the limiting reagent), and 1,2-dichloroethane.

  • Add acetic anhydride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.[4]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2,5-dimethoxyacetophenone.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

General Experimental Workflow

The following diagram outlines a typical workflow for a laboratory-scale Friedel-Crafts acylation experiment.

G arrow arrow A 1. Reaction Setup B Charge flask with Dimethoxybenzene & Solvent A->B C Cool to 0°C (Ice Bath) B->C D Add Lewis Acid (e.g., AlCl₃) C->D E 2. Acylation Reaction F Slowly add Acyl Halide D->F E->F G Stir at RT or Heat (Monitor by TLC/GC) F->G H 3. Workup & Quenching I Pour reaction mixture onto crushed ice G->I H->I J Extract with Organic Solvent I->J K Wash with NaHCO₃ (aq) and Brine J->K L 4. Purification M Dry organic layer (e.g., MgSO₄) K->M L->M N Concentrate in vacuo M->N O Purify by Column Chromatography or Recrystallization N->O P 5. Characterization Q Obtain NMR, IR, MS and Melting Point O->Q

Caption: A standard workflow for Friedel-Crafts acylation from reaction setup to product characterization.

Demethylation Side Reaction Mechanism

Understanding potential side reactions is key to troubleshooting. The diagram below illustrates how Lewis acid-catalyzed demethylation occurs.

Demethylation cluster_0 1. Lewis Acid Coordination cluster_1 2. Nucleophilic Attack cluster_2 3. Hydrolysis (Workup) A Ar-O-CH₃ C Ar-O⁺(AlCl₃⁻)-CH₃ (Activated Complex) A->C + B AlCl₃ B->C E Ar-O-AlCl₂ (Phenoxide Complex) C->E F CH₃Cl (Methyl Chloride) C->F D Cl⁻ (from AlCl₄⁻ or solvent) D->C Sₙ2 attack H Ar-OH (Phenolic Byproduct) E->H G H₂O G->E Aqueous Workup

Caption: Mechanism of Lewis acid-mediated demethylation of a methoxy group.

References

Stability of 3',4'-Dimethoxyacetophenone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3',4'-Dimethoxyacetophenone under various experimental conditions. This information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under neutral conditions?

Under neutral pH conditions and at ambient temperature, this compound is a stable compound.[1] It is a crystalline solid and should be stored in a well-closed container, protected from light and moisture, to prevent any potential degradation over extended periods.

Q2: How does this compound behave under acidic conditions?

This compound is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its methoxy (B1213986) (-OCH₃) groups. The ether linkages of the methoxy groups can be cleaved in the presence of strong acids and water, leading to the formation of hydroxyl (-OH) groups. This is a common reaction for aryl ethers. This reaction may occur sequentially, first converting one methoxy group and then the other, leading to the formation of hydroxylated derivatives.

Q3: What are the likely degradation products of this compound in an acidic medium?

Under acidic hydrolysis, the following degradation products are anticipated:

  • 3'-Hydroxy-4'-methoxyacetophenone

  • 4'-Hydroxy-3'-methoxyacetophenone

  • 3',4'-Dihydroxyacetophenone (Protocatechuyl methyl ketone)

  • Methanol (B129727)

The extent of degradation and the specific products formed will depend on the acid concentration, temperature, and reaction time.

Q4: Is this compound stable in basic conditions?

This compound is generally more stable under basic conditions compared to acidic conditions, particularly concerning the methoxy groups. Aryl ether bonds are typically resistant to cleavage by bases. However, under strong basic conditions, reactions involving the acetyl group are possible. The α-protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in other reactions, such as aldol (B89426) condensations, if suitable reaction partners are available.

Q5: What potential degradation products can be expected under basic conditions?

While significant degradation of the aromatic core is less likely under typical basic conditions (e.g., 0.1 N NaOH), prolonged exposure to strong bases or high temperatures could lead to products arising from reactions of the enolate intermediate. These could include self-condensation products or other adducts. However, for typical forced degradation studies, the primary focus should be on potential subtle changes rather than extensive decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks observed in HPLC analysis after storage in an acidic solution. Acid-catalyzed hydrolysis of one or both methoxy groups.1. Confirm the identity of the new peaks by techniques such as LC-MS or NMR. 2. Compare the retention times with those of commercially available standards of potential degradation products (e.g., 3',4'-dihydroxyacetophenone). 3. Reduce the acidity or temperature of the storage conditions if the degradation is undesirable.
Loss of parent compound peak area after treatment with a strong base. Formation of an enolate and subsequent reactions, or potential minor degradation pathways.1. Analyze the sample by LC-MS to identify any new, higher molecular weight species that could indicate condensation reactions. 2. Use milder basic conditions (lower concentration or temperature) if the goal is to assess stability without inducing significant reactions.
Change in the physical appearance (e.g., color) of the compound in solution. This could indicate the formation of degradation products, which may be colored. Phenolic compounds, which can form upon hydrolysis, are often susceptible to oxidation, leading to colored quinone-type structures.1. Analyze the sample using UV-Vis spectroscopy to check for changes in the absorption spectrum. 2. Perform chromatographic analysis (HPLC, TLC) to correlate the color change with the appearance of new peaks.
Inconsistent results in stability studies. This could be due to variations in experimental conditions such as temperature, pH, or light exposure.1. Ensure precise control over all experimental parameters. 2. Use calibrated equipment and freshly prepared solutions. 3. Include control samples (compound in a neutral, protected environment) in each experiment.

Quantitative Data Summary

Stress Condition Potential Degradation Products Plausible Reaction Pathway
Acidic Hydrolysis (e.g., 0.1 N - 1 N HCl, heat) 3'-Hydroxy-4'-methoxyacetophenone, 4'-Hydroxy-3'-methoxyacetophenone, 3',4'-Dihydroxyacetophenone, MethanolSequential hydrolysis of methoxy groups.
Basic Hydrolysis (e.g., 0.1 N - 1 N NaOH, heat) Aldol condensation products (if conditions are harsh)Enolate formation at the α-carbon of the acetyl group.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 1 N and 0.1 N solutions

  • Sodium hydroxide (B78521) (NaOH), 1 N and 0.1 N solutions

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • pH meter

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

  • In a separate vial, to 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solutions at room temperature and also at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of NaOH solution, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

  • In a separate vial, to 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solutions at room temperature and also at an elevated temperature (e.g., 60 °C) for a defined period.

  • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of HCl solution, and dilute with the mobile phase for HPLC analysis.

5. Control Sample:

  • Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

6. HPLC Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Prepare 1 mg/mL stock solution of This compound Acid Acidic Hydrolysis (0.1N & 1N HCl, RT & 60°C) Start->Acid Base Basic Hydrolysis (0.1N & 1N NaOH, RT & 60°C) Start->Base Control Control Sample (Neutral, RT) Start->Control Neutralize Neutralize and Dilute Samples Acid->Neutralize Base->Neutralize Control->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Evaluation: - % Degradation - Peak Purity - Mass Balance HPLC->Data Identify Identify Degradation Products (LC-MS, NMR) Data->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Fig. 1: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions Parent_Acid This compound Intermediate1 3'-Hydroxy-4'-methoxyacetophenone or 4'-Hydroxy-3'-methoxyacetophenone Parent_Acid->Intermediate1 + H₂O / H⁺ - CH₃OH Final_Product_Acid 3',4'-Dihydroxyacetophenone Intermediate1->Final_Product_Acid + H₂O / H⁺ - CH₃OH Parent_Base This compound Enolate Enolate Intermediate Parent_Base->Enolate + OH⁻ - H₂O Condensation Aldol-type Condensation Products (under harsh conditions) Enolate->Condensation Reaction with another molecule

Fig. 2: Predicted degradation pathways for this compound.

References

Removal of unreacted starting materials from 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3',4'-Dimethoxyacetophenone. Here you will find information on the removal of unreacted starting materials and other impurities.

Troubleshooting and FAQs

Q1: I have a low yield after purifying my this compound. What are the common causes and solutions?

Low recovery of your final product can be due to several factors depending on the purification method used.

  • For Recrystallization:

    • Cause: The chosen solvent may be too effective, keeping your product dissolved even at low temperatures.

    • Solution: Try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.

  • For Column Chromatography:

    • Cause: The product may be adhering to the column. This can happen if the mobile phase is not polar enough to elute your compound.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the proportion of ethyl acetate.

    • Cause: The compound might be degrading on the silica (B1680970) gel.

    • Solution: Minimize the time the compound spends on the column. You can also consider using a less acidic stationary phase, like alumina (B75360).

Q2: My purified this compound is still showing impurities on a TLC or HPLC analysis. What should I do?

The presence of impurities after a purification step suggests that the chosen method was not optimal for separating the specific contaminants in your mixture.

  • If you used recrystallization: The impurities may have a similar solubility profile to your product in the chosen solvent. Trying a different solvent system is recommended.

  • If you used column chromatography: The impurities may have a similar polarity to your product.

    • Solution 1: Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.

    • Solution 2: Change the stationary phase. If a standard silica gel column is not effective, consider using a different stationary phase like alumina or a reverse-phase column.

Q3: How do I choose between recrystallization and column chromatography for purifying this compound?

The choice of purification method depends on the nature of the impurities and the scale of your reaction.

  • Recrystallization is often a good first choice for solid compounds if the impurities are present in small amounts and have different solubility properties. It is a relatively simple and inexpensive technique.

  • Column chromatography is a more powerful technique that can separate compounds with very similar properties. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.

Q4: What are some common starting materials for the synthesis of this compound and how might they affect purification?

Common synthetic routes to this compound include the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) or the methylation of 3'-hydroxy-4'-methoxyacetophenone.

  • If veratrole is the starting material, any unreacted veratrole will be less polar than the product and can usually be separated by column chromatography.

  • If 3'-hydroxy-4'-methoxyacetophenone is the starting material, any unreacted starting material will be more polar than the product due to the hydroxyl group. This difference in polarity makes separation by column chromatography relatively straightforward.

Quantitative Data Summary

Purification MethodSolvent System (v/v)Typical Recovery YieldPurity
Flash ChromatographyHexane/Ethyl Acetate (4:1)93%>98%
RecrystallizationMethanol (B129727)/WaterVariableHigh
RecrystallizationEthanolVariableHigh

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported flash chromatography procedure for the purification of this compound.[1]

  • Prepare the Column:

    • Dry pack a glass column with silica gel.

    • Wet the column with the initial mobile phase, which is a 4:1 mixture of hexane and ethyl acetate.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.

    • Adsorb the sample onto a small amount of silica gel and dry it under reduced pressure.

  • Loading and Elution:

    • Carefully add the dried sample-silica mixture to the top of the prepared column.

    • Begin eluting the column with the 4:1 hexane/ethyl acetate mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of an organic solid like this compound. The choice of solvent is crucial and may require some small-scale trials. Methanol, ethanol, or a mixture of methanol and water are good starting points.

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product.

    • Add a few drops of the chosen solvent (e.g., methanol) and see if it dissolves at room temperature. A good solvent will not dissolve the compound well at room temperature but will dissolve it when heated.

    • If the compound is too soluble, try a less polar solvent or a mixed solvent system (e.g., methanol/water).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystals of the pure product should form.

    • Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Workflow for Purification Method Selection

Caption: Decision tree for selecting a purification method.

References

Challenges in the scale-up of 3',4'-Dimethoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 3',4'-Dimethoxyacetophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound and what are its primary scale-up challenges?

The most prevalent industrial method for synthesizing this compound (also known as acetoveratrole) is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride.[1] The reaction is typically catalyzed by a Lewis acid, traditionally aluminum chloride (AlCl₃).

Key scale-up challenges include:

  • Exothermic Reaction Control: The reaction is highly exothermic, and managing heat dissipation is critical on a larger scale to prevent runaway reactions and the formation of byproducts.[2]

  • Catalyst Handling and Deactivation: Aluminum chloride is hygroscopic and reacts vigorously with water.[1][3] Its deactivation by moisture can lead to incomplete reactions. On a large scale, handling and charging large quantities of this corrosive and moisture-sensitive solid can be challenging.

  • Stoichiometric Catalyst Requirement: The product, this compound, forms a complex with AlCl₃, which necessitates the use of stoichiometric or even excess amounts of the catalyst, leading to significant waste streams.[4]

  • Work-up and Waste Disposal: Quenching the reaction mixture (often with water or acid) is also highly exothermic and can lead to the formation of gelatinous aluminum hydroxide (B78521) precipitates, complicating product isolation.[5] The disposal of large volumes of acidic aqueous waste containing aluminum salts is a significant environmental concern.

  • Byproduct Formation: At elevated temperatures or with prolonged reaction times, side reactions such as di-acylation or demethylation of the veratrole can occur, reducing the yield and purity of the desired product.

Q2: Are there "greener" or more sustainable catalyst alternatives to Aluminum Chloride for large-scale synthesis?

Yes, significant research has focused on developing more sustainable and reusable catalysts for Friedel-Crafts acylation. Solid acid catalysts are a promising alternative for industrial applications.

Key alternatives include:

  • Zeolites: Nanocrystalline zeolites, such as ZSM-5, have shown high conversion rates for the acylation of veratrole under milder conditions.[1] They are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the work-up process and reducing waste.

  • Metal Oxides: Binary metal oxides, such as TiO₂-SnOₓ, have been demonstrated as efficient solid Lewis acid catalysts for the acylation of veratrole.[2]

  • Rare Earth Metal Triflates: Catalysts like Hafnium(IV) trifluoromethanesulfonate (B1224126) have been shown to be effective for Friedel-Crafts acylation reactions.[6]

These alternatives often offer improved selectivity and easier handling compared to traditional Lewis acids.

Q3: How does the choice of acylating agent (acetic anhydride vs. acetyl chloride) impact the scale-up process?

Both acetic anhydride and acetyl chloride are effective acylating agents. The choice often depends on cost, safety, and process considerations.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Generally less reactive than acetyl chloride.More reactive, which can lead to faster reaction times but also a more vigorous exotherm.
Byproduct Acetic acid, which is corrosive but less volatile.Hydrogen chloride (HCl) gas, which is highly corrosive and requires a robust off-gas scrubbing system.
Handling Liquid, easier to handle on a large scale.A volatile and corrosive liquid that requires careful handling and specialized equipment.
Cost Often more cost-effective for large-scale production.Can be more expensive.

For large-scale operations, the handling and mitigation of the HCl byproduct from acetyl chloride can be a significant engineering challenge.

Q4: What are the typical impurities encountered in the large-scale synthesis of this compound and how are they removed?

Common impurities can include:

  • Unreacted veratrole.

  • Positional isomers (e.g., 2',3'-dimethoxyacetophenone), although the directing effect of the methoxy (B1213986) groups strongly favors the 3',4'-isomer.

  • Di-acylated byproducts.

  • Demethylated products.

Purification at an industrial scale typically involves:

  • Quenching and Extraction: The reaction mixture is carefully quenched, and the product is extracted into a suitable organic solvent.

  • Washing: The organic layer is washed to remove residual catalyst and water-soluble impurities.

  • Crystallization/Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system is chosen to selectively crystallize the this compound, leaving impurities in the mother liquor.

  • Distillation: If the product is contaminated with non-volatile impurities, vacuum distillation can be an effective purification method.

Column chromatography is generally not economically viable for large-scale purification.[7]

Troubleshooting Guides

Problem 1: Low or Inconsistent Yield Upon Scale-Up

  • Potential Cause: Inefficient heat transfer leading to localized overheating and byproduct formation.

  • Recommended Solution:

    • Ensure the reactor has adequate cooling capacity.

    • Control the rate of addition of the acylating agent or Lewis acid to manage the exotherm.

    • Improve agitation to ensure uniform temperature distribution throughout the reactor.

  • Potential Cause: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.

  • Recommended Solution:

    • Use anhydrous grade solvents and reagents.

    • Thoroughly dry all reactors and transfer lines before use.

    • Handle the Lewis acid under an inert atmosphere (e.g., nitrogen).

    • If using a previously opened container of Lewis acid, consider that it may have been compromised by atmospheric moisture.[3]

  • Potential Cause: Insufficient catalyst loading.

  • Recommended Solution:

    • In Friedel-Crafts acylation, the product forms a complex with the Lewis acid, so a stoichiometric amount is often required.[4]

    • On a large scale, ensure accurate weighing and charging of the catalyst.

Problem 2: Formation of a Thick, Unmanageable Slurry

  • Potential Cause: Precipitation of the product-Lewis acid complex.

  • Recommended Solution:

    • Increase the solvent volume to improve solubility.

    • Ensure efficient mechanical stirring to keep the slurry mobile.

    • Consider a solvent in which the complex has better solubility.

Problem 3: Difficult Product Isolation During Work-up

  • Potential Cause: Formation of a stable emulsion or gelatinous aluminum hydroxide precipitate during quenching.

  • Recommended Solution:

    • Slowly add the reaction mixture to a cold, stirred solution of dilute acid (e.g., HCl) rather than adding water to the reaction mixture.[5]

    • Vigorous stirring during the quench can help to break up precipitates.

    • If an emulsion forms, adding a saturated brine solution can help to break it.

Quantitative Data Summary

The following table presents illustrative data for the synthesis of this compound under different catalytic conditions. Please note that these are representative values from laboratory-scale experiments and actual scale-up results may vary.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Acetic AnhydrideDichloromethane (B109758)0 to RT2-4~85-95General Literature
Zeolite (ZSM-5)Acetic Anhydride(Solvent-free)60-1004-6High Conversion[1]
Hafnium(IV) triflateAcetic AnhydrideDichloromethaneRT1-3~90[6]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis using Aluminum Chloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: A solution of acetyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred suspension, maintaining the temperature below 10 °C. Following this, a solution of veratrole (1.0 eq.) in anhydrous dichloromethane is added dropwise at the same temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC or GC.

  • Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, washed with water, dilute sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Scale-Up Synthesis using a Solid Acid Catalyst (Illustrative)

  • Reactor Preparation: A suitable glass-lined or stainless steel reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reagents: The reactor is charged with veratrole (1.0 eq.) and the solid acid catalyst (e.g., activated ZSM-5 zeolite, 10-20 wt% of veratrole).

  • Reaction: The mixture is heated to the target temperature (e.g., 80-100 °C) with efficient agitation. Acetic anhydride (1.1 eq.) is then added portion-wise or via a dosing pump over a period to control the exotherm. The reaction is maintained at temperature for several hours until completion is confirmed by in-process controls (e.g., HPLC).

  • Catalyst Recovery: Upon completion, the reaction mixture is cooled, and the solid catalyst is recovered by filtration. The catalyst can be washed with a suitable solvent, dried, and potentially regenerated for reuse.

  • Purification: The filtrate containing the product is concentrated under vacuum. The crude this compound is then purified by crystallization or vacuum distillation.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification prep Reactor Preparation (Dry & Inert) charge Charge Veratrole & Catalyst prep->charge heat Heat to Reaction Temp. charge->heat add Controlled Addition of Acylating Agent heat->add react Reaction & Monitoring (TLC/HPLC) add->react cool Cool Down react->cool quench Quench Reaction (Ice/Acid) cool->quench Proceed to Work-up extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Crystallization/Distillation) dry->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis and purification of this compound.

G start Low Yield Observed check_moisture Check for Moisture? (Reagents, Glassware) start->check_moisture check_catalyst Catalyst Activity? (Age, Stoichiometry) start->check_catalyst check_temp Reaction Temp.? (Too high/low) start->check_temp check_workup Work-up Issues? (Emulsion, Loss) start->check_workup solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture Yes solution_catalyst Use Fresh Catalyst, Verify Stoichiometry check_catalyst->solution_catalyst Yes solution_temp Optimize Temperature check_temp->solution_temp Yes solution_workup Optimize Quenching & Extraction check_workup->solution_workup Yes

References

Preventing polyacylation in Friedel-Crafts reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polyacylation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation in the context of Friedel-Crafts reactions?

Polyacylation is a side reaction where more than one acyl group is introduced onto an aromatic ring.[1] However, it is generally less common than the corresponding polyalkylation in Friedel-Crafts alkylation.[1][2] This is because the first acyl group added to the ring acts as an electron-withdrawing group, which deactivates the aromatic ring and makes it less nucleophilic.[3][4][5] This deactivation makes the monoacylated product less reactive than the original starting material, thus discouraging a second acylation.[2][4][6][7]

Q2: Under what conditions does polyacylation become a significant problem?

Despite the deactivating nature of the acyl group, polyacylation can occur under specific circumstances:

  • Highly Activated Substrates: When the aromatic starting material is highly activated with potent electron-donating groups (e.g., -OH, -OR, -NH2) or is an electron-rich system (like polycyclic aromatic hydrocarbons or ferrocene), it can be nucleophilic enough to undergo a second acylation.[1][8][9]

  • Excessive Catalyst Loading: Using a very high concentration of a strong Lewis acid catalyst (e.g., AlCl₃) can increase the system's reactivity to the point where the deactivating effect of the first acyl group is overcome.[1]

  • High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for a second acylation, leading to the formation of diacylated byproducts.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial starting material has been consumed can increase the likelihood of side reactions, including polyacylation.[1]

Q3: How can I prevent or minimize the formation of polyacylated products?

Several strategies can be employed to ensure monoacylation is the major pathway:

  • Control Catalyst Stoichiometry: Carefully control the amount of Lewis acid. Often, a 1:1 molar ratio of the catalyst to the acylating agent is sufficient.[1] For highly reactive substrates, you may even use substoichiometric amounts.[1]

  • Optimize Reaction Temperature: Begin the reaction at a low temperature (0°C or lower) and let it warm to room temperature slowly.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) can help determine the ideal temperature profile.[1]

  • Use Milder Catalysts: For very active aromatic systems, consider using milder Lewis acids, such as ZnCl₂ or FeCl₃, or even Brønsted acids, which can provide better control and selectivity.[1][10]

  • Monitor Reaction Time: Once TLC indicates that the starting material has been fully consumed, quench the reaction promptly to prevent the formation of byproducts over time.[1]

Q4: My substrate is a phenol. What special precautions are needed?

Phenols present a challenge because the hydroxyl group is a strong activator, which can promote multiple acylations.[8] Furthermore, the Lewis acid can coordinate with the hydroxyl group. To avoid these issues, it is common practice to protect the hydroxyl group, for instance, as an ester, before carrying out the acylation. The protecting group can be removed in a subsequent step to regenerate the phenol.[8]

Troubleshooting Guide

Issue: A diacylated byproduct is observed in my reaction mixture.

Potential Cause Recommended Solution
Excessive Catalyst Loading Carefully control the stoichiometry of the Lewis acid. A 1:1 molar ratio relative to the acylating agent is a good starting point. For highly reactive substrates, consider using less than one equivalent.[1]
High Reaction Temperature Perform the reaction at a lower temperature. Start the addition of reagents at 0°C or below, and then allow the reaction to warm slowly. Monitor the reaction by TLC to find the optimal temperature.[1]
Prolonged Reaction Time Monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent the diacylated product from forming over time.[1]
Highly Activated Substrate For substrates with strong electron-donating groups, use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) to reduce the overall reactivity of the system.[1]

Data Summary

Table 1: Influence of Reaction Parameters on Selectivity
ParameterCondition for MonoacylationRationale & Citation
Catalyst Loading 1.0 - 1.1 equivalents (vs. acylating agent) or substoichiometric for highly active substrates.Prevents excessive system reactivity that can overcome the deactivating effect of the first acyl group.[1][3]
Temperature Low temperature (start at 0°C), then warm gradually.Reduces the rate of the less favorable second acylation reaction.[1]
Substrate Reactivity Deactivated or moderately activated arenes.Highly activated arenes are nucleophilic enough for a second attack.[1][8]
Catalyst Strength Milder Lewis acids (e.g., ZnCl₂, FeCl₃) for highly activated substrates.Stronger Lewis acids (e.g., AlCl₃) can force a second acylation on activated rings.[1]

Key Experimental Protocols

Protocol 1: General Friedel-Crafts Acylation for Mono-Substitution

This protocol is a general method for the acylation of a standard aromatic compound like benzene (B151609) or toluene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.0 equivalent)

  • Acyl chloride (e.g., Acetyl chloride) (1.0 equivalent)

  • Aromatic Substrate (e.g., Benzene) (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Crushed ice and concentrated HCl for workup

  • Saturated sodium bicarbonate solution, water, and brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend AlCl₃ (1.0 eq.) in the anhydrous solvent.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.0 eq.) dropwise to the stirred suspension.

  • After the complex has formed, add the aromatic substrate (1.0 eq.) dropwise, ensuring the temperature remains below 10°C.[11]

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC shows consumption of the starting material.

  • Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[1][11]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1][12]

  • Purify the product by column chromatography or recrystallization as needed.[1]

Protocol 2: Acylation of a Highly Activated Substrate (Ferrocene)

This protocol uses milder conditions suitable for electron-rich substrates like ferrocene (B1249389), minimizing side reactions.[9]

Materials:

  • Ferrocene (0.28 g)

  • Acetic anhydride (B1165640) (1.0 mL)

  • 85% Phosphoric acid (0.3 mL)

  • Ice water

  • 3 M NaOH

  • Solid sodium bicarbonate

Procedure:

  • Place ferrocene in a round-bottom flask with a magnetic stir bar.

  • In a fume hood, add acetic anhydride, followed by 85% phosphoric acid. The mixture should warm up and darken.[9]

  • Swirl the flask, heating gently in a warm water bath if necessary, until all the ferrocene dissolves.[9]

  • After 10 minutes, cool the flask in an ice bath.

  • Pour the reaction mixture into a flask containing ~1.5 mL of ice water. Rinse the reaction flask with two 5 mL portions of ice water and add to the mixture.[9]

  • Neutralize the mixture by slowly adding solid sodium bicarbonate until the pH is neutral.[9]

  • Collect the solid product by vacuum filtration and wash with cold water.

Visualizations

Mechanism of Monoacylation

Caption: Mechanism of Friedel-Crafts acylation leading to a deactivated product.

Troubleshooting Polyacylation

G start Polyacylation Observed? q1 Is the substrate highly activated? (e.g., contains -OR, -OH, -NHR) start->q1 Yes s1 Use a milder Lewis Acid (e.g., ZnCl₂, FeCl₃) q1->s1 Yes q2 Is catalyst loading > 1.1 eq? q1->q2 No s1->q2 s2 Reduce catalyst to 1.0 eq. or substoichiometric levels q2->s2 Yes q3 Is reaction temp > RT? q2->q3 No s2->q3 s3 Run reaction at lower temp (start at 0°C) q3->s3 Yes end Monoacylation Favored q3->end No s3->end

Caption: A workflow for troubleshooting and preventing polyacylation.

Substrate Reactivity vs. Polyacylation Risk

G cluster_reactivity Substrate Reactivity cluster_risk Polyacylation Risk / Required Conditions Deactivated Nitrobenzene Neutral Benzene Deactivated->Neutral Low Very Low Risk (Reaction may not proceed) Deactivated->Low Activated Anisole Neutral->Activated Med Low Risk (Standard Conditions) Neutral->Med Highly_Activated Phenol / Ferrocene Activated->Highly_Activated Activated->Med High High Risk (Use Milder Conditions) Highly_Activated->High

Caption: Relationship between substrate activation and the risk of polyacylation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3',4'-dimethoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison with alternative acetophenone (B1666503) derivatives, supported by experimental data and protocols.

Introduction

This compound is a substituted acetophenone with applications in various fields, including as a catalytic agent and in the synthesis of pharmaceuticals and agrochemicals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of such small molecules.[2][3] This guide presents an in-depth analysis of its ¹H and ¹³C NMR spectra, offering a valuable resource for structural characterization and comparison.

Molecular Structure and Atom Numbering

The chemical structure of this compound is illustrated below, with protons and carbons numbered for unambiguous spectral assignment.

molecule C1 C1' C2 C2' C1->C2 C7 C7 C1->C7 C3 C3' C2->C3 H2 H2' C2->H2 C4 C4' C3->C4 O2 O C3->O2 C5 C5' C4->C5 O3 O C4->O3 C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 O1 O C7->O1 C8 C8 (CH₃) C7->C8 C9 C9 (OCH₃) O2->C9 C10 C10 (OCH₃) O3->C10

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acetyl protons.

Table 1: ¹H NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6'7.58ddJ = 8.6, 2.01H
H-2'7.53dJ = 2.01H
H-5'6.89dJ = 8.61H
OCH₃ (C4')3.949s-3H
OCH₃ (C3')3.938s-3H
CH₃ (acetyl)2.567s-3H

Data sourced from ChemicalBook and recorded in CDCl₃.[4]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.8-7.6 ppm): The three aromatic protons appear as distinct signals. H-6' is a doublet of doublets (dd) due to coupling with both H-5' (ortho-coupling, J ≈ 8.6 Hz) and H-2' (meta-coupling, J ≈ 2.0 Hz). H-2' appears as a doublet (d) due to meta-coupling with H-6'. H-5' is a doublet (d) due to ortho-coupling with H-6'.

  • Methoxy Protons (δ 3.9 ppm): The two methoxy groups at the C3' and C4' positions are chemically non-equivalent and appear as two closely spaced singlets at approximately 3.949 and 3.938 ppm.[4]

  • Acetyl Protons (δ 2.5 ppm): The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and appear as a sharp singlet at around 2.567 ppm.[4]

¹³C NMR Spectrum Analysis of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (C7)196.61
C4'153.34
C3'149.04
C1'130.52
C6'123.29
C2'110.13
C5'110.00
OCH₃ (C10)56.0
OCH₃ (C9)55.9
CH₃ (C8)26.13

Data sourced from PubChem and The Royal Society of Chemistry, recorded in CDCl₃.[5][6]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~197 ppm): The carbonyl carbon of the acetyl group is significantly deshielded and appears at a characteristic downfield shift of approximately 196.61 ppm.[6]

  • Aromatic Carbons (δ 110-154 ppm): The aromatic carbons show a range of chemical shifts. The carbons attached to the electron-donating methoxy groups (C3' and C4') are the most deshielded in the aromatic region. The quaternary carbon (C1') and the protonated aromatic carbons (C2', C5', C6') appear at their respective characteristic shifts.

  • Methoxy Carbons (δ ~56 ppm): The two methoxy carbons appear as distinct signals around 56.0 and 55.9 ppm.[5]

  • Acetyl Methyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group is found at a typical upfield chemical shift of about 26.13 ppm.[6]

Comparison with Alternative Acetophenone Derivatives

To provide context, the NMR data of this compound is compared with other substituted acetophenones.

Table 3: Comparison of ¹H NMR Data for Substituted Acetophenones (in CDCl₃)

CompoundAcetyl-CH₃ (δ, ppm)Aromatic-H (δ, ppm)Other Signals (δ, ppm)
This compound 2.57 7.58 (dd), 7.53 (d), 6.89 (d) 3.95 (s, 3H), 3.94 (s, 3H)
4'-Methoxyacetophenone2.537.91 (d), 6.91 (d)3.84 (s, 3H)
4'-Fluoroacetophenone2.598.00-7.96 (m), 7.15–7.10 (m)-
4'-Nitroacetophenone2.688.31-8.29 (m), 8.13-8.10 (m)-

Comparative data sourced from The Royal Society of Chemistry.[7]

Table 4: Comparison of ¹³C NMR Data for Substituted Acetophenones (in CDCl₃)

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Other Signals (δ, ppm)
This compound 196.7 153.3, 149.0, 130.5, 123.2, 110.1, 110.0 56.0, 55.9, 26.1
4'-Methoxyacetophenone196.8163.5, 130.6, 130.3, 113.755.4, 26.3
4'-Fluoroacetophenone196.4167.1, 164.6, 133.6, 131.0, 130.9, 115.7, 115.526.5
4'-Nitroacetophenone196.3150.4, 141.4, 129.3, 123.927.0

Comparative data sourced from The Royal Society of Chemistry and ChemicalBook.[5][7][8]

The comparison highlights how substituents on the aromatic ring influence the chemical shifts of both proton and carbon nuclei. Electron-donating groups like methoxy shield the aromatic protons, causing upfield shifts, while electron-withdrawing groups like nitro deshield, resulting in downfield shifts.

Experimental Protocols

A generalized experimental protocol for acquiring NMR spectra of small molecules like this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

  • Dissolve the sample in a suitable deuterated solvent. For this compound, deuterated chloroform (CDCl₃) is commonly used.[4][6] The typical volume of solvent is 0.6-0.7 mL.[9]

  • The sample can be dissolved in a small vial and then transferred to a 5 mm NMR tube using a Pasteur pipette.[9]

  • Ensure the sample is fully dissolved. If necessary, vortex or gently heat the vial.

  • Filter the solution if any solid particles are present to avoid interference with the magnetic field homogeneity (shimming).[9]

2. NMR Data Acquisition:

  • The NMR spectra are recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • The chemical shifts are referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire Spectrum (¹H, ¹³C, etc.) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Integration and Referencing H->I J Assign Peaks I->J K Structural Elucidation J->K

Caption: Workflow for NMR spectrum analysis from sample preparation to structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and provide a detailed fingerprint of its molecular structure. By analyzing the chemical shifts, multiplicities, and coupling constants, unambiguous assignment of all proton and carbon signals is achievable. Comparison with other substituted acetophenones demonstrates the predictable influence of aromatic substituents on NMR spectra, a fundamental concept in structural organic chemistry. The provided data and protocols serve as a valuable resource for researchers in the field.

References

A Comparative Guide to the Synthesis of 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this ketone, focusing on the widely employed Friedel-Crafts acylation with different catalytic systems and the Houben-Hoesch reaction as a viable alternative.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, catalyst reusability, and environmental impact. The following table summarizes the key quantitative data for two prominent methods: Friedel-Crafts acylation and the Houben-Hoesch reaction.

ParameterFriedel-Crafts Acylation (Lewis Acid)Friedel-Crafts Acylation (Zeolite Catalyst)Houben-Hoesch Reaction
Starting Material VeratroleVeratrole1,3-Dimethoxybenzene (B93181)
Acylating Agent Acetic Anhydride (B1165640) / Acetyl ChlorideAcetic AnhydrideAcetonitrile
Catalyst Aluminum Chloride (AlCl₃)Nanocrystalline ZSM-5Zinc Chloride (ZnCl₂), HCl gas
Solvent Dichloromethane or NitrobenzeneSolvent-free or 1,2-DichloroethaneToluene
Reaction Temperature 0 - 50°C60 - 130°C[1][2]-5 to 5°C[3]
Reaction Time 1 - 5 hours2 - 5 hours[1][2]20 hours[3]
Yield Typically high, but catalyst is consumedHigh conversion, catalyst is reusable[1]92.0%[3]
Purity Requires aqueous work-up and purificationHigh selectivity, easier product isolation[1]99.0%[3]

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Veratrole

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones. The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a catalyst.

A. Using Aluminum Chloride (Lewis Acid Catalyst)

This traditional approach utilizes a stoichiometric amount of a strong Lewis acid, such as aluminum chloride, which acts as both a catalyst and a complexing agent for the product.

Protocol:

  • To a stirred solution of veratrole (1.0 equivalent) in a suitable solvent such as dichloromethane, add anhydrous aluminum chloride (1.1 - 2.5 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Slowly add acetic anhydride or acetyl chloride (1.0 - 1.2 equivalents) to the suspension while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

B. Using a Heterogeneous Zeolite Catalyst

To address the environmental and practical issues of using stoichiometric amounts of corrosive Lewis acids, solid acid catalysts like zeolites have been employed. These catalysts are often reusable and can lead to simpler work-up procedures.[1]

Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine veratrole (10 mmol), acetic anhydride (15 mmol), and a nanocrystalline ZSM-5 catalyst (0.25 g).[2]

  • Heat the reaction mixture to a temperature between 60-130°C and stir for the required time (typically 2-5 hours), monitoring the reaction progress by GC or TLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid catalyst is removed by filtration and can be washed with a suitable solvent, dried, and stored for reuse.[1]

  • The filtrate, containing the product, is then subjected to distillation to remove any unreacted starting materials and the solvent (if used), followed by purification of the this compound product, typically by recrystallization.

Method 2: Houben-Hoesch Reaction

The Houben-Hoesch reaction is particularly effective for the synthesis of acylated phenols and their ethers, especially those that are highly activated.[4] It utilizes a nitrile as the acylating agent and a Lewis acid catalyst, followed by hydrolysis. A patent describes a high-yield synthesis of 2,4-dimethoxyacetophenone using this method, which can be adapted for other isomers.[3]

Protocol:

  • In a 1000ml reaction flask, add 138.2g (1.0 mol) of 1,3-dimethoxybenzene and 415.0g of toluene.[3]

  • Cool the mixture to -10°C and, under stirring, add 133.3g of aluminum chloride.[3]

  • Drip in 82.1g of acetonitrile.[3]

  • Introduce dry hydrogen chloride gas and maintain the insulation reaction at -5 to 5°C for 20 hours.[3]

  • Once the reaction is complete, stop stirring and filter to obtain the solid intermediate.[3]

  • Add the solid to 300.0g of water and reflux for 1 hour for hydrolysis.[3]

  • Cool the mixture and filter to obtain the crude product, which is then dried to yield 2,4-dimethoxyacetophenone.[3] A similar procedure starting with veratrole would be expected to produce this compound.

Visualization of Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for the Friedel-Crafts acylation and the Houben-Hoesch reaction.

Friedel_Crafts_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Mix Veratrole and Solvent B Add Lewis Acid (e.g., AlCl3) or Solid Acid Catalyst (e.g., Zeolite) A->B C Add Acylating Agent (Acetic Anhydride/Acetyl Chloride) B->C D Stir at Controlled Temperature C->D E Quench Reaction (for Lewis Acid) or Filter Catalyst (for Zeolite) D->E F Aqueous Wash (for Lewis Acid) E->F G Dry and Evaporate Solvent E->G Zeolite Path F->G H Purify Product (Recrystallization/Distillation) G->H I This compound H->I

Caption: Experimental workflow for Friedel-Crafts Acylation.

Houben_Hoesch_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Mix Dimethoxybenzene Isomer and Toluene B Cool to Low Temperature (-10°C) A->B C Add AlCl3 and Acetonitrile B->C D Introduce HCl Gas C->D E Maintain at -5 to 5°C for 20 hours D->E F Filter to Isolate Solid Intermediate E->F G Hydrolyze with Water (Reflux) F->G H Cool and Filter Product G->H I Dry Product H->I J Dimethoxyacetophenone Isomer I->J

Caption: Experimental workflow for the Houben-Hoesch Reaction.

References

A Comparative Analysis of the Biological Activities of 3',4'-Dimethoxyacetophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of the biological activities of 3',4'-dimethoxyacetophenone and its structural isomers: 2',4'-dimethoxyacetophenone, 2',5'-dimethoxyacetophenone, and 3',5'-dimethoxyacetophenone. The position of the two methoxy (B1213986) groups on the acetophenone (B1666503) scaffold significantly influences the molecule's physicochemical properties and, consequently, its biological profile. This document summarizes key findings on their antioxidant, anti-inflammatory, and cytotoxic activities, supported by available experimental data, and provides detailed protocols for the key experimental assays cited.

Structural Differences

The positional isomerism of the methoxy groups on the phenyl ring of acetophenone is the key determinant of the differential biological activities observed among these compounds. These structural variations affect electronic distribution, steric hindrance, and the potential for intramolecular interactions, all of which can influence how these molecules interact with biological targets.

Comparative Biological Activity Data

While direct comparative studies evaluating all four isomers under identical experimental conditions are limited, this guide collates available data from various sources to provide a comparative overview. It is important to exercise caution when directly comparing absolute values between different studies due to variations in experimental setups.

Table 1: Comparative Biological Activity of Dimethoxyacetophenone Isomers

CompoundBiological ActivityAssayResult (e.g., IC50, MIC)Reference(s)
This compound Anti-inflammatoryCarrageenan-induced rat paw edemaMarked inhibition[1]
Antioxidant-Not explicitly quantified-
Cytotoxicity-Not explicitly quantified-
2',4'-Dimethoxyacetophenone Potential Biological Activity-Mentioned, but not specified-
Use in Pharmaceuticals-Intermediate in synthesis-
2',5'-Dimethoxyacetophenone Antibacterial-Possesses antibacterial activity
Enzyme InhibitionFarnesyltransferaseInhibits the enzyme[2]
Cytotoxicity-Not explicitly quantified-
3',5'-Dimethoxyacetophenone Antioxidant-Possesses antioxidant activity-
Enzyme InhibitionAldose reductase, CollagenasePotential inhibitory effects
AnticancerHuman leukemic cellsPotential anticancer effects[3]

Note: A significant portion of the available data is on derivatives or closely related structures, and not always on the specific isomers themselves. The table reflects the most direct information found.

In-Depth Analysis of Biological Activities

Antioxidant Activity

Phenolic compounds, including acetophenones, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence and position of electron-donating methoxy groups can modulate this activity.

3',5'-Dimethoxyacetophenone has been noted for its antioxidant activity.[4] The structure-activity relationship of phenolic compounds suggests that the position of these methoxy groups influences the stability of the resulting phenoxyl radical after hydrogen donation, which is a key step in radical scavenging.[5][6]

Anti-inflammatory Activity

Methoxylated phenolic compounds have demonstrated anti-inflammatory effects through various mechanisms.[7] For instance, a derivative of this compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, exhibited marked inhibition in a carrageenan-induced rat paw edema model, a common assay for acute inflammation.[1] The anti-inflammatory actions of such compounds are often linked to the modulation of key signaling pathways involved in the inflammatory response.

Cytotoxicity and Anticancer Potential

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A lower IC50 value indicates higher antioxidant activity.[8][9]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of the test compound at each concentration and 100 µL of the solvent without DPPH.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[10][11][12]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Signaling Pathways and Mechanistic Insights

The biological activities of phenolic and methoxylated compounds are often mediated through their interaction with key cellular signaling pathways. While specific studies on the dimethoxyacetophenone isomers are not abundant, the broader class of compounds is known to modulate pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[10][11] Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[13] This inhibition can occur at various levels, such as preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB. For instance, 2,5-dihydroxyacetophenone has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[14][15] It is plausible that the anti-inflammatory effects of dimethoxyacetophenone isomers are also mediated through the modulation of this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P p-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Degradation Dimethoxyacetophenones Dimethoxyacetophenones Dimethoxyacetophenones->IKK_complex Inhibition? Dimethoxyacetophenones->NFkB_n Inhibition? DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes

Caption: Postulated inhibition of the NF-κB signaling pathway by dimethoxyacetophenones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[16][17] The MAPK family includes ERK1/2, JNK, and p38 kinases. Some phenolic compounds have been shown to exert their biological effects by modulating MAPK signaling.[18] For example, 2,5-dihydroxyacetophenone has been found to inhibit the phosphorylation of ERK1/2.[14][15] This suggests that the dimethoxyacetophenone isomers could also potentially interact with components of the MAPK pathway to elicit their anti-inflammatory or cytotoxic effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylation MAPK_n p-MAPK MAPK->MAPK_n Translocation Dimethoxyacetophenones Dimethoxyacetophenones Dimethoxyacetophenones->MAPKK Inhibition? Dimethoxyacetophenones->MAPK Inhibition? Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_n->Transcription_Factors Activation Gene_Expression Inflammatory/Apoptotic Gene Expression Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling pathway by dimethoxyacetophenones.

Structure-Activity Relationship (SAR)

The biological activity of dimethoxyacetophenone isomers is intrinsically linked to the position of the methoxy groups on the phenyl ring.

  • Antioxidant Activity: The antioxidant capacity is influenced by the ability to donate a hydrogen atom and form a stable radical. The electronic effects of the methoxy groups (electron-donating) and their position relative to the hydroxyl group (in hydroxy-dimethoxyacetophenone derivatives) or the acetyl group play a crucial role. Generally, methoxy groups can increase the electron density on the aromatic ring, which may enhance radical scavenging activity.[5][19]

  • Anti-inflammatory and Cytotoxic Activities: The specific arrangement of the methoxy groups determines the overall shape and polarity of the molecule, which in turn dictates its ability to bind to target enzymes or receptors involved in inflammatory or cell proliferation pathways. The differential positioning of the methoxy groups can lead to variations in binding affinity and, consequently, in the observed biological effect.

Conclusion

This comparative guide provides an overview of the biological activities of this compound and its isomers. While the available data suggests potential for antioxidant, anti-inflammatory, and cytotoxic activities, there is a clear need for direct comparative studies to elucidate the precise structure-activity relationships and to identify the most potent isomer for specific therapeutic applications. The provided experimental protocols and insights into potential signaling pathways offer a foundation for future research in this area. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the development of these compounds as potential therapeutic agents.

References

A Researcher's Guide to the Quantitative Analysis of 3',4'-Dimethoxyacetophenone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 3',4'-Dimethoxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), with a brief overview of other potential techniques.

Comparison of Key Analytical Methods

The choice of an analytical technique for the quantification of this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio.Quantification based on the integrated signal of specific nuclei.
Linearity (R²) > 0.999> 0.998Not applicable (Direct quantification)
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 ng/mL~0.3 mg/mL
Precision (%RSD) < 2%< 5%< 1%
Accuracy (%Recovery) 98-102%95-105%99-101% (with internal standard)
Sample Throughput HighMediumLow to Medium
Strengths Robust, versatile for a wide range of compounds, well-established protocols.High sensitivity and selectivity, definitive identification.No need for a calibration curve, provides structural information.
Limitations Requires a chromophore for UV detection, potential for co-elution.Requires volatile and thermally stable analytes, potential for matrix effects.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each of the primary analytical techniques are provided below. These protocols are based on established methods for similar acetophenone (B1666503) derivatives and can be adapted for the specific reaction matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in reaction mixtures where the analyte has a UV chromophore and is present at moderate to high concentrations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 275 nm[1]

  • Analysis: Inject the calibration standards and the prepared sample. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, ideal for identifying and quantifying this compound, especially at low concentrations or in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Suitable solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and the internal standard in a suitable solvent. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: Perform a liquid-liquid extraction of the reaction mixture to isolate the analyte and remove non-volatile components. Add the internal standard to the extracted sample.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 180, 165, 137).

  • Analysis: Inject the calibration standards and the prepared sample. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration of this compound in the sample using this curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing its signal intensity to that of a certified internal standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the reaction mixture and a known amount of the internal standard into an NMR tube. Add a sufficient volume of deuterated solvent to dissolve both completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the singlet for the acetyl protons around 2.57 ppm) and a signal from the internal standard.[2]

    • Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the internal standard

Alternative Quantitative Methods

While HPLC, GC-MS, and qNMR are the most robust methods, other techniques can be considered for specific applications.

  • UV-Vis Spectrophotometry: This is a simple and rapid method but is generally only suitable for reaction mixtures where this compound is the only component that absorbs at the selected wavelength.[3] It is highly susceptible to interference from other UV-active compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for quantitative analysis by measuring the absorbance of the characteristic carbonyl stretch of the ketone.[1][4] However, it is less sensitive and precise than chromatographic methods and is best suited for monitoring reaction progress rather than for accurate final quantification.[1][4]

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate a typical quantitative analysis workflow and a decision-making tree.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Dilution Dilution HPLC HPLC Dilution->HPLC Extraction Extraction (for GC-MS) GCMS GC-MS Extraction->GCMS Standard_Addition Standard Addition Integration Peak Integration HPLC->Integration GCMS->Integration qNMR qNMR qNMR->Integration Calibration Calibration Curve Integration->Calibration Calculation Concentration Calculation Integration->Calculation Direct (qNMR) Calibration->Calculation Final_Result Final_Result Calculation->Final_Result Reaction_Mixture Reaction_Mixture Reaction_Mixture->Dilution Reaction_Mixture->Extraction Reaction_Mixture->qNMR

A typical workflow for the quantitative analysis of a target compound in a reaction mixture.

Method Selection Decision Tree Start Start: Need to quantify This compound High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Reaction Matrix? High_Sensitivity->Complex_Matrix No Use_GCMS Use GC-MS High_Sensitivity->Use_GCMS Yes High_Throughput High Throughput Needed? Complex_Matrix->High_Throughput Yes Use_HPLC Use HPLC Complex_Matrix->Use_HPLC No Absolute_Quantification Absolute Quantification without Calibration Curve? High_Throughput->Absolute_Quantification No High_Throughput->Use_HPLC Yes Use_qNMR Use qNMR Absolute_Quantification->Use_qNMR Yes Consider_HPLC Consider HPLC Absolute_Quantification->Consider_HPLC No

A decision tree to guide the selection of the most appropriate analytical method.

References

3',4'-Dimethoxyacetophenone: A Comparative Guide for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the selection of an appropriate analytical standard is paramount to achieving accurate and reproducible results. 3',4'-Dimethoxyacetophenone, a substituted acetophenone (B1666503), is frequently utilized as a reference standard in various analytical methodologies. This guide provides a comprehensive comparison of this compound with potential alternatives, supported by experimental data and detailed protocols to inform its application in research and quality control settings.

Physicochemical Properties and Performance Characteristics

An ideal analytical standard should possess high purity, stability, and be readily soluble in common analytical solvents. This compound generally meets these criteria. The following table summarizes its key properties.

PropertyThis compound
Chemical Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 1131-62-0[1][2]
Appearance White to light yellow crystalline solid[3]
Melting Point 47-54 °C[4]
Boiling Point 286-288 °C[4]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[3]
Purity (Typical) ≥98% (GC)[2]

Comparison with Alternative Analytical Standards

The choice of an analytical standard often depends on the specific application and the analyte being quantified. While this compound is a versatile standard, other structurally similar compounds can also be employed. The selection should be based on criteria such as structural similarity to the analyte, retention time in chromatographic methods, and absence of interference with the analyte of interest.

A key application of such compounds is as an internal standard in chromatographic analyses. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The ideal internal standard has physicochemical properties similar to the analyte.

Here, we compare this compound with a close structural analog, 3',4'-(Methylenedioxy)acetophenone, which has been used as an internal standard.

FeatureThis compound3',4'-(Methylenedioxy)acetophenone
Structural Similarity Aromatic ketone with two methoxy (B1213986) groups.Aromatic ketone with a methylenedioxy group. Both are acetophenone derivatives.
Molecular Weight 180.20 g/mol 164.16 g/mol
Typical Purity ≥98%Commercially available in high purity.
Suitability as Internal Standard Suitable for a range of aromatic analytes.Demonstrated use as an internal standard for flavoring agents in GC-MS analysis.[5]

Key Considerations for Selection:

  • Analyte Similarity: Choose a standard that closely mimics the chemical behavior of the analyte.

  • Resolution: In chromatography, the standard's peak should be well-resolved from the analyte and other matrix components.

  • Purity: High purity of the standard is crucial to avoid introducing interfering substances.[6]

  • Stability: The standard should be stable throughout the sample preparation and analysis process.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of analytical standards. Below are representative protocols for the analysis of acetophenone derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These can be adapted for methods utilizing this compound as a standard.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a method for the analysis of a structurally similar compound, 3-Hydroxy-4-methoxyacetophenone, and can be optimized for this compound.[7]

Table 1: HPLC Method Parameters

ParameterCondition
HPLC System Standard system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~275 nm (to be optimized)
Run Time 10 minutes

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of the mobile phase.[7]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.[7]

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

Method Validation Parameters (Typical):

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday ≤ 2.0%; Interday ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This is a representative protocol that can be adapted for the analysis of this compound.

Table 2: GC-MS Method Parameters

ParameterCondition
GC-MS System Standard GC with a Mass Selective Detector
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Inlet Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL (splitless)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent. If used as an internal standard, add a known amount of the this compound stock solution to each sample and standard.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for utilizing an analytical standard in HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte Calibration->Quantification

HPLC Analysis Workflow

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_processing_gc Data Processing Standard_Prep_GC Prepare Standard Solutions GCMS_System GC-MS System Setup Standard_Prep_GC->GCMS_System Sample_Prep_GC Prepare Sample Solutions (add Internal Standard if applicable) Sample_Prep_GC->GCMS_System Injection_GC Inject Standards & Samples GCMS_System->Injection_GC Data_Acquisition_GC Data Acquisition Injection_GC->Data_Acquisition_GC Peak_Integration Peak Integration & Identification Data_Acquisition_GC->Peak_Integration Quantification_GC Quantification using Calibration Curve / Response Factor Peak_Integration->Quantification_GC

GC-MS Analysis Workflow

Conclusion

This compound serves as a reliable and effective analytical standard for a variety of applications, particularly in the analysis of aromatic compounds. Its high purity and stability make it a suitable choice for both external and internal standard methodologies. When selecting an analytical standard, it is crucial to consider its physicochemical properties in relation to the analyte of interest to ensure the development of a robust and accurate analytical method. The provided experimental protocols and workflows offer a foundational guide for the implementation of this compound in laboratory settings.

References

A Researcher's Guide to Catalysts for Friedel-Crafts Acylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst for Friedel-Crafts acylation is a critical decision that significantly impacts reaction efficiency, selectivity, and environmental sustainability. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to facilitate informed catalyst selection for the synthesis of aromatic ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1]

Traditionally, Friedel-Crafts acylation has been catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which often lead to the formation of stable complexes with the ketone product, necessitating large quantities of the catalyst and generating significant waste.[1][2] Modern advancements have introduced a variety of more sustainable and recyclable catalytic systems, including solid acids and metal triflates, offering greener alternatives.[1][3][4]

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in Friedel-Crafts acylation is assessed based on several key performance indicators, including product yield, conversion rate, regioselectivity (e.g., para vs. ortho substitution), and the catalyst's reusability. The following tables summarize the performance of different classes of catalysts based on published experimental data.

Acylation of Aromatic Compounds
CatalystAromatic SubstrateAcylating AgentReaction ConditionsConversion (%)Yield (%)SelectivityReusabilitySource(s)
Traditional Lewis Acids
AlCl₃TolueneAcetyl Chloride---~80% paraNo[5]
FeCl₃Anisole (B1667542)Propionyl ChlorideRoom Temperature---No[1]
FeCl₃Activated ArenesAromatic Acyl Chlorides80 °C, Propylene (B89431) Carbonate-76-92--[6]
Solid Acid Catalysts
Hβ ZeoliteThiophene (B33073)Acetic Anhydride60°C, 2h~9998.6High for 2-acetylthiopheneYes[7]
HZSM-5 ZeoliteThiopheneAcetic Anhydride60°CLow--Yes[7]
CeZSM-5BenzeneAcetic AnhydrideVapor Phase86.4-95.0% to acetophenoneYes[5]
HZSM-5TolueneAcetyl ChlorideVapor Phase60.2-88.3% to p-MAPYes[5]
Other Heterogeneous Catalysts
Sulfated ZirconiaAromatic HydrocarbonsCarboxylic Acid Anhydrides--GoodHighYes[1]
SnO₂ NanosheetsAnisoleBenzoyl Chloride50°C, Solvent-free-78-92High paraYes[1]
ZnOAromatic CompoundsAcid ChloridesRoom Temperature, Solvent-free---Yes (3 cycles)[1][8]
Homogeneous Catalysts
Cu(OTf)₂AnisoleBenzoyl ChlorideRoom Temperature, [bmim][BF₄]---Yes[1]
Ionic LiquidAnisoleBenzoic Anhydride----Yes[1]

Note: "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can vary significantly with the specific substrates, acylating agents, and reaction conditions used.[1]

Experimental Protocols

Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation using different types of catalysts.

Protocol 1: Acylation using a Traditional Lewis Acid (FeCl₃)

This protocol describes the acylation of anisole with propionyl chloride using iron(III) chloride as the catalyst.[1]

Materials:

  • Anisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (4.0 mmol) and CH₂Cl₂ (6 mL).

  • Add propionyl chloride (4.6 mmol) to the mixture.

  • Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.

  • Stir the reaction mixture at room temperature.

  • Upon reaction completion, quench the reaction with ice-cold water.

  • Separate the organic layer, wash with 5% aqueous NaOH solution and water, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the product.[1]

Protocol 2: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene using Hβ zeolite.[7]

Materials:

  • Thiophene

  • Acetic Anhydride

  • Hβ Zeolite catalyst

Procedure:

  • Activate the Hβ zeolite catalyst by calcination at 550°C for 4 hours to remove any adsorbed water.[7]

  • In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[7]

  • Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[7]

  • Heat the mixture in a water bath to 60°C and stir magnetically.[7]

  • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.[7]

Protocol 3: Acylation using an Alkyl Lewis Acid (EtAlCl₂)

This protocol is based on the use of ethylaluminum dichloride for the acylation of thiophene.[7]

Materials:

  • Thiophene

  • Succinyl chloride

  • Ethylaluminum dichloride (EtAlCl₂) (1 M in hexane)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NH₄Cl

  • Na₂SO₄

Procedure:

  • In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (CH₂Cl₂) at 0°C.[7]

  • Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.[7]

  • Stir the mixture at 0°C for 2 hours.[7]

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be further purified using column chromatography.[7]

Visualizing the Catalyst Comparison Workflow

The following diagram illustrates a generalized workflow for the comparative study of catalysts in Friedel-Crafts acylation, from initial catalyst selection to final performance analysis.

Catalyst Comparison Workflow Generalized Workflow for Catalyst Comparison in Friedel-Crafts Acylation cluster_0 Catalyst Selection & Preparation cluster_1 Reaction Setup & Execution cluster_2 Analysis & Evaluation cluster_3 Catalyst Reusability Study A Identify Potential Catalysts (e.g., Lewis Acids, Solid Acids) B Catalyst Synthesis / Procurement A->B C Catalyst Characterization (e.g., XRD, BET, TGA) B->C F Perform Friedel-Crafts Acylation C->F D Select Substrates (Aromatic Compound & Acylating Agent) D->F E Define Reaction Conditions (Temperature, Solvent, Time) E->F G Product Isolation & Purification F->G J Catalyst Recovery F->J H Product Characterization (e.g., NMR, GC-MS, IR) G->H I Performance Analysis (Yield, Conversion, Selectivity) H->I K Catalyst Reactivation (if needed) J->K L Subsequent Reaction Cycles K->L L->I Compare Performance

Caption: A generalized experimental workflow for catalyst comparison.

Conclusion

The choice of an optimal catalyst for Friedel-Crafts acylation is a multifaceted decision that depends on the specific substrates, desired product, and process constraints. While traditional Lewis acids like AlCl₃ offer high reactivity, they are hampered by issues of catalyst waste and difficult separation.[1] Modern catalytic systems, including metal triflates and various solid acids, present more environmentally benign and recyclable alternatives.[1][4] Solid acid catalysts, in particular, are advantageous due to their ease of separation from the reaction mixture, reusability, and reduced corrosive waste.[4] This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of catalysts for Friedel-Crafts acylation and selecting the most appropriate system for their synthetic needs.

References

Spectroscopic Showdown: A Comparative Analysis of 3',4'-Dimethoxyacetophenone and 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, a nuanced understanding of molecular structure is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of two closely related aromatic ketones: 3',4'-Dimethoxyacetophenone and 4'-Methoxyacetophenone. By examining their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we illuminate the subtle yet significant impact of an additional methoxy (B1213986) group on the physicochemical characteristics of the acetophenone (B1666503) scaffold.

This guide presents a side-by-side comparison of key spectroscopic data, supported by detailed experimental protocols for replication. The structural differences and their resulting spectroscopic manifestations are further elucidated through a logical relationship diagram.

At a Glance: Key Spectroscopic Data

The addition of a second methoxy group at the 3' position in this compound introduces notable changes in its spectroscopic profile compared to the monosubstituted 4'-Methoxyacetophenone. These differences are summarized below.

Infrared (IR) Spectroscopy
Functional Group This compound (cm⁻¹) 4'-Methoxyacetophenone (cm⁻¹)[1] Key Differences
C=O Stretch (Aromatic Ketone)~1670 - 16801676[1]The C=O stretching frequency is influenced by the electronic effects of the aromatic ring substituents. The presence of two electron-donating methoxy groups in this compound may lead to a slight shift in this absorption compared to the single methoxy group in 4'-Methoxyacetophenone.
Aromatic C=C Stretch~1580 - 16001599[1]Multiple bands are expected in this region for both compounds, characteristic of the aromatic ring.
C-O Stretch (Aryl Ether)~1250 - 1270 and ~1020 - 10301258[1]This compound exhibits two distinct C-O stretching bands corresponding to the two methoxy groups, while 4'-Methoxyacetophenone shows one.
C-H Stretch (Aromatic)~3000 - 31003011, 3075[1]Typical for aromatic C-H bonds.
C-H Stretch (Aliphatic, -OCH₃ and -COCH₃)~2800 - 30002844, 2920, 2967[1]Both molecules show absorptions for the methyl groups of the methoxy and acetyl functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃)

¹H NMR

Proton Environment This compound (δ, ppm) [2]4'-Methoxyacetophenone (δ, ppm) [3]Key Differences
-COCH₃2.572.53The chemical shift of the acetyl protons is similar in both compounds.
-OCH₃3.94, 3.953.84This compound shows two distinct singlets for the two non-equivalent methoxy groups. 4'-Methoxyacetophenone displays a single singlet for its methoxy group.
Aromatic Protons6.89 (d, J=8.6 Hz), 7.53 (d, J=2.0 Hz), 7.58 (dd, J=8.6, 2.0 Hz)6.91 (d, J=8.0 Hz), 7.91 (d, J=8.0 Hz)The substitution pattern of the aromatic ring in this compound results in a more complex splitting pattern (an AMX system) compared to the simpler AA'BB' system of 4'-Methoxyacetophenone.

¹³C NMR

Carbon Environment This compound (δ, ppm) 4'-Methoxyacetophenone (δ, ppm) [3]Key Differences
C=O~196.7196.8The carbonyl carbon chemical shift is very similar in both molecules.
-COCH₃~26.126.3The acetyl methyl carbon chemical shift is nearly identical.
-OCH₃~56.055.4This compound will show two signals for the two methoxy carbons, which may be very close in chemical shift.
Aromatic C-O~149.0, ~153.3163.5The chemical shifts of the carbons attached to the methoxy groups differ significantly due to the different substitution patterns.
Other Aromatic Carbons~110.0, ~110.1, ~123.2, ~130.5113.7, 130.3, 130.6The number and chemical shifts of the aromatic carbons reflect the different symmetry and electronic environments in the two molecules.
Mass Spectrometry (MS)
Ion This compound (m/z) 4'-Methoxyacetophenone (m/z) Key Differences
Molecular Ion [M]⁺180150The molecular ion peak directly reflects the difference in molecular weight due to the additional methoxy group (30 Da).
[M-CH₃]⁺165135Loss of a methyl radical from the acetyl group is a common fragmentation pathway for both compounds.
[M-COCH₃]⁺137107Loss of the acetyl group.
Other characteristic fragments152 ([M-CO]⁺), 137, 122, 79108, 92, 77The fragmentation pattern of this compound will be more complex due to the presence of two methoxy groups, potentially involving losses of methyl radicals and formaldehyde.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and 4'-Methoxyacetophenone.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V spectrometer, is utilized.[1]

  • Sample Preparation: The solid sample is prepared using the KBr pellet technique. A small amount of the compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.[1] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AVANCE III operating at 400 or 500 MHz for ¹H NMR, is employed.[3][4]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is generally around 200-220 ppm.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as an Orbitrap Fusion Lumos with an electrospray ionization (ESI) or an electron ionization (EI) source, can be used.[5][6]

  • Sample Preparation (for EI): A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Sample Preparation (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ion source via direct infusion or after liquid chromatography (LC) separation.

  • Data Acquisition: For EI, a standard electron energy of 70 eV is typically used. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300. For ESI, the instrument is operated in positive ion mode, and the mass spectrum is acquired over a similar m/z range.

Structural and Spectroscopic Relationship

The structural differences between this compound and 4'-Methoxyacetophenone directly correlate to their distinct spectroscopic signatures. The presence of an additional electron-donating methoxy group at the 3' position in this compound alters the electron density distribution in the aromatic ring and introduces an additional site for fragmentation in mass spectrometry.

Spectroscopic_Differences cluster_34 This compound cluster_4 4'-Methoxyacetophenone struct_34 Structure C₁₀H₁₂O₃ ir_34 IR Two C-O stretches struct_34->ir_34 Leads to nmr_34 ¹H NMR Two -OCH₃ singlets Complex aromatic splitting struct_34->nmr_34 Leads to ms_34 MS [M]⁺ = 180 struct_34->ms_34 Leads to struct_4 Structure C₉H₁₀O₂ struct_34->struct_4 Removal of 3'-OCH₃ group struct_4->struct_34 Addition of 3'-OCH₃ group ir_4 IR One C-O stretch struct_4->ir_4 Leads to nmr_4 ¹H NMR One -OCH₃ singlet Simpler aromatic splitting struct_4->nmr_4 Leads to ms_4 MS [M]⁺ = 150 struct_4->ms_4 Leads to

Caption: Structural differences and their spectroscopic consequences.

References

A Researcher's Guide to Purity Assessment of 3',4'-Dimethoxyacetophenone by Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible research. 3',4'-Dimethoxyacetophenone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1][2] This guide provides a comprehensive comparison of melting point analysis against other instrumental methods for assessing the purity of this compound, complete with experimental data and detailed protocols.

The Principle: How Melting Point Reveals Purity

The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid transitions into a liquid. For a pure compound, this transition occurs over a very narrow temperature range, typically 1-2°C.[3][4]

The presence of impurities disrupts the uniform crystalline lattice structure of the solid.[5][6] This disruption weakens the intermolecular forces holding the molecules together, meaning less energy is required to break the bonds and melt the solid.[5][7] Consequently, an impure sample will exhibit two key changes:

  • Melting Point Depression: The substance will melt at a lower temperature than the pure compound.[3][5]

  • Melting Point Range Broadening: The transition from solid to liquid will occur over a wider temperature range.[3][4]

Therefore, by comparing the observed melting point of a sample of this compound to its literature value, a rapid and effective preliminary assessment of its purity can be made.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid sample using a capillary-based melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp, Fisher-Johns)

  • Glass capillary tubes (one end sealed)

  • This compound sample (must be completely dry)

  • Mortar and pestle or spatula

  • Thermometer (if not integrated into the apparatus)

Procedure:

  • Sample Preparation: Place a small amount of the this compound sample on a clean, dry surface. If the crystals are not fine, gently grind them into a powder.

  • Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample.[8] The solid will pack into the tube.

  • Packing the Sample: Invert the tube and gently tap it on a hard surface to cause the solid to fall to the sealed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly at the bottom.[8][9] The final packed sample height should be 2-3 mm.[8] An improperly packed or overly large sample can lead to an artificially broad melting range.[8]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.

  • Accurate Determination: Prepare a new sample. Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point found in the previous step.

  • Observation: Once the temperature is within 15°C of the expected melting point, slow the heating rate to 1-2°C per minute.[4][8] A slow heating rate is critical for an accurate reading.

  • Recording the Melting Range:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last crystal of the solid melts completely.

    • The melting range is reported as T1 - T2.

.dot

G start Start prep_sample Prepare Sample (Dry and Powdered) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary insert_apparatus Insert into Apparatus load_capillary->insert_apparatus heat_settings Set Heating Protocol (Ramp to ~15°C below MP) insert_apparatus->heat_settings slow_heat Heat Slowly (1-2°C / min) heat_settings->slow_heat observe_melt Observe for Melting slow_heat->observe_melt record_T1 Record T1 (First liquid drop) observe_melt->record_T1 record_T2 Record T2 (All liquid) record_T1->record_T2 report_range Report Melting Range (T1 - T2) record_T2->report_range end_process End report_range->end_process

Caption: Workflow for Melting Point Determination.

Data Interpretation and Comparison

The purity of a this compound sample can be estimated by comparing its experimental melting range to the literature value for the pure compound.

Purity LevelObserved Melting PointInterpretation
High Purity Sharp range (e.g., 49-50°C), close to literature valueIndicates a pure sample with minimal impurities.
Impure Broad range (e.g., 44-48°C), depressed below literature valueSuggests the presence of significant impurities.[3][4]

Table 1: Commercially Available this compound Comparison

SupplierStated PurityReported Melting Point Range (°C)
Thermo Scientific Chemicals≥98%47 - 51[1]
The Good Scents Company98.00 to 100.00%49.00 - 51.00[10]
Chem-Impex≥99% (GC)47 - 54[2]
Sigma-Aldrich98%47 - 54
Tokyo Chemical Industry>98.0% (GC)46.0 - 52.0[11][12]

Note: The variation in reported ranges can be due to different analytical methods used for purity determination by the suppliers.

Alternative Methods for Purity Assessment

While melting point is an excellent preliminary test, it is not quantitative and may not detect all impurities. For rigorous purity analysis, especially in drug development, more sophisticated techniques are required.

Table 2: Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesLimitations
Melting Point Observation of phase transition temperature depression and range broadening.[3]Fast, inexpensive, requires minimal sample, good for initial screening.[13]Not quantitative, insensitive to some impurities, not suitable for non-crystalline solids or oils.
HPLC (High-Performance Liquid Chromatography) Differential partitioning of components between a mobile and stationary phase.[14]High resolution and sensitivity, quantitative, suitable for non-volatile compounds.[15]Requires method development, more expensive, non-UV active impurities may be missed.[15]
GC (Gas Chromatography) Separation of components based on volatility and interaction with a stationary phase.[14]Excellent for volatile impurities, high sensitivity, quantitative.[15]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[15]
¹H NMR (Proton Nuclear Magnetic Resonance) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural information.[14]Provides structural confirmation, can identify and quantify impurities if their signals are resolved. Quantitative NMR (qNMR) is an absolute method.[15]Lower sensitivity than chromatography, complex spectra can be difficult to interpret, requires expensive equipment.
DSC (Differential Scanning Calorimetry) Measures the difference in heat flow between a sample and a reference as a function of temperature.An absolute method for determining purity of crystalline substances based on melting point depression.[15]Requires specialized equipment, sample must be crystalline and thermally stable.

.dot

G cluster_0 Purity Assessment of this compound cluster_1 cluster_2 mp Melting Point Analysis hplc HPLC gc GC / GC-MS nmr NMR dsc DSC screening Preliminary Screening (Qualitative) mp->screening chromatography Chromatographic Methods chromatography->hplc Separation chromatography->gc Separation spectroscopy Spectroscopic Methods spectroscopy->nmr Characterization spectroscopy->dsc Characterization quant Impurity Profiling & Quantification hplc->quant gc->quant nmr->quant

Caption: Logic flow for purity assessment methods.

Exemplary Protocols for Alternative Methods

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile). A typical gradient might run from 20% B to 95% B over 20 minutes.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 25 µg/mL).[16]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) Protocol

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID).[15]

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.[15]

    • Final Hold: 5 minutes.[15]

  • Injector and Detector Temperature: 250°C and 300°C, respectively.[15]

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol (B129727) or acetone.[15]

  • Quantification: Purity is calculated from the area percentage of the main peak.

Conclusion

The assessment of purity is a critical step in chemical and pharmaceutical development. For this compound, melting point determination serves as a rapid, cost-effective, and reliable preliminary method to gauge purity. A sharp melting range that corresponds closely to the literature value is a strong indicator of a pure compound. However, for comprehensive quality control and the definitive quantification of impurities, this classical technique should be complemented by more powerful, instrument-based methods. Techniques such as HPLC and GC provide superior resolution and sensitivity, offering a detailed impurity profile that is essential for ensuring the safety and efficacy of the final products in research and development.

References

Efficacy of 3',4'-Dimethoxyacetophenone Derivatives in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the medicinal chemistry efficacy of various derivatives of 3',4'-Dimethoxyacetophenone. This document summarizes quantitative data from several studies, details relevant experimental protocols, and visualizes key biological pathways to offer an objective overview for researchers and drug development professionals.

Quantitative Efficacy Data

The therapeutic potential of this compound derivatives spans various activities, including anti-inflammatory, antioxidant, and enzyme inhibition. The following table summarizes key quantitative data from preclinical studies.

Derivative NameChemical StructureBiological ActivityIn Vitro/In Vivo ModelKey Efficacy Metric (e.g., IC50)Reference
3',4'-Dihydroxyacetophenone (DHAP) 1-(3,4-dihydroxyphenyl)ethanoneTyrosinase InhibitionMushroom Tyrosinase AssayIC50: 10 μM[1]MedChemExpress
3,5-Diprenyl-4-hydroxyacetophenone (DHAP) 3,5-bis(3-methylbut-2-enyl)-4-hydroxyacetophenoneAntioxidantDPPH radical scavenging assayIC50: 26.00 ± 0.37 µg/mL[2]Molecules
3,5-Diprenyl-4-hydroxyacetophenone (DHAP) 3,5-bis(3-methylbut-2-enyl)-4-hydroxyacetophenoneAnti-inflammatoryLPS-stimulated J774A.1 macrophagesInhibition of NO production: 38.96% at 91.78 µM[2]Molecules
3,5-Diprenyl-4-hydroxyacetophenone (DHAP) 3,5-bis(3-methylbut-2-enyl)-4-hydroxyacetophenoneAnti-inflammatoryLPS-stimulated J774A.1 macrophagesInhibition of IL-1β: 55.56% at 91.78 µM[2]Molecules
3,5-Diprenyl-4-hydroxyacetophenone (DHAP) 3,5-bis(3-methylbut-2-enyl)-4-hydroxyacetophenoneAnti-inflammatoryLPS-stimulated J774A.1 macrophagesInhibition of IL-6: 51.62% at 91.78 µM[2]Molecules
3,5-Diprenyl-4-hydroxyacetophenone (DHAP) 3,5-bis(3-methylbut-2-enyl)-4-hydroxyacetophenoneAnti-inflammatoryLPS-stimulated J774A.1 macrophagesInhibition of TNF-α: 59.14% at 91.78 µM[2]Molecules
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-olAnti-inflammatoryCarrageenin-induced rat paw edemaMarked inhibition[3]Phytomedicine
Chalcone Derivatives from 2-hydroxy-4-methoxyacetophenone Chalcone scaffoldAnticancerCytotoxicity assaysPotent activity suggested[4]BenchChem
3-Hydroxy-4-methoxyacetophenone 1-(3-hydroxy-4-methoxyphenyl)ethanoneNeuroprotectiveModels of neurodegenerative diseasesMitigates neuronal damage by reducing oxidative stress[4]BenchChem

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

1. DPPH Radical Scavenging Assay (for Antioxidant Activity) [2]

  • Objective: To determine the free radical scavenging activity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, test compound, and a positive control (e.g., Ascorbic Acid).

  • Procedure:

    • A solution of the test compound at various concentrations is prepared.

    • An equal volume of DPPH solution is added to each concentration of the test compound.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.

2. Anti-inflammatory Activity in LPS-Stimulated Macrophages [2]

  • Objective: To evaluate the anti-inflammatory effects of a compound by measuring the inhibition of pro-inflammatory mediators.

  • Cell Line: Murine macrophage cell line (e.g., J774A.1).

  • Procedure:

    • Macrophages are cultured in a suitable medium and seeded in culture plates.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration.

    • Lipopolysaccharide (LPS) is then added to the culture medium to induce an inflammatory response.

    • After an incubation period, the cell culture supernatant is collected.

    • The levels of nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the supernatant are quantified using appropriate methods (e.g., Griess reagent for NO, ELISA kits for cytokines).

    • The percentage inhibition of these inflammatory mediators by the test compound is calculated relative to the LPS-stimulated control group.

3. Tyrosinase Inhibition Assay [1]

  • Objective: To assess the inhibitory effect of a compound on tyrosinase, a key enzyme in melanin (B1238610) synthesis.

  • Enzyme: Mushroom tyrosinase.

  • Substrate: L-DOPA.

  • Procedure:

    • The reaction mixture contains phosphate (B84403) buffer, mushroom tyrosinase, and the test compound at various concentrations.

    • The mixture is pre-incubated for a certain period.

    • The reaction is initiated by adding the substrate, L-DOPA.

    • The formation of dopachrome (B613829) is monitored by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

    • The percentage of tyrosinase inhibition is calculated.

    • The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly aid in their comprehension.

G General Workflow for In Vitro Efficacy Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Compound Dilution Series Pre_treatment Pre-treatment with Compound Compound_Prep->Pre_treatment Cell_Culture Cell Seeding & Culture Cell_Culture->Pre_treatment Stimulation Induction of Biological Response (e.g., LPS stimulation) Pre_treatment->Stimulation Incubation Incubation Period Stimulation->Incubation Data_Collection Collection of Supernatant/Lysate Incubation->Data_Collection Assay Biochemical/Cell-based Assay (e.g., ELISA, Griess Assay) Data_Collection->Assay Data_Analysis Data Analysis & IC50 Calculation Assay->Data_Analysis

Caption: Workflow for evaluating the in vitro efficacy of compounds.

G Simplified Anti-inflammatory Signaling Cascade cluster_cytoplasm Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Gene_Expression activates Derivative Acetophenone (B1666503) Derivative Derivative->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by acetophenone derivatives.

References

Alternative reagents to aluminum chloride for 3',4'-Dimethoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands efficiency, safety, and sustainability. 3',4'-Dimethoxyacetophenone, a valuable precursor in the pharmaceutical industry, is traditionally synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃). However, the significant drawbacks associated with AlCl₃ have spurred the exploration of alternative reagents. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

The Traditional Route: Friedel-Crafts Acylation with Aluminum Chloride

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings.[1] In the case of this compound (also known as acetoveratrone), veratrole (1,2-dimethoxybenzene) is acylated, typically with acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride.[2]

The reaction proceeds through the formation of a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich veratrole ring.[1] While effective, the use of AlCl₃ is fraught with challenges. Stoichiometric or even excess amounts of the catalyst are often required because the product, a ketone, forms a stable complex with AlCl₃, rendering the catalyst inactive.[1] This leads to a number of significant environmental and practical issues, including the generation of large volumes of acidic and aluminum-containing aqueous waste during workup, as well as the corrosive and hazardous nature of AlCl₃ itself.[2][3]

Alternative Reagents: A Move Towards Greener Chemistry

In the quest for more sustainable and efficient synthetic methodologies, a range of alternative catalysts has been investigated. These alternatives aim to reduce waste, improve catalyst recyclability, and offer milder reaction conditions. This guide will focus on a comparative analysis of the following promising alternatives:

  • Zinc Chloride (ZnCl₂)

  • Iron(III) Chloride (FeCl₃)

  • Solid Acid Catalysts (Zeolites, e.g., ZSM-5)

  • Metal Triflates in Ionic Liquids

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the synthesis of this compound or closely related aromatic ketones using different catalytic systems. This data has been compiled from various literature sources to provide a comparative overview.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) Acetic Anhydride/Acetyl ChlorideDichloromethane (B109758)/Nitrobenzene0 - RT1 - 4 h~70-90High reactivity, well-establishedStoichiometric amounts needed, corrosive, large waste generation, moisture sensitive
Zinc Chloride (ZnCl₂) Acetic AnhydrideDichloromethane25 - 352 h~90-95Milder Lewis acid, lower cost, less hazardous than AlCl₃Still requires more than catalytic amounts, waste generation
Iron(III) Chloride (FeCl₃) Acyl Chlorides/AnhydridesPropylene (B89431) Carbonate803 - 10 h76-92Low toxicity, inexpensive, effective in catalytic amounts (5 mol%)Requires a specific "green" solvent for high efficiency, longer reaction times
Zeolite (H-ZSM-5) Acetic AnhydrideSolvent-free60 - 1001 - 5 hHigh ConversionReusable, environmentally benign, high selectivityLower activity than strong Lewis acids, potential for deactivation
Copper(II) Triflate in [bmim][BF₄] Benzoyl Chloride (Anisole)[bmim][BF₄] (Ionic Liquid)801 h>99 (Conversion)High reaction rates, catalyst and solvent recyclable, high selectivityHigh cost of metal triflates and ionic liquids, potential toxicity of ionic liquids

Detailed Experimental Protocols

Synthesis using Aluminum Chloride (Traditional Method)

This protocol is adapted from standard Friedel-Crafts acylation procedures.

Materials:

  • Veratrole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 equiv.) and dichloromethane.

  • Cool the stirred suspension to 0°C in an ice bath.

  • Add a solution of acetyl chloride (1.1 equiv.) in dichloromethane dropwise via the addition funnel over 10-15 minutes.

  • After the addition is complete, add a solution of veratrole (1.0 equiv.) in dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis using Zinc Chloride

This protocol is adapted from a method for the high-yield synthesis of 4'-methoxyacetophenone.[4]

Materials:

  • Veratrole

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (B78521) solution (NaOH)

Procedure:

  • In a three-necked flask, slowly add veratrole (1.0 equiv.), acetic anhydride (1.0-1.2 equiv.), and anhydrous zinc chloride (1.2-1.8 equiv.) at 10-15°C.[4]

  • Stir the mixture for 1-2 hours, then slowly add another portion of acetic anhydride and incubate for 20-30 minutes.[4]

  • Warm the reaction to 25°C and incubate for 1 hour.[4]

  • Add dichloromethane to the reaction mixture and warm to 35°C for 2 hours.[4]

  • Cool to room temperature and add 10% sodium hydroxide solution to adjust the pH to 5-6.[4]

  • Separate the organic layer, wash, dry, and remove the solvent.

  • The crude product can be purified by distillation or recrystallization.[4]

Synthesis using Iron(III) Chloride in Propylene Carbonate

This protocol is based on a green methodology for the acylation of activated arenes.[5]

Materials:

  • Veratrole

  • Acetyl chloride

  • Iron(III) chloride (FeCl₃)

  • Propylene carbonate (PC)

Procedure:

  • In a pressure tube, combine veratrole (1.2 equiv.), acetyl chloride (1.0 equiv.), iron(III) chloride (5 mol%), and propylene carbonate (1 mL).[5]

  • Stir the mixture at 80°C for 3-10 hours.[5]

  • After the reaction is complete, cool the mixture and perform a suitable workup, which may include dilution with water and extraction with an organic solvent.

  • The organic extracts are then washed, dried, and concentrated to give the product.

Synthesis using Zeolite ZSM-5

This protocol is based on the acylation of veratrole using nanocrystalline ZSM-5.[6]

Materials:

  • Veratrole

  • Acetic anhydride

  • Nanocrystalline ZSM-5 catalyst

Procedure:

  • The liquid phase acylation of veratrole with acetic anhydride is carried out in a batch reactor over the ZSM-5 catalyst.[6]

  • The reaction is typically performed in the temperature range of 60-100°C.[6]

  • The influence of reactant mole ratio and catalyst loading should be optimized for best results.[6]

  • After the reaction, the solid catalyst can be recovered by filtration, washed, and reused.[6]

  • The liquid product mixture is then worked up to isolate the this compound.

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanism for Friedel-Crafts acylation and a comparison of the experimental workflows for the traditional and solid-acid catalyzed methods.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-X AcyliumIon [R-C=O]+ AcylHalide->AcyliumIon + MXn LewisAcid MXn Arene Ar-H Intermediate Arenium Ion Intermediate Arene->Intermediate + [R-C=O]+ Product Ar-CO-R Intermediate->Product - H+

General mechanism of Friedel-Crafts acylation.

Experimental_Workflows Comparison of Experimental Workflows cluster_traditional Traditional Method (e.g., AlCl₃) cluster_solid_acid Solid Acid Method (e.g., ZSM-5) T_Start Mix Reactants & Catalyst T_Reaction Reaction at Controlled Temp. T_Start->T_Reaction T_Quench Quench with Acid/Ice T_Reaction->T_Quench T_Extraction Liquid-Liquid Extraction T_Quench->T_Extraction T_Waste Aqueous Waste (Acidic, Metal Salts) T_Quench->T_Waste T_Wash Aqueous Washes T_Extraction->T_Wash T_Dry Drying T_Wash->T_Dry T_Solvent Solvent Removal T_Dry->T_Solvent T_Purify Purification T_Solvent->T_Purify S_Start Mix Reactants & Catalyst S_Reaction Reaction at Elevated Temp. S_Start->S_Reaction S_Filter Filtration S_Reaction->S_Filter S_Catalyst Catalyst Recovery & Reuse S_Filter->S_Catalyst S_Workup Product Workup (e.g., Distillation) S_Filter->S_Workup S_Product Purified Product S_Workup->S_Product

Generalized experimental workflows for traditional vs. solid acid catalysis.

Environmental, Safety, and Cost Considerations

Aluminum Chloride (AlCl₃):

  • Safety: Highly corrosive and reacts violently with water, releasing toxic HCl gas. Requires careful handling in a moisture-free environment.[7]

  • Environmental Impact: Generates significant amounts of acidic aluminum-containing waste, which is difficult to treat and dispose of. For every 1000 kg of a similar product, 4-methoxyacetophenone, 800 to 1600 kg of AlCl₃ is consumed, leading to substantial waste.[5]

  • Cost: While the reagent itself is relatively inexpensive, the associated costs of waste disposal and handling of hazardous materials can be high.

Zinc Chloride (ZnCl₂):

  • Safety: Less reactive with water than AlCl₃ but still a corrosive irritant.

  • Environmental Impact: Similar to AlCl₃, it generates metallic waste streams, though it is generally considered less environmentally harmful.

  • Cost: Generally less expensive than AlCl₃.

Iron(III) Chloride (FeCl₃):

  • Safety: Corrosive but less hazardous than AlCl₃.

  • Environmental Impact: Iron is a more benign metal than aluminum. The use of catalytic amounts significantly reduces waste.[5]

  • Cost: Very inexpensive and readily available.

Zeolites (ZSM-5):

  • Safety: Generally considered safe and non-toxic solids.

  • Environmental Impact: Highly environmentally friendly due to their reusability, which minimizes waste. The process can often be run solvent-free.[6]

  • Cost: The initial cost of the catalyst may be higher, but the ability to regenerate and reuse it over multiple cycles can make it cost-effective in the long run.

Metal Triflates in Ionic Liquids:

  • Safety: Metal triflates can be moisture-sensitive. Ionic liquids have low volatility, reducing inhalation risks, but their long-term toxicity is still under investigation.[3]

  • Environmental Impact: The recyclability of both the catalyst and the ionic liquid is a major advantage. However, the synthesis of both components can be resource-intensive, and the biodegradability of many ionic liquids is poor.[3]

  • Cost: Both metal triflates and ionic liquids are significantly more expensive than traditional Lewis acids, which can be a barrier to large-scale industrial use.[5]

Conclusion

The synthesis of this compound is a well-established process, but the traditional reliance on aluminum chloride presents significant environmental and safety challenges. For researchers and drug development professionals, the choice of an alternative reagent will depend on a balance of factors including yield, reaction conditions, cost, and commitment to green chemistry principles.

  • For high-yield, lab-scale synthesis where cost is a primary concern and traditional methods are acceptable, zinc chloride offers a slightly safer and less expensive alternative to aluminum chloride.

  • For a greener and more sustainable approach, iron(III) chloride in propylene carbonate provides an excellent balance of low cost, low toxicity, and high efficiency in catalytic amounts.

  • For processes where catalyst reusability and minimal waste are paramount, solid acid catalysts like ZSM-5 are a superior choice, despite potentially requiring higher initial investment.

  • Metal triflates in ionic liquids represent a cutting-edge approach with very high reaction rates and recyclability, but their high cost currently limits their widespread application.

Ultimately, the adoption of these alternative reagents can lead to safer, more sustainable, and often more efficient synthetic routes for the production of this compound and other valuable pharmaceutical intermediates.

References

Safety Operating Guide

Navigating the Disposal of 3',4'-Dimethoxyacetophenone: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 3',4'-Dimethoxyacetophenone, ensuring compliance with safety regulations and promoting a secure working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted for the specific laboratory setting, but general PPE includes:

  • Eye Protection: Use chemical safety goggles or a face shield. Standard safety glasses are not sufficient.

  • Hand Protection: Wear protective gloves that are resistant to the chemical. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat is mandatory. Additional protective clothing may be necessary depending on the scale of handling.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

In the event of accidental release, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2][3][4][5] Ensure adequate ventilation.[2][4]

Summary of Safety and Disposal Information

ParameterInformationSource
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[1]Chemical Safety Data Sheet
Container Requirements Use suitable, closed containers for disposal.[1][2][4][5] Containers must be compatible with the chemical waste.General Laboratory Guidelines
Labeling All waste containers must be clearly labeled with the contents and associated hazards.General Laboratory Guidelines
Waste Segregation Do not mix with other waste streams unless compatibility is confirmed.[6]General Laboratory Guidelines
Storage Store waste in a designated, secure area away from incompatible materials.[2][4]General Laboratory Guidelines
Spill Cleanup Sweep up spilled material, avoiding dust, and place in a closed container for disposal.[1][2][3][4][5]Chemical Safety Data Sheet

Disposal Protocol for this compound

The recommended procedure for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1] This ensures that the waste is managed in a safe, environmentally responsible, and regulatory-compliant manner.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as this compound.

  • Segregate it from other chemical waste streams to prevent potentially hazardous reactions. For instance, keep it separate from strong oxidizing agents.[2][5]

Step 2: Containerization

  • Place the waste in a container that is in good condition, free from leaks, and compatible with the chemical.

  • The container must have a secure, tight-fitting lid.[2][4]

Step 3: Labeling

  • Label the container clearly and accurately. The label should include:

    • The name of the chemical: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., Harmful if swallowed, Eye Irritant)[1][5]

    • The date the waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled container in a designated and secure satellite accumulation area.[7]

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure secondary containment is in place to manage any potential leaks.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup and disposal.[6]

  • Provide them with accurate information about the waste material.

It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[5] Never dispose of this compound down the drain or in the regular trash.[6]

Disposal Workflow

DisposalWorkflow A Waste Generation (this compound) B Identify and Segregate Waste A->B C Select Compatible and Secure Container B->C D Label Container Accurately - Chemical Name - Hazard Information - Date C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Disposal Service E->F G Arrange for Waste Pickup F->G H Waste Manifesting and Transport G->H I Final Disposal at a Licensed Facility H->I

References

Essential Safety and Operational Guide for Handling 3',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 3',4'-Dimethoxyacetophenone, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Area Required Equipment Specifications and Rationale
Eye/Face Protection Chemical Splash GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations to protect against eye irritation.[1]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for integrity before use and ensure they are removed properly to avoid skin contact.
Respiratory Protection NIOSH/MSHA Approved RespiratorA type N95 (US) or equivalent respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against accidental skin contact with the solid compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value
Appearance White to cream or pale yellow solid (crystals or powder)[3]
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Melting Point 47-54 °C[2][4]
Boiling Point 286-288 °C[2][4]
Solubility Soluble in hot water and methanol.[4][5]
Incompatibilities Strong oxidizing agents[5]

Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Ensure fume hood is operational A->B C Gather all necessary equipment B->C D Weigh the desired amount of this compound in the fume hood C->D Proceed to handling E Avoid generating dust D->E F Transfer to reaction vessel E->F G Decontaminate work surfaces F->G After experiment completion H Dispose of waste in designated containers G->H I Remove and dispose of gloves H->I J Wash hands thoroughly I->J

Workflow for handling this compound.

Operational Plan

4.1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[1]

4.2. Work Practices:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1] Use a spatula for transferring the powder.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound and any contaminated solid materials (e.g., weighing paper, paper towels) in a designated, clearly labeled hazardous waste container for solid organic waste.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated, clearly labeled hazardous waste container for liquid organic waste. Do not pour down the drain.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

5.2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

5.3. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.